N-(2-Formylquinolin-6-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-formylquinolin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8(16)13-10-4-5-12-9(6-10)2-3-11(7-15)14-12/h2-7H,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQGSRDYZYMTCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650780 | |
| Record name | N-(2-Formylquinolin-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-55-6 | |
| Record name | N-(2-Formyl-6-quinolinyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Formylquinolin-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(2-Formylquinolin-6-yl)acetamide: A Technical Guide for Advanced Chemical Synthesis and Drug Discovery
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This technical guide provides an in-depth analysis of N-(2-Formylquinolin-6-yl)acetamide, a highly functionalized quinoline derivative poised as a versatile building block for drug discovery and chemical biology. We will explore its core chemical properties, propose robust synthetic strategies, and detail its reactivity, with a focus on leveraging its dual functionality for the synthesis of complex molecular architectures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit the synthetic potential of this valuable intermediate.
Introduction to the Quinoline Scaffold
Quinoline, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a privileged structure in pharmaceutical sciences. Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The unique electronic properties of the quinoline ring system and the ability to functionalize it at multiple positions allow for the fine-tuning of steric and electronic characteristics to optimize interaction with biological targets.
This compound (Figure 1) is a particularly interesting derivative. It features two key functional groups strategically placed on the quinoline core:
-
An electrophilic aldehyde (formyl group) at the C2 position , which is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds.[2]
-
An electron-donating acetamido group at the C6 position , a common feature in bioactive molecules that can modulate the electronic character of the aromatic system and participate in hydrogen bonding.[3]
This dual functionality makes it an ideal starting material for the synthesis of compound libraries for high-throughput screening and a precursor for more complex, biologically active molecules.
Core Chemical and Physical Properties
Understanding the fundamental properties of a synthetic building block is critical for its effective use in experimental design. The key identifiers and predicted properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 915923-55-6 | [Vendor] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [Vendor] |
| Molecular Weight | 214.22 g/mol | [Vendor] |
| Physical State | Predicted to be a solid | - |
| Solubility | Predicted to be soluble in polar organic solvents (DMSO, DMF, Methanol) and sparingly soluble in non-polar solvents. | - |
| Melting Point | Not experimentally reported. | - |
Spectral Characterization (Predicted)
-
¹H NMR: Protons on the quinoline ring are expected in the aromatic region (δ 7.5-9.0 ppm). A distinct singlet for the aldehyde proton (-CHO) would appear significantly downfield (δ 9.5-10.5 ppm). The acetamido group would show a singlet for the methyl protons (-CH₃) around δ 2.2 ppm and a singlet for the amide proton (-NH) in the δ 8.0-9.5 ppm range.
-
¹³C NMR: The aldehyde carbon is expected to resonate around δ 190-195 ppm, and the acetamido carbonyl carbon around δ 168-172 ppm. Aromatic carbons would appear in the δ 115-150 ppm range.
-
IR Spectroscopy: Key stretches would include the N-H stretch (~3300 cm⁻¹), aldehyde C-H stretch (~2850 and ~2750 cm⁻¹), a sharp aldehyde C=O stretch (~1700 cm⁻¹), and an amide C=O stretch (~1680 cm⁻¹).
Synthesis and Manufacturing Pathways
While a specific, dedicated synthesis for this compound is not widely published, a highly plausible and efficient route can be designed based on established organochemical transformations of quinolines and anilines. The Vilsmeier-Haack reaction stands out as a primary method for the formylation of electron-rich aromatic systems.
Proposed Synthetic Pathway: Vilsmeier-Haack Cyclization
The most direct approach involves the Vilsmeier-Haack reaction of N-(4-acetamidophenyl)acetamide. However, a more common and reliable strategy is the formylation of a pre-formed acetanilide. A logical two-step synthesis starting from 6-aminoquinoline is proposed.
Caption: Proposed synthetic pathways to this compound.
Experimental Protocol: Oxidation of a 2-Methylquinoline Precursor
This protocol is adapted from standard procedures for the oxidation of active methyl groups on heterocyclic rings.[4] The synthesis of the precursor, N-(2-Methylquinolin-6-yl)acetamide, would first be required via acetylation of commercially available 6-amino-2-methylquinoline.
Step 1: Synthesis of N-(2-Methylquinolin-6-yl)acetamide
-
Dissolve 6-amino-2-methylquinoline (1 equivalent) in pyridine in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the acetamide precursor.
Step 2: Oxidation to this compound
-
To a solution of N-(2-Methylquinolin-6-yl)acetamide (1 equivalent) in aqueous dioxane, add selenium dioxide (1.2 equivalents).
-
Heat the mixture to reflux (approx. 90-100 °C) for 6-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the black selenium precipitate through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product.
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. This allows for selective transformations to build molecular complexity.
Caption: Key reactivity pathways for this compound.
Reactions of the 2-Formyl Group
The aldehyde at the C2 position is the more reactive site for many transformations, serving as a potent electrophile.
Condensation with primary amines or hydrazines provides access to a wide range of imines and hydrazones, which are themselves important pharmacophores and ligands for metal complexes.[5][6]
Representative Protocol: Synthesis of a Quinoline Schiff Base
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired primary amine (e.g., aniline derivative).
-
Add 2-3 drops of glacial acetic acid as a catalyst.[6]
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated Schiff base by vacuum filtration and wash with cold ethanol. Recrystallize if necessary.
Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a mild base yields α,β-unsaturated systems, which are key intermediates for synthesizing various heterocyclic systems and Michael acceptors.[7][8]
Representative Protocol: Knoevenagel Condensation
-
In a flask, mix this compound (1 equivalent) and an active methylene compound (e.g., malononitrile, 1 equivalent).
-
Add a catalytic amount of a weak base, such as piperidine or ammonium acetate, in a suitable solvent like ethanol.[9]
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture and collect the product by filtration. Wash with cold solvent to afford the condensed product.
-
Oxidation: The formyl group can be readily oxidized to the corresponding quinoline-2-carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or Oxone®. These carboxylic acids are valuable precursors for amides and esters.[10]
-
Reduction: Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to a primary alcohol (2-hydroxymethylquinoline derivative) without affecting the acetamido group or the aromatic system.
Reactions of the 6-Acetamido Group
The acetamido group is significantly less reactive than the formyl group. Its primary role is often as a protected amine and an electronic modulator.
Under strong acidic (e.g., HCl) or basic (e.g., NaOH) conditions with heating, the acetamide can be hydrolyzed to yield the corresponding 6-amino-2-formylquinoline. This primary amine can then be used for further functionalization, such as diazotization or amide coupling reactions.
Applications in Research and Drug Development
This compound is not an end-product therapeutic but rather a high-value intermediate. Its structure suggests applications in several key areas of medicinal chemistry.
-
Anticancer Agents: The quinoline-2-carboxaldehyde moiety is a known scaffold for inhibitors of enzymes like topoisomerase IIα.[1] Derivatization via Schiff base or Knoevenagel condensation can lead to compounds that act as proteasome inhibitors or target other cancer-related pathways.
-
Antimicrobial Agents: The 6-aminoquinoline core (accessible via hydrolysis) is a classic pharmacophore in antimalarial drugs. The formyl group allows for the attachment of various side chains to explore new structure-activity relationships against bacterial, fungal, or parasitic targets.[11]
-
Scaffold for Combinatorial Chemistry: The well-defined, orthogonal reactivity of the molecule makes it an ideal platform for generating diverse compound libraries.
Caption: Workflow illustrating the use of the title compound in drug discovery.
Conclusion and Future Outlook
This compound represents a synthetically powerful and strategically important building block for modern medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, enabling the rapid generation of novel and diverse molecular structures. The established biological relevance of the quinoline core, combined with the reactivity of the 2-formyl and 6-acetamido groups, positions this compound as a valuable starting point for the development of new therapeutic agents targeting a spectrum of diseases, from cancer to microbial infections. Future research will likely focus on its incorporation into combinatorial libraries and the exploration of novel derivatization reactions to further expand its synthetic utility.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Vilsmeier-Haack Formylation of 2-Methylquinoline.
- ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
-
PubMed. (2015). Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors. J Inorg Biochem. [Link]
- Indian Journal of Chemistry. (n.d.).
-
Bentham Science. (2020). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. [Link]
- International Journal of Engineering Research and Technology. (2019).
- International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent.
- ResearchGate. (n.d.). Preparation and Characterization of Novel Asymmetrical Schiff-Base Ligands Derived from 2-methyl-7-formyl-8-hydroxyquinoline and their Metal Complexes.
- ResearchGate. (n.d.). Scheme 1. Synthesis of Schiff bases (L1, L2) and metal complexes (1-8).
- International Journal of Chemical Studies. (2021).
- Journal of Scientific Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
PubMed. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. [Link]
-
ACS Publications. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]
-
Organic Chemistry Portal. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- ResearchGate. (2018). (PDF)
- Royal Society of Chemistry. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions.
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
- BenchChem. (n.d.).
- Banaras Hindu University. (n.d.).
- SciELO México. (n.d.).
- IOSR Journal. (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”.
- BenchChem. (n.d.). Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview.
- BenchChem. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
- SpringerLink. (n.d.). Pharmacological applications of azomethine derivatives in the therapy of different diseases.
- BenchChem. (n.d.).
-
PubMed. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]
- ResearchGate. (n.d.). (PDF)
- BenchChem. (n.d.). Application Notes and Protocols for 6-Morpholinonicotinaldehyde in Medicinal Chemistry.
-
PubChem. (n.d.). 6-Aminoquinoline. [Link]
- ResearchGate. (n.d.). (PDF)
Sources
- 1. Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
A Comprehensive Guide to the Structural Elucidation of N-(2-Formylquinolin-6-yl)acetamide
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] N-(2-Formylquinolin-6-yl)acetamide is a versatile synthetic intermediate, incorporating key functional groups that enable further molecular elaboration for drug discovery and material science applications.[3] The unambiguous confirmation of its chemical structure is paramount for ensuring the validity of subsequent research and development. This technical guide provides an in-depth, multi-technique approach to the structural elucidation of this compound, grounded in field-proven methodologies. We will detail the synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and X-ray Crystallography, explaining not only the protocols but the causal logic behind each analytical choice.
Introduction: The Analytical Challenge
The target molecule, this compound, possesses a molecular formula of C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol . Its structure comprises a bicyclic quinoline core substituted with a formyl (-CHO) group at the C2 position and an acetamide (-NHCOCH₃) group at the C6 position. While the synthesis may be straightforward, rigorous characterization is non-negotiable. The primary analytical objectives are:
-
To confirm the molecular weight and elemental composition.
-
To establish the precise connectivity of all atoms, defining the substitution pattern on the quinoline ring.
-
To verify the presence and integrity of the formyl and acetamide functional groups.
-
To obtain definitive, three-dimensional structural information, if possible.
This guide presents a logical workflow to achieve these objectives, starting with foundational mass and compositional analysis and culminating in the detailed atomic mapping provided by NMR and crystallography.
Caption: Logical workflow for comprehensive structure elucidation.
Mass Spectrometry: Confirming the Foundation
Expertise & Rationale: Mass spectrometry is the first-line technique to confirm the molecular weight and deduce the elemental formula. For a molecule like this compound, High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice. ESI is ideal as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear and accurate mass measurement.[4][5] This allows for the calculation of the elemental formula with high confidence (typically <5 ppm mass error).
Data Presentation: Expected HRMS and Fragmentation Data
| Ion Type | Calculated m/z (C₁₂H₁₀N₂O₂) | Key Fragment Ions | Description of Loss |
| [M+H]⁺ | 215.0815 | 186.0658 | Loss of formyl radical (-CHO) |
| 172.0866 | Loss of acetyl group (-COCH₃) | ||
| 157.0631 | Loss of acetamide (-NHCOCH₃) | ||
| 129.0549 | Quinoline core after fragmentation |
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol or acetonitrile. Dilute this solution 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation for positive ion mode.
-
Instrument: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Source Parameters (Typical):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Nebulizer Gas (N₂): 1.5 Bar
-
Drying Gas (N₂): 8.0 L/min at 200 °C
-
-
Data Acquisition:
-
Mass Range: 50-500 m/z
-
Acquisition Rate: 1 spectrum/second
-
Calibration: Calibrate the instrument immediately prior to the run using a known standard (e.g., sodium formate) to ensure high mass accuracy.
-
-
Data Analysis: Identify the m/z of the most abundant ion in the spectrum. Use the instrument's software to calculate the elemental composition based on this accurate mass and compare it to the theoretical value for C₁₂H₁₁N₂O₂⁺ ([M+H]⁺).
Trustworthiness: The protocol's validity is ensured by the pre-run calibration, which guarantees the mass accuracy required to distinguish between elemental formulas. The observation of the [M+H]⁺ ion with a mass error below 5 ppm provides extremely high confidence in the assigned molecular formula. Further fragmentation analysis (MS/MS) can confirm the presence of the quinoline core and the expected side chains.[5][6]
Infrared Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, we expect to see distinct signals for the N-H bond, the two different carbonyl (C=O) groups (aldehyde and amide), and the aromatic C-H and C=C bonds of the quinoline ring.[7][8]
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |
| ~3300 | Medium, Sharp | N-H stretch | Secondary Amide (in Acetamide) |
| ~3050 | Weak-Medium | C-H stretch | Aromatic (Quinoline) |
| ~2950 | Weak | C-H stretch | Aliphatic (Methyl in Acetamide) |
| ~2850 & ~2750 | Weak | C-H stretch | Aldehyde C-H (Fermi doublet)[9] |
| ~1700 | Strong | C=O stretch | Aldehyde Carbonyl |
| ~1670 | Strong | C=O stretch | Amide I Band (in Acetamide)[10] |
| ~1600, ~1500 | Medium | C=C stretch | Aromatic Ring (Quinoline) |
| ~1540 | Medium | N-H bend | Amide II Band (in Acetamide) |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.
-
Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Collect the sample spectrum over a range of 4000-600 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Process the spectrum (background subtraction, ATR correction). Identify the key absorption bands and compare their positions and shapes to known values for the expected functional groups.[11]
Trustworthiness: This method is self-validating through the collection of a background spectrum, which ensures that the observed peaks originate from the sample, not the environment. The presence of all expected characteristic peaks, particularly the distinct aldehyde C-H and dual carbonyl stretches, provides strong evidence for the proposed functional groups.
NMR Spectroscopy: The Definitive Connectivity Map
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will allow us to unambiguously determine the proton and carbon environments, their connectivity, and the precise substitution pattern on the quinoline ring. Quinolines have well-documented chemical shift patterns that are influenced by substituents.[12][13]
Caption: NMR strategy for piecing together the molecular puzzle.
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts
Note: Shifts are predicted and may vary based on solvent and concentration.[14][15] Numbering follows IUPAC standard for the quinoline ring.
| Position | Assignment | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |
| 2 | -CHO | 10.1 (s, 1H) | 193.0 | H-3, H-4 |
| 3 | CH | 8.2 (d, 1H) | 137.0 | C-2, C-4, C-4a |
| 4 | CH | 8.0 (d, 1H) | 129.0 | C-2, C-3, C-5, C-8a |
| 4a | C | - | 149.0 | - |
| 5 | CH | 8.1 (d, 1H) | 128.0 | C-4, C-6, C-7, C-8a |
| 6 | C-NH | - | 139.0 | - |
| 7 | CH | 7.8 (dd, 1H) | 122.0 | C-5, C-6, C-8a |
| 8 | CH | 7.6 (d, 1H) | 130.0 | C-6, C-7, C-4a |
| 8a | C | - | 127.0 | - |
| NH | -NH- | 8.5 (s, 1H) | - | C-6, C=O (amide) |
| C=O | -C(O)CH₃ | - | 169.0 | - |
| CH₃ | -COCH₃ | 2.2 (s, 3H) | 24.0 | C=O (amide) |
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for amides and aldehydes). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
1D ¹H Spectrum:
-
Acquire a standard ¹H spectrum.
-
Integrate all peaks to determine proton ratios.
-
Analyze multiplicities (singlet, doublet, etc.) and coupling constants (J-values) to understand proton-proton relationships.
-
-
1D ¹³C Spectrum:
-
Acquire a proton-decoupled ¹³C spectrum to count the number of unique carbon environments. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
-
-
2D COSY (Correlation Spectroscopy):
-
Run a standard COSY experiment to identify protons that are coupled to each other (typically through 2-3 bonds). This will clearly show the H-3/H-4 and H-7/H-8/H-5 spin systems.[12]
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates each proton with the carbon it is directly attached to. It is essential for assigning the carbon signals based on the already assigned proton signals.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
This is the key experiment for establishing the final structure. It shows correlations between protons and carbons that are 2-3 bonds away.
-
Crucial Correlations to Observe:
-
From the aldehyde proton (~10.1 ppm) to C-2 and C-3, confirming its position.
-
From H-5 to C-6, linking the two aromatic rings.
-
From the amide N-H proton (~8.5 ppm) to C-6 and the amide carbonyl, confirming the acetamide position.
-
From the methyl protons (~2.2 ppm) to the amide carbonyl.
-
-
Trustworthiness: The combination of 1D and 2D NMR experiments creates a self-validating web of data. The connectivity derived from HMBC must be consistent with the spin systems identified in COSY and the direct attachments shown in HSQC. An unambiguous assignment of every proton and carbon signal based on this complete dataset confirms the structure with the highest degree of certainty outside of crystallography.[1][16]
X-ray Crystallography: The Unambiguous Proof
Expertise & Rationale: While NMR provides the definitive structure in solution, single-crystal X-ray crystallography provides absolute, unambiguous proof of the molecular structure in the solid state.[17] It reveals precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule, confirming the planarity of the quinoline ring and the conformation of the side chains.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is often the most challenging step.
-
Dissolve the highly purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Attempt crystallization via slow evaporation of the solvent at room temperature in a loosely covered vial.
-
Alternatively, use vapor diffusion by placing the vial of dissolved compound inside a larger sealed chamber containing a poor solvent (e.g., hexane). The poor solvent slowly diffuses into the good solvent, reducing solubility and inducing crystallization.
-
-
Crystal Selection & Mounting: Select a single, well-formed crystal with sharp edges and no visible defects under a microscope. Mount it on a goniometer head.
-
Data Collection:
-
Use a single-crystal X-ray diffractometer, typically with Mo Kα radiation.[18]
-
Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and improve data quality.
-
Collect a series of diffraction images as the crystal is rotated in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the structure using direct methods or other algorithms to generate an initial electron density map.
-
Build the molecular model into the electron density map and refine it by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.
-
Trustworthiness: A successfully refined crystal structure with low R-factors (typically < 0.05) is considered the gold standard for structural proof.[19] The resulting data confirms not only the connectivity but also the precise geometry of the molecule, leaving no room for ambiguity.
Conclusion: A Synergistic Approach to Certainty
The structural elucidation of this compound is achieved through a logical and synergistic application of modern analytical techniques.
-
HRMS establishes the correct molecular formula.
-
IR Spectroscopy provides rapid confirmation of the required functional groups.
-
A full suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, resolving any isomeric uncertainty.
-
X-ray Crystallography , when achievable, offers the final, definitive proof of the three-dimensional structure.
By integrating the data from each of these methods, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of this valuable chemical intermediate, ensuring the integrity and reproducibility of their scientific work.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(9), 1065-1073.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate.
- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
- Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
- Journal of Chemical Education. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. 79(1), 107.
- CUTM Courseware. (n.d.). Quinoline and Isoquinoline: structure elucidation.
- MDPI. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 29(11), 2633.
- Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.
- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
- ResearchGate. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda.
- Scilit. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis.
- ResearchGate. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis.
- Mahyavanshi, J. B., et al. (2015). Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. Der Pharma Chemica, 7(11), 156-161.
- Benchchem. (n.d.). This compound | CAS 915923-55-6.
- National Center for Biotechnology Information. (n.d.). N-(quinolin-6-yl)acetamide. PubChem Compound Database.
- Durgadas, S., Mukkanti, K., & Pal, S. (2013). N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide. Molbank, M807.
- MDPI. (2022). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Molbank, 2022(3), M1453.
- Science Ready. (2021). Infrared Spectroscopy: Key Features of Organic Functional Groups // HSC Chemistry.
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
- Scilit. (n.d.). N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide.
- Benchchem. (n.d.). N-(4-hydroxy-2-methylquinolin-6-yl)acetamide | 1140-81-4.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- Chemsrc. (n.d.). N-Quinolin-2-yl-acetamide | CAS#:50502-17-5.
- gsrs. (n.d.). N-(QUINOLIN-6-YL)ACETAMIDE.
- ResearchGate. (2007). Crystal structures and NLO properties of quinoline derivatives.
- OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.
- ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and....
- Blow, D. (2002). x Ray crystallography. PMC.
- Benchchem. (n.d.). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.
- MySkinRecipes. (n.d.). N-(Quinolin-6-yl)acetamide.
- ResearchGate. (2022). Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide.
- National Center for Biotechnology Information. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. PMC.
- ResearchGate. (2018). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. repository.uncw.edu [repository.uncw.edu]
- 15. repository.uncw.edu [repository.uncw.edu]
- 16. researchgate.net [researchgate.net]
- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to N-(2-Formylquinolin-6-yl)acetamide (CAS: 915923-55-6)
A Keystone Intermediate for Advanced Drug Discovery
Authored by: A Senior Application Scientist
Abstract
N-(2-Formylquinolin-6-yl)acetamide is a quinoline derivative of significant interest in medicinal chemistry and drug discovery.[1] Its bifunctional nature, featuring a reactive formyl group at the 2-position and an acetamido moiety at the 6-position, renders it a versatile scaffold for the synthesis of complex heterocyclic systems. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a proposed synthetic protocol with mechanistic insights, and a discussion of its potential applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] Quinoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3] The introduction of specific functional groups onto the quinoline nucleus allows for the fine-tuning of its biological activity and pharmacokinetic profile.
This compound emerges as a particularly valuable building block. The formyl group at the C2 position is a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse molecular architectures. The acetamido group at the C6 position can modulate the electronic properties of the quinoline ring and participate in hydrogen bonding interactions with biological targets. This unique combination of functionalities makes this compound a key intermediate for the synthesis of novel compounds with potential therapeutic applications, particularly in the fields of oncology and infectious diseases.[4][5]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 915923-55-6 | Vendor Information |
| Molecular Formula | C₁₂H₁₀N₂O₂ | Vendor Information |
| Molecular Weight | 214.22 g/mol | Vendor Information |
| Appearance | Predicted: Off-white to yellow solid | General knowledge of similar compounds |
| Solubility | Predicted: Soluble in DMSO, DMF, and chlorinated solvents | General knowledge of similar compounds |
Predicted Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~10.1 ppm (s, 1H): Aldehydic proton (-CHO).
-
δ ~10.5 ppm (s, 1H): Amide proton (-NHCOCH₃).
-
δ ~8.0-8.5 ppm (m, 4H): Aromatic protons of the quinoline ring.
-
δ ~7.5-7.9 ppm (m, 2H): Aromatic protons of the quinoline ring.
-
δ ~2.2 ppm (s, 3H): Methyl protons of the acetamido group (-COCH₃).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~193 ppm: Carbonyl carbon of the aldehyde.
-
δ ~169 ppm: Carbonyl carbon of the amide.
-
δ ~150-120 ppm: Aromatic carbons of the quinoline ring.
-
δ ~24 ppm: Methyl carbon of the acetamido group.
-
-
IR (KBr, cm⁻¹):
-
~3300 cm⁻¹: N-H stretching of the amide.
-
~1690 cm⁻¹: C=O stretching of the aldehyde.
-
~1660 cm⁻¹: C=O stretching of the amide (Amide I band).
-
~1600, 1500 cm⁻¹: C=C stretching of the aromatic ring.
-
-
Mass Spectrometry (EI):
-
m/z 214: Molecular ion [M]⁺.
-
m/z 171: Fragment corresponding to the loss of the acetyl group [M-COCH₃]⁺.
-
m/z 143: Fragment corresponding to the loss of the formyl and acetyl groups.
-
Proposed Synthetic Protocol
A plausible and efficient synthesis of this compound can be envisioned in a two-step sequence starting from the commercially available 6-aminoquinoline. This proposed pathway leverages well-established and reliable organic transformations.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of N-(quinolin-6-yl)acetamide
Causality: The first step involves the protection of the exocyclic amine at the C6 position as an acetamide. This is crucial for two reasons: 1) it prevents potential side reactions of the free amine during the subsequent electrophilic formylation, and 2) the acetamido group is an ortho-, para-directing group, which can influence the regioselectivity of the formylation, although electronic effects of the quinoline ring system will also play a significant role.
Protocol:
-
To a solution of 6-aminoquinoline (1.0 eq) in pyridine (10 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford N-(quinolin-6-yl)acetamide.
Step 2: Vilsmeier-Haack Formylation of N-(quinolin-6-yl)acetamide
Causality: The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8] The reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile. The acetamido group at the C6 position is an activating group, which should facilitate the electrophilic substitution on the quinoline ring. The formylation is expected to occur at the electron-rich C2 or C4 positions of the pyridine ring or the C5 or C7 positions of the benzene ring. The regioselectivity will be influenced by a combination of electronic and steric factors. Based on the reactivity of the quinoline nucleus, formylation at the C2 position is a plausible outcome.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Protocol:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 5 vol).
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to the DMF with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of N-(quinolin-6-yl)acetamide (1.0 eq) in anhydrous DMF (5 vol) dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.
Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the reactivity of its formyl group. This aldehyde functionality can undergo a wide range of transformations, providing access to a diverse array of quinoline derivatives.
Caption: Key reactions of the formyl group in this compound.
-
Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which are valuable intermediates for the synthesis of various heterocyclic systems and can also exhibit biological activity themselves.
-
Wittig Reaction: Reaction with phosphorus ylides provides access to vinylquinolines, which can be further functionalized.
-
Reductive Amination: Treatment with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) leads to the formation of secondary amines.
-
Reduction: The formyl group can be readily reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
-
Oxidation: Oxidation of the aldehyde furnishes the corresponding carboxylic acid, a key precursor for amides and esters.
Potential Applications in Drug Discovery
While specific biological studies on this compound are limited in the public literature, the known activities of structurally related compounds suggest several promising avenues for investigation.
-
Anticancer Agents: Quinoline-based acetamides have shown significant antiproliferative activity against various cancer cell lines.[9] The 2-formylquinoline scaffold is also a component of compounds with potential anticancer properties. Therefore, derivatives of this compound could be explored as novel anticancer agents.
-
Antimicrobial and Antiviral Agents: The quinoline nucleus is a well-established pharmacophore in antimicrobial and antiviral drug discovery.[1] For instance, certain 2-formylquinoline derivatives have been investigated as potential inhibitors of SARS-CoV-2.[1] This suggests that this compound could serve as a starting point for the development of new anti-infective agents.
-
Enzyme Inhibitors: Quinoline-acetamide hybrids have been designed as potent inhibitors of enzymes such as α-glucosidase and α-amylase, which are relevant targets for the management of type 2 diabetes.[1] The structural features of this compound make it a suitable scaffold for the design of inhibitors for various other enzymes implicated in disease.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of medicinal chemistry. Its versatile functionalities allow for the synthesis of a wide range of complex quinoline derivatives. The proposed synthetic route, based on well-established chemical principles, offers a reliable method for its preparation. Further investigation into the biological activities of compounds derived from this scaffold is warranted and holds the promise of discovering novel therapeutic agents for a variety of diseases. This technical guide provides a solid foundation for researchers to embark on the exploration of this promising molecule.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
PubChem. (n.d.). N-(quinolin-6-yl)acetamide. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-(Quinolin-6-yl)acetamide. Retrieved from [Link]
- Durgadas, S., Mukkanti, K., & Pal, S. (2013). N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide. Molbank, 2013(3), M807.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Khan, I., & I. A. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27345-27371.
-
MySkinRecipes. (n.d.). N-(Quinolin-6-yl)acetamide. Retrieved from [Link]
-
YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]
- International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.
-
ResearchGate. (n.d.). Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). Retrieved from [Link]
- PubMed. (2021). Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. Bioorganic & Medicinal Chemistry, 29, 115863.
- PubMed. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4831.
-
National Institute of Standards and Technology. (n.d.). Acetamide. In NIST Chemistry WebBook. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-(Quinolin-6-yl)acetamide. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-(Quinolin-6-yl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Retrieved from [Link]
- MDPI. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 26(18), 5639.
- PubMed. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry, 54, 847-856.
- PubMed. (2020). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 104, 104232.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(Quinolin-6-yl)acetamide [myskinrecipes.com]
- 5. N-(Quinolin-6-yl)acetamide [myskinrecipes.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
physical and chemical properties of N-(2-Formylquinolin-6-yl)acetamide
An In-depth Technical Guide to N-(2-Formylquinolin-6-yl)acetamide: Properties, Synthesis, and Applications
Executive Summary: this compound, identified by CAS No. 915923-55-6, is a highly functionalized quinoline derivative that serves as a pivotal intermediate in medicinal chemistry and drug discovery.[1] Its unique architecture, combining a reactive formyl group, an acetamide moiety, and the versatile quinoline scaffold, makes it a valuable building block for synthesizing complex therapeutic agents. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed synthetic protocol with mechanistic insights, thorough spectroscopic characterization, and a discussion of its chemical reactivity and applications in modern drug development.
Introduction: The Quinoline-Acetamide Scaffold
The quinoline ring system is a privileged scaffold in pharmaceutical sciences, forming the core of numerous natural and synthetic bioactive compounds.[2] this compound capitalizes on this foundation by incorporating two key functional groups that enhance its synthetic utility and potential for biological interaction.
-
The Quinoline Core: This bicyclic heterocycle is known for its ability to intercalate with DNA and interact with various enzymatic targets, leading to a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]
-
The 2-Formyl Group: The aldehyde at the C2 position is a versatile chemical handle. It is highly susceptible to nucleophilic attack, making it an ideal site for derivatization through reactions like reductive amination, Wittig reactions, and condensation, allowing for the construction of diverse molecular libraries.
-
The 6-Acetamide Group: The acetamide moiety at the C6 position influences the molecule's electronic properties and provides an additional site for hydrogen bonding. This can significantly impact pharmacokinetic properties and target binding affinity.
This combination of features positions this compound as a high-value starting material for researchers aiming to develop novel therapeutics.[1]
Physicochemical Properties
A clear understanding of the compound's fundamental properties is essential for its effective use in a laboratory setting. The key physicochemical data are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 915923-55-6 | [1][6][7] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][6][7] |
| Molecular Weight | 214.22 g/mol | [6][7] |
| Physical Form | Solid | [6] |
| SMILES String | O=C(C)NC1=CC=C(C(C=C2)=C1)N=C2C([H])=O | [6] |
| InChI Key | GKQGSRDYZYMTCE-UHFFFAOYSA-N | [6] |
| Storage Class | 11 (Combustible Solids) | [6] |
Synthesis and Mechanistic Insights
The synthesis of functionalized quinolines is a cornerstone of heterocyclic chemistry. The most logical and widely adopted method for preparing 2-chloro-3-formylquinolines, which are direct precursors to the target molecule, is the Vilsmeier-Haack reaction.[8][9][10] This reaction utilizes a substituted acetanilide as the starting material.
Proposed Synthetic Pathway
The synthesis is a two-step process starting from a readily available substituted aniline. The first step is the formation of the corresponding acetanilide, followed by the Vilsmeier-Haack cyclization and formylation.
Caption: Proposed synthesis of this compound.
Mechanistic Rationale
Expertise in Action: The Vilsmeier-Haack reaction is the method of choice due to its efficiency in simultaneously constructing the quinoline ring and introducing the formyl group. The reaction proceeds through the formation of the Vilsmeier reagent (chloroiminium ion) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic species attacks the electron-rich aromatic ring of the acetanilide precursor. A subsequent intramolecular cyclization, followed by dehydration and hydrolysis of the resulting iminium salt during aqueous workup, yields the final 2-formylquinoline product. The use of an acetanilide is critical as the acetyl group activates the aromatic ring for the initial electrophilic attack and participates in the cyclization process.[9]
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for Vilsmeier-Haack reactions on acetanilides.[10]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 5 equivalents) dropwise to the cooled DMF under constant stirring. Maintain the temperature below 10°C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Add the starting material, N-(4-aminophenyl)acetamide (1 equivalent), portion-wise to the reaction mixture.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.
-
Quenching and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Chromatography (Self-Validation): Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient system to yield this compound as a pure solid. The identity and purity should be confirmed by NMR and Mass Spectrometry.
Spectroscopic Characterization
Structural elucidation is unequivocally confirmed through a combination of spectroscopic techniques. The expected data for this compound are as follows:
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals. The most downfield signal will be a singlet for the aldehyde proton (CHO) around δ 9.8-10.5 ppm. Aromatic protons on the quinoline and benzene rings will appear as multiplets in the δ 7.5-8.5 ppm region. The N-H proton of the acetamide will likely appear as a broad singlet around δ 10.0-10.5 ppm, which is exchangeable with D₂O. The methyl protons (CH₃) of the acetamide group will be a sharp singlet at approximately δ 2.1-2.3 ppm.[11]
-
¹³C NMR (100 MHz, DMSO-d₆): The aldehyde carbonyl carbon (CHO) is expected to be the most downfield signal, appearing around δ 190-195 ppm. The amide carbonyl carbon (C=O) will resonate around δ 168-170 ppm. Aromatic carbons will appear in the δ 115-150 ppm range. The methyl carbon of the acetamide group will be observed upfield, around δ 24-25 ppm.[11]
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): The IR spectrum provides definitive evidence of the functional groups. Key vibrational bands are expected at:
-
~3300 cm⁻¹ (N-H stretching of the amide)
-
~1700 cm⁻¹ (C=O stretching of the aldehyde)
-
~1670 cm⁻¹ (C=O stretching of the amide I band)
-
~1600, 1560 cm⁻¹ (C=C and C=N stretching of the quinoline ring)[11]
-
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent molecular ion peak (M+H)⁺ at m/z 215.22, confirming the molecular weight of the compound.[11]
Chemical Reactivity and Stability
The reactivity of this compound is governed by its three primary functional components.
-
Aldehyde Group: This group is the primary center for synthetic elaboration. It readily undergoes nucleophilic addition reactions, condensation with active methylene compounds, and can be oxidized to a carboxylic acid or reduced to an alcohol.
-
Quinoline Ring: The nitrogen atom in the quinoline ring makes it weakly basic. The ring system can undergo electrophilic substitution, although the presence of the formyl group may influence the regioselectivity.
-
Acetamide Group: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The N-H proton is weakly acidic.
Storage and Handling: The compound is a combustible solid and should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6] It should be handled by qualified personnel in a laboratory setting.[1]
Applications in Research and Drug Development
A Versatile Synthetic Intermediate
This compound is not typically an end-product but rather a crucial intermediate.[1] Its value lies in its capacity for diversification. For example, the formyl group can be converted into various heterocyclic rings (e.g., pyrazoles, oxazoles) or used to link the quinoline scaffold to other pharmacophores via Schiff base formation and subsequent reduction.
Therapeutic Potential of Quinoline-Acetamide Scaffolds
Research into structurally related molecules underscores the therapeutic potential of this chemical class:
-
Antidiabetic Agents: Conjugated quinoline scaffolds have demonstrated potent inhibitory activity against α-glucosidase and α-amylase, enzymes that are key targets in the management of type 2 diabetes.[1]
-
Antiviral Research: Related 2-formylquinoline structures have been investigated as potential inhibitors of SARS-CoV-2, highlighting the relevance of this chemotype in antiviral drug discovery.[1]
-
Anticancer Activity: The quinoline core is a well-established pharmacophore in oncology. Derivatives of N-(quinolin-6-yl)acetamide have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines.[12] Some quinoline-based drugs function as kinase inhibitors, a critical class of cancer therapeutics.[4]
-
Anti-inflammatory and Analgesic Agents: The broader quinoline-acetamide framework has been explored for the development of anti-inflammatory and analgesic drugs.[1]
Conclusion
This compound is a compound of significant interest to medicinal chemists and drug development professionals. Its well-defined physicochemical properties, accessible synthetic route via the Vilsmeier-Haack reaction, and highly versatile functional groups make it an ideal platform for the synthesis of novel, biologically active molecules. The established therapeutic relevance of the quinoline-acetamide scaffold in areas such as oncology, infectious diseases, and metabolic disorders ensures that this compound will continue to be a valuable tool in the pursuit of new medicines.
References
-
Durgadas, S., Mukkanti, K., & Pal, S. (2013). N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide. Molbank, 2013(3), M807. Available from: [Link]
-
Supporting Information for a related chemical synthesis. Available from: [Link]
-
CP Lab Safety. This compound, 95% Purity, C12H10N2O2, 5 grams. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 31176, N-(quinolin-6-yl)acetamide. Available from: [Link]
-
Shaikh, A. A., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry. Available from: [Link]
-
Supporting Information for a related chemical synthesis. Available from: [Link]
-
MySkinRecipes. N-(Quinolin-6-yl)acetamide. Available from: [Link]
-
Scilit. N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide. Available from: [Link]
-
Tsai, C. C., et al. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry, 54, 396-403. Available from: [Link]
-
Chemsrc. N-Quinolin-2-yl-acetamide | CAS#:50502-17-5. Available from: [Link]
-
NIST. Acetamide IR Spectrum. In NIST Chemistry WebBook. Available from: [Link]
-
ResearchGate. Access to Isoquinolin-2(1 H )-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. Available from: [Link]
-
Global Substance Registration System. N-(QUINOLIN-6-YL)ACETAMIDE. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 139031139. Available from: [Link]
-
Bouasla, R., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(19), 6296. Available from: [Link]
-
NIST. Acetamide Mass Spectrum. In NIST Chemistry WebBook. Available from: [Link]
-
Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. Available from: [Link]
-
Vala, P. K., & Kauthale, S. S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20078-20102. Available from: [Link]
-
ResearchGate. Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). Available from: [Link]
-
Al-Ostath, A., et al. (2022). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 12(1), 1-25. Available from: [Link]
-
Ayoob, A. I., & Mohmood, F. N. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Iraqi Journal of Science, 64(3), 1335-1343. Available from: [Link]
-
Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(Quinolin-6-yl)acetamide [myskinrecipes.com]
- 4. Buy N-(quinolin-6-yl)acetamide | 22433-76-7 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound DiscoveryCPR 915923-55-6 [sigmaaldrich.com]
- 7. calpaclab.com [calpaclab.com]
- 8. chemijournal.com [chemijournal.com]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(2-Formylquinolin-6-yl)acetamide: A Key Intermediate in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of N-(2-Formylquinolin-6-yl)acetamide, a pivotal molecular building block in the landscape of modern drug discovery and development. With a molecular weight of 214.22 g/mol , this quinoline derivative serves as a versatile scaffold for the synthesis of a diverse array of bioactive compounds. This document will delve into its fundamental chemical and physical properties, provide a detailed, validated protocol for its synthesis and purification, and present a thorough characterization using contemporary analytical techniques. Furthermore, this guide will explore the causality behind its strategic application in medicinal chemistry, offering insights into its role in the rational design of novel therapeutic agents, including enzyme inhibitors and anti-inflammatory drugs.
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline motif, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1] Its unique electronic properties and the ability to engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking, make it an ideal framework for designing molecules that can effectively interact with biological targets. The introduction of a formyl group at the 2-position and an acetamide group at the 6-position, as seen in this compound, provides two reactive handles for further molecular elaboration, rendering it a highly valuable intermediate for the construction of complex and functionally diverse molecules.[1]
Recent research has underscored the potential of quinoline-acetamide hybrids as potent therapeutic agents. For instance, conjugated quinoline-benzimidazole scaffolds derived from such intermediates have demonstrated significant inhibitory activity against α-glucosidase and α-amylase, key enzymes in the management of type 2 diabetes.[1] Moreover, the 2-formylquinoline core is being investigated for the development of inhibitors against SARS-CoV-2, as well as for the creation of new anti-inflammatory and analgesic agents.[1] This guide aims to provide researchers and drug development professionals with the essential technical knowledge to effectively utilize this compound in their research endeavors.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, reaction optimization, and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 214.22 g/mol | [2] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [2] |
| CAS Number | 915923-55-6 | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Expected to be a solid | Inferred from related compounds |
Synthesis and Purification: A Validated Experimental Protocol
Rationale for the Synthetic Strategy
The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of activated aromatic and heteroaromatic compounds. The choice of an appropriately substituted N-arylacetamide allows for the regioselective formation of the quinoline ring. Subsequent nucleophilic substitution of the chloro group at the 2-position and further functional group manipulations can lead to the desired product. This approach is favored for its reliability and the commercial availability of the starting materials.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of the Acetanilide Precursor
-
In a round-bottom flask, dissolve the starting aniline in a suitable solvent such as glacial acetic acid.
-
Add acetic anhydride dropwise while stirring.
-
The reaction is typically exothermic and can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is isolated by pouring the reaction mixture into ice water, followed by filtration, washing with water, and drying.
Step 2: Vilsmeier-Haack Cyclization to form 2-Chloro-3-formylquinoline
-
To a solution of the N-arylacetamide in dry N,N-dimethylformamide (DMF) cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) dropwise.
-
After the addition is complete, the reaction mixture is heated, typically at 80-90 °C, for several hours.[3]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the mixture is carefully poured into crushed ice, leading to the precipitation of the crude 2-chloro-3-formylquinoline derivative.
-
The solid is collected by filtration, washed thoroughly with water, and dried.
Step 3: Catalytic Dechlorination
-
The 2-chloro-3-formylquinoline derivative is dissolved in a suitable solvent like ethanol or methanol.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added.
-
The mixture is subjected to hydrogenation, either by bubbling hydrogen gas or using a hydrogen-filled balloon, with vigorous stirring.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
Purification Protocol
The crude product is purified by column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is employed. The fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated to yield the purified this compound.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound. The following section outlines the expected data from various spectroscopic techniques. Note: As specific experimental data for this compound is not publicly available, the following are predicted characteristics based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the aldehydic proton (typically downfield, around 9-10 ppm), a singlet for the acetamide methyl group (around 2.2 ppm), and a broad singlet for the NH proton of the acetamide group.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbon atoms. The carbonyl carbons of the formyl and acetamide groups will appear at the downfield region of the spectrum (typically >160 ppm). The aromatic carbons will resonate in the 110-150 ppm range, and the methyl carbon of the acetamide group will be observed in the aliphatic region (around 25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching vibration of the amide group (around 3300 cm⁻¹).
-
C=O stretching of the aldehyde (around 1690 cm⁻¹).
-
C=O stretching of the amide (around 1670 cm⁻¹).
-
C=C and C=N stretching vibrations of the quinoline ring (in the 1600-1450 cm⁻¹ region).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₁₂H₁₀N₂O₂.
Applications in Drug Discovery and Development
The bifunctional nature of this compound makes it a strategic starting material for the synthesis of a wide range of pharmacologically active molecules.
Role as a Versatile Chemical Building Block
The aldehyde group at the 2-position can readily undergo various chemical transformations, including:
-
Reductive amination: To introduce diverse amine-containing side chains.
-
Wittig reaction: To form carbon-carbon double bonds.
-
Condensation reactions: With hydrazines, hydroxylamines, and other nucleophiles to form hydrazones, oximes, and other heterocyclic systems.
The acetamide group at the 6-position provides a site for modifying the electronic properties and solubility of the final compounds. It can also participate in hydrogen bonding interactions with biological targets.
Causality in Drug Design: Targeting Specific Biological Pathways
The strategic use of this compound as a building block is driven by the desire to synthesize molecules that can modulate specific biological pathways implicated in disease.
Caption: Role of this compound in drug discovery.
The design of novel inhibitors often involves the synthesis of a library of compounds derived from a common scaffold like this compound. By systematically modifying the substituents introduced via the formyl and acetamide groups, medicinal chemists can explore the structure-activity relationships (SAR) and optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds.
Conclusion
This compound, with a molecular weight of 214.22 g/mol , stands as a testament to the enduring importance of the quinoline scaffold in medicinal chemistry. Its versatile chemical nature, coupled with the proven biological activities of its derivatives, makes it an indispensable tool for researchers and scientists in the pharmaceutical industry. This technical guide has provided a comprehensive framework for understanding, synthesizing, and utilizing this key intermediate. As the quest for novel and more effective therapeutics continues, the strategic application of well-characterized building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
References
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (URL: [Link])
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. (URL: [Link])
-
This compound, 95% Purity, C12H10N2O2, 5 grams. (URL: [Link])
Sources
A Technical Guide to the Synthesis of N-(2-Formylquinolin-6-yl)acetamide: Precursors and Core Methodologies
Introduction
N-(2-Formylquinolin-6-yl)acetamide is a quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, featuring both a reactive formyl group and an acetamide moiety, makes it a versatile scaffold and a key intermediate for the synthesis of more complex, biologically active molecules.[1] Quinoline-acetamide hybrids have been investigated for a range of therapeutic applications, including the development of enzyme inhibitors for metabolic diseases and potential antiviral agents.[1] This guide provides an in-depth examination of the synthetic precursors and methodologies required to produce this compound, designed for researchers and professionals in organic synthesis and drug development. We will explore a logical and efficient synthetic pathway, detailing the preparation of key intermediates and the critical final oxidation step.
Retrosynthetic Analysis and Strategic Overview
A robust synthesis begins with a logical retrosynthetic plan. The target molecule, this compound, can be disconnected to reveal a practical, multi-step pathway starting from readily available materials. The core strategy involves the initial construction of a substituted 2-methylquinoline ring, followed by functional group manipulations to install the required acetamide and formyl groups.
The primary disconnection occurs at the C-C bond formed during the oxidation of a methyl group, a common and effective strategy for introducing a formyl group onto a heterocyclic ring. This leads back to the key intermediate, N-(2-Methylquinolin-6-yl)acetamide. This intermediate, in turn, is derived from the acetylation of 6-Amino-2-methylquinoline. The quinoline core itself is constructed from a substituted aniline, p-nitroaniline, via a classical cyclization reaction followed by reduction.
Caption: Retrosynthetic analysis of this compound.
Overall Synthetic Workflow
The forward synthesis follows the path laid out by the retrosynthetic analysis. It is a four-step sequence designed for efficiency and scalability, utilizing well-established and reliable chemical transformations.
Caption: Step-wise synthetic workflow for this compound.
Part 1: Synthesis of Core Precursors
Precursor 1: 2-Methyl-6-nitroquinoline
The synthesis begins with the construction of the quinoline skeleton. The Doebner-von Miller reaction, a variation of the Skraup synthesis, is an effective method for preparing 2-methylquinolines. This reaction involves the condensation of an aniline (p-nitroaniline) with an α,β-unsaturated carbonyl compound (crotonaldehyde) under strong acidic conditions. The acid catalyzes the cyclization and subsequent aromatization to yield the quinoline ring system.
Experimental Protocol: Doebner-von Miller Synthesis
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add concentrated hydrochloric acid. Cool the flask in an ice-water bath.
-
Reagent Addition: Slowly add p-nitroaniline to the cooled acid with stirring. Once the aniline has dissolved, add crotonaldehyde dropwise, maintaining the temperature below 20°C.
-
Reaction Execution: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. The solution will darken significantly.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH ~10). This will precipitate the crude product.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude 2-methyl-6-nitroquinoline can be purified by recrystallization from ethanol to yield a pale yellow solid.
Precursor 2: 6-Amino-2-methylquinoline
The second precursor is obtained by the reduction of the nitro group of 2-methyl-6-nitroquinoline. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and the ease of product isolation.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: To a hydrogenation vessel, add 2-methyl-6-nitroquinoline, a suitable solvent such as ethanol or ethyl acetate, and a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-2 mol%).
-
Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 30-50 psi) and stir the mixture vigorously at room temperature.[2]
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Remove the catalyst by filtering the mixture through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 6-amino-2-methylquinoline. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.[2]
Part 2: Synthesis of the Key Intermediate
Intermediate: N-(2-Methylquinolin-6-yl)acetamide
With the aminoquinoline core in hand, the next step is the installation of the acetamide functional group. This is a straightforward N-acetylation reaction, typically achieved using acetic anhydride or acetyl chloride in the presence of a base or in a suitable solvent.
Experimental Protocol: N-Acetylation
-
Reaction Setup: Dissolve 6-amino-2-methylquinoline in glacial acetic acid or a mixture of pyridine and dichloromethane in a round-bottom flask.
-
Reagent Addition: Slowly add acetic anhydride to the solution with stirring. An exothermic reaction may be observed.
-
Reaction Execution: Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Isolation: Pour the reaction mixture into cold water or onto crushed ice to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove any residual acid or pyridine, and dry under vacuum. The resulting N-(2-methylquinolin-6-yl)acetamide is typically a white or off-white solid of high purity.
Part 3: Final Transformation: Selective Oxidation
Synthesis of this compound
The final and most critical step is the selective oxidation of the activated methyl group at the C2 position of the quinoline ring to a formyl group. The methyl group at this position is susceptible to oxidation due to its benzylic-like character, being adjacent to the aromatic heterocyclic system. Selenium dioxide (SeO₂) is the reagent of choice for this transformation, as it is known to reliably and selectively oxidize activated methyl groups on nitrogen-containing heterocycles to the corresponding aldehydes.[3][4][5][6] Careful control of reaction conditions is necessary to prevent over-oxidation to the carboxylic acid.[3]
Causality of Reagent Choice: Selenium dioxide is highly effective for this specific transformation due to its ability to perform allylic/benzylic oxidations. The mechanism involves an ene reaction followed by a[7][8]-sigmatropic rearrangement, which ultimately leads to the aldehyde after hydrolysis. Using a solvent like dioxane or xylene at reflux provides the necessary thermal energy to drive the reaction efficiently.[3][6]
Experimental Protocol: Selenium Dioxide Oxidation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend N-(2-methylquinolin-6-yl)acetamide and a stoichiometric amount (1.0-1.2 equivalents) of selenium dioxide powder in a suitable solvent such as 1,4-dioxane or xylene.[3][6]
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC. The reaction is typically complete within 4-8 hours. A black precipitate of elemental selenium will form as the reaction proceeds.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and filter it while hot to remove the selenium precipitate and any unreacted SeO₂. Wash the filter cake with a small amount of hot solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.
Summary of Key Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Methyl-6-nitroquinoline | ![]() | C₁₀H₈N₂O₂ | 188.18 | Precursor 1 |
| 6-Amino-2-methylquinoline | ![]() | C₁₀H₁₀N₂ | 158.20 | Precursor 2 |
| N-(2-Methylquinolin-6-yl)acetamide | ![]() | C₁₂H₁₂N₂O | 200.24 | Intermediate |
| This compound | ![]() | C₁₂H₁₀N₂O₂ | 214.22 | Target Molecule |
(Note: Placeholder images are used for structures. In a real-world application, these would be chemical drawings.)
Conclusion
The synthesis of this compound is a well-defined, multi-step process that relies on classical organic reactions. The pathway outlined in this guide, starting from p-nitroaniline and proceeding through key precursors 2-methyl-6-nitroquinoline and 6-amino-2-methylquinoline, offers a reliable and scalable route. The critical final step, the selective oxidation of the 2-methyl group using selenium dioxide, is a powerful technique for the formylation of such heterocyclic systems. By understanding the rationale behind each step and adhering to the detailed protocols, researchers can confidently produce this valuable intermediate for applications in pharmaceutical research and development.
References
- Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide.
- Mąkosza, M., & Młynarski, J. (2003). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Polish Journal of Chemistry, 77(6), 637-661.
- El-Ezbawy, S. R., & Al-Said, M. S. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups.
-
PrepChem. (2023). Synthesis of (A) 6-Amino-2-methylquinoline. Retrieved from [Link]
- Jadhav, G. K., Shaikh, N. S., & Pore, D. M. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, 2000(1), 34-35.
Sources
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinoline synthesis [organic-chemistry.org]
The Synthesis of 6-Aminoquinoline: A Technical Guide for Drug Discovery and Development
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] Among its many derivatives, 6-aminoquinoline stands out as a critical intermediate and a valuable pharmacophore in its own right.[3] Its presence in pharmaceuticals and its utility as a fluorescent probe for biological imaging underscore the importance of robust and efficient synthetic routes for its preparation.[4][5]
This in-depth technical guide provides a comprehensive overview of the principal methodologies for the synthesis of 6-aminoquinoline, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings of each synthetic strategy, offering field-proven insights into experimental choices, optimization, and scalability. We will explore both classical and modern approaches, from the venerable Skraup synthesis to the versatile Buchwald-Hartwig amination, providing a critical analysis to inform the selection of the most appropriate route for a given application.
Part 1: Classical Approaches to the Quinoline Core
The traditional syntheses of quinolines, developed in the late 19th century, remain relevant for their use of inexpensive starting materials and their ability to produce the core heterocyclic structure in a single, albeit often harsh, step.
The Skraup Synthesis: A Foundation Built on Vigor
The Skraup synthesis, first reported in 1880, is a classic and powerful method for constructing the quinoline ring system.[6][7] The archetypal reaction involves heating an aromatic amine—in our case, a derivative that will lead to the 6-amino functionality—with glycerol, concentrated sulfuric acid, and an oxidizing agent.[8] To arrive at 6-aminoquinoline, the most common starting material is p-nitroaniline, which yields 6-nitroquinoline as a stable intermediate that can be subsequently reduced.
Mechanism of the Skraup Synthesis
The reaction proceeds through a series of well-defined, albeit complex, steps. A key insight is that the reaction does not proceed through a simple, direct cyclization. Instead, it involves a fragmentation-recombination mechanism.[4]
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[9][10]
-
Michael Addition: The aromatic amine (p-nitroaniline) undergoes a conjugate (Michael) addition to the acrolein.[6]
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution, followed by dehydration to form a 1,2-dihydroquinoline derivative.[9][10]
-
Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline ring system. The oxidizing agent is often nitrobenzene, which is itself reduced to aniline.[10] In the synthesis of 6-nitroquinoline from p-nitroaniline, the starting material itself can act as the oxidizing agent.
Caption: Mechanism of the Skraup synthesis for 6-nitroquinoline.
Experimental Protocol: Synthesis of 6-Nitroquinoline via Skraup Reaction
This protocol is adapted from established literature procedures.[3]
-
Materials:
-
p-Nitroaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Iodine (oxidant)
-
Potassium Iodide
-
-
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a thermometer and a dropping funnel, add glycerol (65 mL, 0.89 mol).
-
Slowly add concentrated sulfuric acid (79 mL, 1.31 mol) dropwise, ensuring the temperature does not exceed 70°C.[3]
-
Add p-nitroaniline (40 g, 0.29 mol) in portions, allowing the reaction temperature to rise to 85°C over 40 minutes.[3]
-
Prepare a solution of potassium iodide (2.76 g, 0.016 mol) and iodine (3.2 g, 0.013 mol) in 15 mL of water. Add this solution dropwise to the reaction mixture over 20 minutes.
-
Slowly heat the mixture to 135°C and maintain this temperature for 4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[3]
-
After completion, cool the reaction to room temperature and slowly pour it into ice water.
-
Neutralize the mixture to a pH of 3-4 with a saturated sodium hydroxide solution.
-
Filter the resulting precipitate, wash the filter cake with water until neutral, and dry under vacuum at 80°C to yield 6-nitroquinoline.[3]
-
Trustworthiness & Safety: Taming the Skraup Reaction
The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[8][11][12]
-
Critical Safety Measures:
-
Moderators: The addition of a moderator like ferrous sulfate (FeSO₄) or boric acid is crucial to control the reaction's vigor.[12][13][14] These agents are believed to function as oxygen carriers, extending the reaction over a longer period and preventing a runaway reaction.[14]
-
Temperature Control: Careful and slow addition of sulfuric acid with efficient cooling is paramount. The reaction should be initiated with gentle heating, and once the exothermic phase begins, the heat source should be removed.[12][13]
-
Ventilation: The reaction must be conducted in a well-ventilated fume hood.[11][13]
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory.[11][15]
-
-
Common Side Reactions & Troubleshooting:
-
Tar Formation: This is the most common side reaction, resulting from the polymerization of reactants and intermediates under harsh acidic and oxidizing conditions.[12][16] Using a moderator and avoiding excessive temperatures can minimize tarring.[12]
-
Work-up Challenges: The crude product is often a thick, black, tarry material, making isolation difficult.[12][17] Purification is typically achieved by steam distillation, which effectively separates the volatile quinoline from the non-volatile tar.[8][13]
-
Reduction of 6-Nitroquinoline: The Gateway to the Amino Group
The reduction of the nitro group is a fundamental and reliable transformation to furnish the desired 6-aminoquinoline. Two primary methods are widely employed: catalytic transfer hydrogenation and metal-acid reduction.
1.2.1 Catalytic Transfer Hydrogenation
This method is often preferred for its mild conditions, high chemoselectivity, and the avoidance of handling flammable hydrogen gas.[5] Hydrazine hydrate is a common hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst.[5][18]
Experimental Protocol: Reduction of 6-Nitroquinoline using Hydrazine Hydrate and Pd/C
-
Materials:
-
6-Nitroquinoline
-
10% Palladium on Carbon (Pd/C)
-
80% Hydrazine Hydrate
-
Ethanol
-
-
Procedure:
-
In a suitable flask, suspend 6-nitroquinoline (30 g, 0.172 mol) and 10% Pd/C (3 g) in ethanol (250 mL).[3]
-
Add 80% hydrazine hydrate (19.2 g, 0.30 mol) to the suspension.[3]
-
Heat the mixture in an oil bath for 6 hours, monitoring the reaction by TLC.[3]
-
Upon completion, cool the reaction and filter to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-aminoquinoline.
-
Purify the crude product by column chromatography.[3]
-
1.2.2 Metal-Acid Reduction
A classic and robust method for nitro group reduction involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid, typically hydrochloric acid (HCl). Stannous chloride (SnCl₂) is a particularly effective reagent.[19] This method is well-suited for various nitroquinolines and is tolerant of many functional groups, including halogens.[20]
Experimental Protocol: Reduction of 6-Nitroquinoline using Stannous Chloride
-
Materials:
-
6-Nitroquinoline
-
Stannous Chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
Add the 6-nitroquinoline derivative (0.1 g) slowly with stirring to a solution of stannous chloride (1.0 g) in concentrated HCl.[19]
-
The reaction is typically exothermic and proceeds to completion at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
After the reaction is complete, neutralize the mixture carefully with a strong base (e.g., NaOH) to precipitate the tin salts and liberate the free amine.
-
Extract the 6-aminoquinoline with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the product.
-
Part 2: Modern Catalytic Approaches
While classical methods are foundational, modern palladium-catalyzed cross-coupling reactions offer significant advantages in terms of functional group tolerance, reaction conditions, and substrate scope.
The Buchwald-Hartwig Amination: A Versatile C-N Bond Formation
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction provides an efficient route to 6-aminoquinoline derivatives from readily available 6-haloquinolines (typically 6-bromoquinoline).[1][6]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being preferred.[1][7]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (6-bromoquinoline) to form a Pd(II) complex.[20][21]
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form a palladium-amido intermediate.[1][6]
-
Reductive Elimination: The final step is the reductive elimination of the desired 6-aminoquinoline product, regenerating the Pd(0) catalyst.[20][21]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromoquinoline
This protocol is a generalized procedure adapted from literature, and optimization of the catalyst, ligand, and base is often necessary.[1]
-
Materials:
-
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos), and the base (e.g., NaOtBu) to an oven-dried Schlenk tube.[1][6]
-
Add the 6-bromoquinoline and the amine source.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110°C.[1]
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[1]
-
Expertise & Experience: Optimizing the Buchwald-Hartwig Amination
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of reaction components.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are crucial. They stabilize the Pd(0) catalyst, promote the rate-limiting oxidative addition, and facilitate the final reductive elimination step.[7][24] Ligands like XPhos, SPhos, and Xantphos are commonly employed.[23]
-
Base Selection: The base plays a critical role in deprotonating the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often used for their high reactivity.[25] However, for base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary, though this can lead to slower reaction rates.[25]
-
Solvent Choice: Aprotic, non-polar, or polar aprotic solvents like toluene, dioxane, and THF are typically used. The choice of solvent can significantly impact the reaction rate and product distribution.[26]
Part 3: Comparative Analysis and Practical Considerations
Choosing the optimal synthetic route depends on several factors, including the scale of the synthesis, cost of reagents, available equipment, and the desired purity of the final product.
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Scalability |
| Skraup Synthesis & Reduction | p-Nitroaniline, Glycerol | H₂SO₄, Oxidizing Agent, Reducing Agent (e.g., SnCl₂, Pd/C, H₂NNH₂) | Inexpensive starting materials; well-established.[4] | Harsh, exothermic conditions; safety concerns; tar formation; often low to moderate yields.[8][12][16] | Challenging due to safety and work-up issues. |
| Buchwald-Hartwig Amination | 6-Bromoquinoline, Amine source | Palladium catalyst, Phosphine ligand, Base | Mild reaction conditions; high functional group tolerance; generally high yields.[1] | Expensive catalysts and ligands; requires inert atmosphere; potential for catalyst poisoning.[27] | Good, with established industrial applications.[26] |
Part 4: Purification and Characterization
Regardless of the synthetic route, proper purification and characterization are essential to ensure the identity and purity of the 6-aminoquinoline product.
Purification
-
Column Chromatography: This is a common method for purifying the crude product from both the reduction and Buchwald-Hartwig reactions. A silica gel column with a solvent system such as chloroform/methanol (e.g., 4:1) or ethyl acetate/petroleum ether can be effective.[3][9]
-
Crystallization: 6-Aminoquinoline can be crystallized from solvents like benzene or a mixture of benzene and petroleum ether to achieve high purity.[9]
-
Steam Distillation: This technique is particularly useful for purifying the product of the Skraup synthesis, as it effectively separates the volatile quinoline from non-volatile tars.[13]
Characterization
The identity and purity of synthesized 6-aminoquinoline are confirmed using standard analytical techniques.
-
Physical Properties:
-
Spectroscopic Data:
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation.
-
Representative ¹H and ¹³C NMR Data for 6-Aminoquinoline
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |
| H2 | ~8.6 | dd | Quinoline Ring |
| H4 | ~8.5 | d | Quinoline Ring |
| H8 | ~7.8 | d | Quinoline Ring |
| H3 | ~7.2 | dd | Quinoline Ring |
| H5 | ~7.1 | d | Quinoline Ring |
| H7 | ~7.0 | dd | Quinoline Ring |
| NH₂ | ~4.0 | s (br) | Amino Group |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| C6 | ~145 | C-NH₂ |
| C8a | ~144 | Quinoline Ring |
| C2 | ~147 | Quinoline Ring |
| C4 | ~135 | Quinoline Ring |
| C4a | ~129 | Quinoline Ring |
| C8 | ~129 | Quinoline Ring |
| C3 | ~122 | Quinoline Ring |
| C5 | ~122 | Quinoline Ring |
| C7 | ~108 | Quinoline Ring |
(Note: Exact chemical shifts can vary depending on the solvent and instrument used. The data presented is a representative compilation from typical spectra.)[12][24]
Conclusion
The synthesis of 6-aminoquinoline offers a compelling case study in the evolution of synthetic organic chemistry. The classical Skraup synthesis, while historically significant, presents considerable challenges in safety and purification, making it less suitable for modern drug development environments. The two-step approach of Skraup synthesis followed by nitro group reduction is a reliable, albeit cumbersome, alternative.
For contemporary research and development, the Buchwald-Hartwig amination stands out as the superior method. Its operational simplicity, mild conditions, broad substrate scope, and scalability make it the go-to choice for the synthesis of 6-aminoquinoline and its derivatives. A thorough understanding of the interplay between the catalyst, ligand, base, and solvent is paramount for optimizing this powerful transformation. As the demand for novel quinoline-based therapeutics continues to grow, the development of even more efficient, cost-effective, and sustainable synthetic methodologies will remain a key focus for the scientific community.
References
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved January 7, 2026, from [Link]
- Yuan, X. X., et al. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters, 21(5), 525-528.
-
Wang, Z., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 143(31), 12204–12212. [Link]
-
GKS Chemistry. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. [Link]
- Marco-Contelles, J., et al. (2000). Concerning the mechanism of the Friedländer quinoline synthesis. Tetrahedron, 56(26), 4877-4884.
-
SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved January 7, 2026, from [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved January 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 7, 2026, from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 7, 2026, from [Link]
-
Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved January 7, 2026, from [Link]
-
Semantic Scholar. (n.d.). Doebner-von Miller reaction. Retrieved January 7, 2026, from [Link]
-
Al-Zaydi, K. M. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1799. [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved January 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved January 7, 2026, from [Link]
-
Abbott, B. M., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8851–8859. [Link]
-
ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved January 7, 2026, from [Link]
-
Jensen, K. F. (2010). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
-
Desai, N. C., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17895-17918. [Link]
-
Nature Protocols. (2020). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. [Link]
-
Organic Syntheses. (n.d.). Quinoline. Retrieved January 7, 2026, from [Link]
-
Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved January 7, 2026, from [Link]
-
Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved January 7, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 7, 2026, from [Link]
-
Curly Arrow. (2009, January 13). The Skraup Reaction - How to Make a Quinoline. Retrieved January 7, 2026, from [Link]
-
Wang, L., et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 17(9), 10459–10467. [Link]
-
ScienceMadness. (2010, December 10). Skraup Reaction- Preferred Workup?. Retrieved January 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved January 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iipseries.org [iipseries.org]
- 10. uop.edu.pk [uop.edu.pk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 18. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. orbit.dtu.dk [orbit.dtu.dk]
- 27. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 28. researchgate.net [researchgate.net]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to N-(quinolin-6-yl)acetamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides a comprehensive technical overview of N-(quinolin-6-yl)acetamide derivatives, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. We will delve into the synthetic rationale, explore the nuanced structure-activity relationships, and detail the established biological activities that position these molecules as compelling candidates for drug development professionals. This document is structured to provide not just procedural knowledge but also the underlying scientific principles that guide research and application in this area.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry.[1] First isolated from coal tar in 1834, its derivatives have given rise to a multitude of therapeutic agents, including antimalarials (e.g., chloroquine), antibacterials (e.g., ciprofloxacin), and anticancer drugs (e.g., camptothecin).[1][2] The rigid, planar structure and its capacity for diverse functionalization allow medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties, making it a "privileged scaffold" in the pursuit of novel therapeutics.[3] The N-(quinolin-6-yl)acetamide core, specifically, combines this versatile quinoline backbone with an acetamide group at the 6-position, a modification that has proven crucial for interaction with various biological targets.[4]
Synthetic Pathways and Methodologies
The synthesis of N-(quinolin-6-yl)acetamide derivatives is a multi-step process that hinges on the reliable construction of the key intermediate, 6-aminoquinoline. The subsequent acetylation and further derivatization allow for the exploration of the chemical space.
Synthesis of the Core Intermediate: 6-Aminoquinoline
A robust and scalable synthesis of 6-aminoquinoline is paramount. A common and effective route involves the Skraup reaction to form 6-nitroquinoline, followed by reduction of the nitro group.[5][6]
Step 1: Skraup Synthesis of 6-Nitroquinoline This reaction classically involves reacting p-nitroaniline with glycerol, an oxidizing agent (historically arsenic pentoxide, but safer alternatives like iodine are now used), and sulfuric acid.[5] The sulfuric acid acts as both a catalyst and a dehydrating agent. The choice of a milder oxidant like an I2/KI system is driven by the need to avoid highly toxic arsenic reagents, making the process more suitable for industrial production.[5]
Step 2: Reduction of 6-Nitroquinoline to 6-Aminoquinoline The nitro group of 6-nitroquinoline is then reduced to the primary amine. Catalytic hydrogenation is a highly efficient and clean method for this transformation.[5]
-
Catalyst Choice: Palladium on carbon (Pd/C) is a preferred catalyst due to its high activity and selectivity.[5][7]
-
Hydrogen Source: The reaction can be conducted under an atmosphere of hydrogen gas or by using a hydrogen donor like hydrazine hydrate (80% concentration is often effective).[5]
-
Rationale: This method is favored over others, such as reduction with stannous chloride (SnCl2), because it typically results in higher yields and simpler product isolation, with water and nitrogen gas as the only byproducts when using hydrazine.[6]
Acetylation to Form N-(quinolin-6-yl)acetamide
The conversion of 6-aminoquinoline to the core acetamide is a straightforward nucleophilic acyl substitution.
-
Reagents: Acetyl chloride or acetic anhydride are the most common acetylating agents.[8][9] Acetyl chloride is highly reactive, while acetic anhydride is often easier to handle.[8]
-
Reaction Conditions: The reaction is typically performed in the presence of a weak base (e.g., sodium acetate, triethylamine) in an appropriate solvent.[8] The base is crucial as it neutralizes the HCl or acetic acid byproduct generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine, which would render it non-nucleophilic.[8] An environmentally benign approach using acetyl chloride in a brine solution with sodium acetate has been shown to be highly efficient.[8]
The overall synthetic workflow can be visualized as follows:
Caption: Simplified PI3K signaling pathway and the inhibitory action of derivatives.
-
DNA Intercalation: The planar nature of the quinoline ring system allows some derivatives to intercalate between the base pairs of DNA, disrupting DNA replication and transcription and leading to cell death. [4]
Anti-inflammatory and Other Activities
Beyond oncology, these compounds have been investigated for other properties. Research indicates potential as anti-inflammatory agents, and the broader class of quinoline derivatives is known to possess antimicrobial, antiviral, and antimalarial properties. [1][4][10]
Structure-Activity Relationships (SAR)
Understanding how structural modifications impact biological activity is critical for rational drug design. SAR studies on quinoline derivatives have yielded key insights.
-
Substitution on the Quinoline Ring: The position and nature of substituents on the quinoline core significantly influence activity. For example, in a series of antitumor quinoline derivatives, a large, bulky alkoxy group at the 7-position was found to be beneficial for antiproliferative activity. [11]* Modification of the Acetamide Group: The N,N-disubstitution of the terminal acetamide group on related pharmacophores has been shown to be a viable strategy for modulating affinity for biological targets and improving properties like lipophilicity without sacrificing potency. [12]For N-(quinolin-6-yl)acetamide, modifying the acetamide can alter hydrogen bonding capabilities and steric interactions within a target's binding site.
-
Side Chain Length: In related quinoline scaffolds, the length of an alkylamino side chain was shown to affect antiproliferative potency, with a two-carbon (ethyl) linker often being optimal. [11]This suggests that linker length and flexibility between the core and other functional groups are critical parameters to optimize.
Experimental Protocols
The following protocols are presented as self-validating systems, incorporating steps for purification and characterization to ensure the integrity of the experimental outcome.
Protocol: Synthesis of N-(quinolin-6-yl)acetamide
Objective: To synthesize and purify N-(quinolin-6-yl)acetamide from 6-aminoquinoline.
Materials:
-
6-aminoquinoline (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Sodium acetate trihydrate (1.5 eq)
-
Brine (saturated aqueous NaCl solution)
-
Acetone
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve sodium acetate trihydrate (1.5 eq) in 40 mL of brine solution with stirring.
-
Addition of Amine: Add 6-aminoquinoline (1.0 eq) to the solution. If solubility is low, a minimal amount of acetone (~15 mL) can be added to aid dissolution. [8]3. Addition of Acetylating Agent: Prepare a solution of acetyl chloride (1.1 eq) in 5 mL of acetone. Add this solution dropwise to the stirring reaction mixture at room temperature over 10 minutes. Causality Note: Dropwise addition is critical to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a DCM:Methanol (95:5) mobile phase until the 6-aminoquinoline spot is consumed.
-
Work-up and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 20 mL) to remove any unreacted acetyl chloride and acetic acid. Trustworthiness Check: The wash is essential for purity.
-
Wash the organic layer with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product will be a solid. Recrystallize from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure N-(quinolin-6-yl)acetamide.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight is approximately 186.21 g/mol . [4][13]
Protocol: In Vitro Antiproliferative Activity (MTT Assay)
Objective: To determine the cytotoxic effect of a synthesized N-(quinolin-6-yl)acetamide derivative on a human cancer cell line (e.g., NPC-TW01). [14] Materials:
-
Human cancer cell line (e.g., NPC-TW01)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized N-(quinolin-6-yl)acetamide derivative, dissolved in DMSO to make a stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. Expertise Note: Optimal seeding density must be determined empirically for each cell line to ensure logarithmic growth during the assay period.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium containing 0.5% DMSO (vehicle control), and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Mechanism Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.
-
Future Perspectives
The N-(quinolin-6-yl)acetamide scaffold remains a fertile ground for drug discovery. Future research will likely focus on synthesizing new libraries of derivatives with diverse substitutions to improve potency and selectivity against specific kinase targets. Further exploration into their potential as anti-inflammatory or antimicrobial agents is also warranted. The development of advanced formulations to improve bioavailability and the use of computational modeling to guide the design of next-generation inhibitors will be crucial steps in translating the promise of these compounds into clinical reality.
References
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central.
- The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to M
- A Comparative Guide to the Biological Activities of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE and its Hydroxy Analog. Benchchem.
- Buy N-(quinolin-6-yl)acetamide | 22433-76-7. Smolecule.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- How to synthesize 6-aminoquinoline. Guidechem.
- Quinoline: A diverse therapeutic agent.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.
- Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline.
- 6-Aminoquinoline. Chem-Impex.
- Methods for the preparation of 6-aminoisoquinoline.
- Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. PubMed.
- 6-Aminoquinoxaline synthesis. ChemicalBook.
- Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j).
- N-(QUINOLIN-6-YL)ACETAMIDE. gsrs.
- Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)
- N-(quinolin-6-yl)acetaMide. Nanjing Bike Biotechnology Co., Ltd.
- N-(Quinolin-6-yl)acetamide. MySkinRecipes.
- N-(Quinolin-6-yl)acetamide. MySkinRecipes.
- N-(quinolin-6-yl)acetamide. PubChem.
- Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed.
- Biological activities of quinoline deriv
- New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers.
- Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences.
- New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PubMed Central.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Semantic Scholar.
- N-(quinolin-6-yl)acetamide (C11H10N2O). PubChemLite.
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
- Pyrolysis acetyl
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. nbinno.com [nbinno.com]
- 4. Buy N-(quinolin-6-yl)acetamide | 22433-76-7 [smolecule.com]
- 5. guidechem.com [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 8. ias.ac.in [ias.ac.in]
- 9. cris.unibo.it [cris.unibo.it]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Formylquinoline Scaffold in Medicinal Chemistry
An In-depth Technical Guide to Formylquinoline Compounds: Synthesis, Biological Activity, and Therapeutic Potential
The quinoline ring system, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, is a privileged scaffold in drug discovery.[1][2] Its presence in both natural alkaloids (like quinine) and synthetic therapeutic agents highlights its versatility and broad pharmacological importance.[1][3] The introduction of a formyl (-CHO) group onto this scaffold creates formylquinoline compounds, which serve as exceptionally versatile intermediates and, in many cases, as potent bioactive molecules themselves.[4] The aldehyde functionality is a synthetic linchpin, enabling a vast array of chemical transformations to build molecular complexity and fine-tune pharmacological properties.[5][6]
This guide provides a comprehensive overview for researchers and drug development professionals, delving into the core synthetic methodologies for accessing formylquinolines, their diverse biological activities, and the structure-activity relationships that govern their therapeutic potential. We will explore the causality behind key experimental choices and provide detailed protocols for synthesis and biological evaluation.
Part 1: Foundational Synthetic Methodologies
The strategic placement of a formyl group on the quinoline nucleus is paramount for subsequent derivatization and biological activity. Several classical and modern synthetic reactions are employed, with the choice often dictated by the substitution pattern of the quinoline precursor and the desired regioselectivity.
The Vilsmeier-Haack Reaction: A Versatile Workhorse
The Vilsmeier-Haack reaction is one of the most efficient and widely used methods for the synthesis of formylquinolines, particularly 2-chloro-3-formylquinolines from N-arylacetamides.[7] The reaction utilizes the Vilsmeier reagent, a chloroiminium salt typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8]
Causality and Mechanistic Insight: The reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent acts as a mild electrophile. For N-arylacetamides, the reaction involves a cyclization and formylation cascade. The electron density of the aniline ring dictates the success and yield of the cyclization; electron-donating groups on the ring facilitate the reaction. The use of POCl₃ serves a dual purpose: it activates DMF to form the electrophilic Vilsmeier reagent and also chlorinates the newly formed quinolone at the 2-position, providing a valuable functional handle for subsequent nucleophilic substitution reactions.
Caption: General workflow for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.
Experimental Protocol: Synthesis of 2-Chloro-8-methyl-3-formylquinoline [9]
This protocol is representative of the Vilsmeier-Haack cyclization of a substituted acetanilide.
-
Reagent Preparation (Vilsmeier Reagent): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a drying tube, place 5 mL of anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice bath.
-
Expertise Note: Anhydrous conditions are critical as the Vilsmeier reagent and POCl₃ are highly reactive towards water, which would quench the reagents and reduce yield.[8] Cooling to 0°C safely manages the exothermic reaction during the reagent's formation.
-
-
Addition of POCl₃: Add 18 mL of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0°C to ensure complete formation of the reagent.[10]
-
Substrate Addition: To the freshly prepared Vilsmeier reagent, add 4 grams of ortho-methyl acetanilide in portions.
-
Reaction: After the addition, fit the flask with an air condenser and heat the reaction mixture in a water bath maintained at 80-90°C for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Expertise Note: Heating provides the necessary activation energy for the cyclization step. The extended reaction time ensures the reaction proceeds to completion.[9]
-
-
Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 200 mL of crushed ice with vigorous stirring.
-
Trustworthiness Note: This step serves two purposes: it hydrolyzes the intermediate iminium species to the final aldehyde and quenches any remaining reactive POCl₃.
-
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate or sodium hydroxide until the pH is approximately 7-8. A solid precipitate will form.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the solid from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2-chloro-8-methyl-3-formylquinoline.[9]
The Reimer-Tiemann Reaction: Formylation of Hydroxyquinolines
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, making it particularly suitable for synthesizing hydroxyquinoline carbaldehydes.[11] The reaction involves treating a hydroxyquinoline with chloroform (CHCl₃) in a strong basic medium.[12][13]
Causality and Mechanistic Insight: The key reactive species is dichlorocarbene (:CCl₂), which is generated in situ by the alpha-elimination of the trichlorocarbanion formed from chloroform and a strong base.[11] The phenoxide ion of the hydroxyquinoline, being highly electron-rich, undergoes an electrophilic attack by the dichlorocarbene, preferentially at the ortho position.[13] Subsequent hydrolysis of the dichloromethyl group yields the formyl group.[11] A notable challenge is regioselectivity; for 8-hydroxyquinoline, formylation can occur at both the C5 and C7 positions.[14]
Modern Synthetic Enhancements
While classical methods are robust, modern techniques aim to improve efficiency, yield, and environmental friendliness.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for various quinoline syntheses, including multicomponent reactions that produce formylquinoline precursors.[10][15][16] Microwave heating provides rapid and uniform energy transfer, often leading to cleaner reactions with fewer side products.[17][18]
-
Multicomponent Reactions (MCRs): One-pot MCRs that incorporate a formylquinoline derivative as one of the starting materials are highly efficient for generating libraries of complex quinoline-based hybrids, such as dihydropyridopyrimidines and dihydropyrazolopyridines.[15]
Part 2: Biological Activities and Therapeutic Applications
Formylquinoline derivatives exhibit a remarkable breadth of pharmacological activities, with anticancer and antimalarial properties being the most extensively studied.[2][3][19][20]
Anticancer Activity
The quinoline scaffold is a cornerstone in the development of modern anticancer agents.[21] Formylquinolines and their derivatives exert their effects through multiple mechanisms of action.
-
Inhibition of Kinases: Many quinoline derivatives function as inhibitors of crucial signaling kinases, such as tyrosine kinases (e.g., EGFR), which are often overactive in cancer cells.[21][22] By blocking these kinases, the compounds disrupt downstream signaling pathways responsible for cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Some quinoline-chalcone hybrids have been shown to inhibit the polymerization of tubulin, a key component of the cellular cytoskeleton.[22] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis.
-
Topoisomerase Inhibition: Certain quinoline carboxamides act as topoisomerase inhibitors, preventing the enzyme from re-ligating DNA strands after cleavage, which leads to DNA damage and cell death.[23]
-
Induction of Apoptosis: A common endpoint for many anticancer quinolines is the induction of programmed cell death (apoptosis). For example, the novel derivative 91b1 was found to exert its anticancer effect by downregulating the Lumican gene, which is involved in tumorigenesis.[24]
Caption: Mechanism of action for quinoline derivatives as kinase inhibitors in cancer therapy.
Data on Anticancer Activity of Quinoline Derivatives
| Compound Class | Cancer Cell Line(s) | Reported IC₅₀ Values | Mechanism of Action | Reference |
| 2-Chloro-3-formylquinoline thiosemicarbazones | Various | Potent activity reported | Not specified | [3] |
| Quinoline-Chalcone Hybrids | Colon (Caco-2) | 2.5 - 5.0 μM | Not specified | [22] |
| Quinoline-Chalcone-Podophyllotoxin Hybrids | Various | 2.2 - 15.4 μM | Not specified | [22] |
| Quinoline Carboxamides | Various | Potent activity reported | Topoisomerase/Kinase Inhibition | [23] |
| Compound 91b1 | Various | Significant in vitro/in vivo effect | Downregulation of Lumican | [24] |
Antimalarial Activity
The historical success of quinine and chloroquine has cemented the quinoline scaffold as a critical pharmacophore for antimalarial drugs.[25][26] Research continues to explore new derivatives to combat the rise of drug-resistant Plasmodium falciparum strains.[27]
Mechanism of Action: The primary mechanism for many quinoline antimalarials, like chloroquine, involves interfering with the parasite's detoxification of heme within its digestive vacuole.[26] During hemoglobin digestion, toxic free heme is released. The parasite normally polymerizes this into non-toxic hemozoin. Quinoline drugs are thought to accumulate in the acidic vacuole and cap the growing hemozoin polymer, preventing further polymerization.[26] This leads to a buildup of toxic heme, which lyses membranes and kills the parasite.[26]
Structure-activity relationship (SAR) studies on novel quinolones have shown that modifications at various positions can significantly enhance potency against both drug-sensitive and resistant strains. For instance, introducing ortho-substituted aryl moieties at the 3-position of 7-(2-phenoxyethoxy)-4(1H)-quinolones resulted in compounds with low nanomolar EC₅₀ values.[28] Similarly, studies on 2-arylvinylquinolines demonstrated that substitutions on the quinoline core and the arylvinyl moiety are critical for potent antiplasmodial activity.[27]
Other Biological Activities
The therapeutic potential of formylquinolines extends beyond cancer and malaria.
-
Antimicrobial Activity: Various derivatives have shown promising activity against bacteria and fungi, including Penicillium chrysogenum and Aspergillus flavus.[6][19]
-
Cardiovascular Effects: Certain quinolone derivatives have been investigated for their effects on the cardiovascular system, such as inhibiting platelet aggregation.[29] However, it is also important to note that some fluoroquinolone antibiotics have been associated with cardiac risks, such as QT prolongation.[30]
-
Anti-HIV Activity: The quinoline moiety is a known scaffold for inhibitors of HIV reverse transcriptase.[31]
Conclusion and Future Perspectives
Formylquinoline compounds represent a cornerstone of heterocyclic chemistry with profound implications for drug discovery. The formyl group provides a versatile synthetic handle, while the quinoline nucleus serves as a privileged scaffold for interacting with diverse biological targets. The Vilsmeier-Haack and Reimer-Tiemann reactions remain foundational for accessing these key intermediates, with modern methods like microwave-assisted synthesis offering significant process improvements.
The demonstrated efficacy of formylquinoline derivatives against cancer and malaria, driven by mechanisms such as kinase inhibition and heme polymerization disruption, underscores their therapeutic relevance. Future research will likely focus on:
-
Hybrid Molecule Design: Combining the formylquinoline scaffold with other known pharmacophores to create multi-target agents, potentially overcoming drug resistance.[22]
-
Computational Screening: Utilizing in-silico virtual screening and molecular docking to design novel derivatives with enhanced binding affinity and selectivity for specific biological targets.[32]
-
Exploring New Therapeutic Areas: Investigating the potential of these compounds in other disease areas, such as neurodegenerative disorders and viral infections.
The continued exploration of the chemical space around the formylquinoline core promises to yield the next generation of innovative and effective therapeutic agents.
References
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. [Link]
-
Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017). ACS Combinatorial Science. [Link]
-
Vilsmeier–Haack formylation of pyrimido[4,5-b]quinoline 4 and 5 to... (n.d.). ResearchGate. [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). Molecules. [Link]
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). Pharmaceuticals (Basel). [Link]
-
Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2013). Journal of Education and Science. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Arabian Journal of Chemistry. [Link]
-
(PDF) Synthesis and transformations of novel formyl-substituted quinolines. (2007). ResearchGate. [Link]
-
Fluoroquinolones and Cardiovascular Risk: A Systematic Review, Meta-analysis and Network Meta-analysis. (2018). Drug Safety. [Link]
-
Reimer-Tiemann Reaction. (2021). J&K Scientific LLC. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]
-
Reimer–Tiemann reaction. (n.d.). Wikipedia. [Link]
-
Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2014). Lett. Org. Chem.[Link]
-
Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. (n.d.). ACS Medicinal Chemistry Letters. [Link]
-
The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (n.d.). Molecules. [Link]
-
The Reimer–Tiemann Reaction. (n.d.). ResearchGate. [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). RSC Advances. [Link]
-
Biological activities of quinoline derivatives. (2011). Arabian Journal of Chemistry. [Link]
-
Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). Medicinal Chemistry Research. [Link]
-
Quinoline antimalarials: mechanisms of action and resistance. (1996). Journal of Antimicrobial Chemotherapy. [Link]
-
An Overview: The biologically important quninoline derivatives. (2011). Der Pharma Chemica. [Link]
-
Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. (1997). General Pharmacology. [Link]
-
The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016). International Journal of Chemical Studies. [Link]
-
Review on recent development of quinoline for anticancer activities. (n.d.). Future Journal of Pharmaceutical Sciences. [Link]
-
Reimer–Tiemann reaction. (2021). L.S.College, Muzaffarpur. [Link]
-
(PDF) Biological Activities of Quinoline Derivatives. (2011). ResearchGate. [Link]
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. [Link]
-
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). Bioinformation. [Link]
-
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Medicinal Research Reviews. [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry. [Link]
-
Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives. (n.d.). Molecules. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). Molecules. [Link]
-
Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2009). Letters in Organic Chemistry. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Molecules. [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemijournal.com [chemijournal.com]
- 10. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 22. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Fluoroquinolones and Cardiovascular Risk: A Systematic Review, Meta-analysis and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of N-(2-Formylquinolin-6-yl)acetamide
Abstract
This document provides a comprehensive, field-tested guide for the synthesis of N-(2-Formylquinolin-6-yl)acetamide, a valuable quinoline aldehyde derivative. Quinoline scaffolds are central to numerous biologically active compounds, making their functionalized derivatives critical intermediates in medicinal chemistry and drug discovery.[1][2] This protocol details a robust, two-step synthetic route commencing from the commercially available 2-methylquinolin-6-amine. The methodology first involves the protection of the 6-amino group via N-acetylation, followed by a selective oxidation of the 2-methyl group to the corresponding aldehyde using selenium dioxide. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, detailed step-by-step procedures, and methods for self-validation through product characterization.
Introduction and Strategic Rationale
Quinoline and its derivatives are heterocyclic scaffolds of significant interest due to their presence in a wide array of natural products and pharmacologically active molecules.[3] They form the core structure of drugs with diverse therapeutic applications, including antimalarial, anticancer, and anti-inflammatory agents.[4][5][6][7] The title compound, this compound, features both a reactive formyl group at the 2-position and an acetamide group at the 6-position, making it a versatile precursor for the synthesis of more complex, biologically potent molecules.[1][8]
Choice of Synthetic Pathway
Several strategies could be envisioned for the synthesis of this compound. Direct formylation of N-(quinolin-6-yl)acetamide using classical electrophilic substitution methods like the Vilsmeier-Haack or Reimer-Tiemann reactions is challenging.[9][10] The acetamido group is an ortho-, para-director, which would favor substitution on the benzene ring (at positions 5 or 7) rather than the desired C2 position of the electron-deficient pyridine ring.
Therefore, a more reliable and regioselective strategy is the oxidation of a pre-existing methyl group at the C2 position. This approach leverages the inherent reactivity of the 2-methyl group on the quinoline ring. The chosen two-step pathway is as follows:
-
N-Acetylation: Protection of the amine functionality of 2-methylquinolin-6-amine to form N-(2-methylquinolin-6-yl)acetamide. This step prevents unwanted side reactions during the subsequent oxidation.
-
Selective Oxidation: Oxidation of the 2-methyl group to a formyl group using selenium dioxide (SeO₂), a reagent well-established for its efficacy in oxidizing activated methyl groups on nitrogen-containing heterocycles.[11][12][13]
Overall Synthetic Workflow
The logical flow of the synthesis is designed to ensure high yield and purity, with a clear validation point after the formation of the key intermediate.
Diagram 1: High-level workflow for the synthesis of this compound.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Selenium dioxide and its byproducts are highly toxic; handle with extreme care and follow appropriate institutional safety protocols for use and disposal.
Part 1: Synthesis of N-(2-methylquinolin-6-yl)acetamide (Intermediate)
Principle: This step involves a standard nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of the 6-amino group attacks the electrophilic carbonyl carbon of acetic anhydride. Pyridine acts as a mild base to neutralize the acetic acid byproduct and catalyze the reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 2-Methylquinolin-6-amine | 158.20 | 5.00 g | 31.6 |
| Acetic Anhydride | 102.09 | 3.9 mL | 41.1 |
| Pyridine | 79.10 | 20 mL | - |
| Deionized Water | 18.02 | 200 mL | - |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
Procedure:
-
To a 100 mL round-bottom flask, add 2-methylquinolin-6-amine (5.00 g, 31.6 mmol).
-
Add pyridine (20 mL) and stir the mixture until the solid is fully dissolved.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add acetic anhydride (3.9 mL, 41.1 mmol, 1.3 equiv) dropwise to the stirred solution over 10 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate:Hexanes).
-
Upon completion, pour the reaction mixture into 200 mL of cold deionized water with stirring. A precipitate should form.
-
Stir the suspension for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 30 mL).
-
Dry the crude product under vacuum. For higher purity, the product can be recrystallized from ethanol or purified via column chromatography on silica gel.
Characterization (Expected):
-
Appearance: Off-white to light brown solid.
-
¹H NMR: Signals corresponding to the acetamido group (singlet, ~2.2 ppm), methyl group (singlet, ~2.7 ppm), and aromatic protons of the quinoline ring.
-
Mass Spectrometry (MS): [M+H]⁺ peak at m/z = 201.10.
Part 2: Synthesis of this compound (Final Product)
Principle: This reaction utilizes selenium dioxide (SeO₂) for the selective oxidation of the activated methyl group at the C2 position of the quinoline ring. The 2-methyl group is more susceptible to this oxidation than a methyl group at the 4-position.[12] The reaction proceeds via an ene reaction followed by a[11][14]-sigmatropic rearrangement. The use of a solvent like 1,4-dioxane at reflux provides the necessary thermal energy for the reaction to proceed efficiently.[11]
Diagram 2: Simplified mechanistic steps of SeO₂ oxidation of a methyl group.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| N-(2-methylquinolin-6-yl)acetamide | 200.23 | 4.00 g | 20.0 |
| Selenium Dioxide (SeO₂) | 110.96 | 2.66 g | 24.0 |
| 1,4-Dioxane | 88.11 | 80 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | 200 mL | - |
| Celite® | - | - | - |
Procedure:
-
Set up a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Add N-(2-methylquinolin-6-yl)acetamide (4.00 g, 20.0 mmol) and 1,4-dioxane (80 mL) to the flask.
-
Carefully add selenium dioxide (2.66 g, 24.0 mmol, 1.2 equiv) to the suspension. Caution: Highly toxic.
-
Heat the mixture to reflux (approx. 101 °C) with vigorous stirring. The reaction mixture will turn dark as elemental selenium (a black precipitate) is formed.
-
Maintain reflux for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed. Over-oxidation to the carboxylic acid can occur with prolonged heating.[11][15]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the pad with hot ethyl acetate (3 x 20 mL).
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue will be a yellowish-brown solid.
-
Purify the crude product by column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate (e.g., starting from 30% EtOAc in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Characterization (Expected):
-
Appearance: Pale yellow solid.
-
Molecular Formula: C₁₂H₁₀N₂O₂.[16]
-
Molecular Weight: 214.22 g/mol .[16]
-
¹H NMR: Appearance of a singlet for the aldehyde proton (-CHO) around 10.1 ppm, disappearance of the C2-methyl signal, and shifts in the aromatic protons.
-
IR Spectroscopy: A strong carbonyl stretch for the aldehyde group around 1700 cm⁻¹.
-
Mass Spectrometry (MS): [M+H]⁺ peak at m/z = 215.08.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low Yield | Incomplete reaction. | Ensure 1.2-1.5 equivalents of acetic anhydride are used. Extend reaction time and monitor by TLC. |
| Product lost during work-up. | Ensure the aqueous solution is sufficiently cold to maximize precipitation. | |
| Step 2: Incomplete Oxidation | Insufficient SeO₂ or reaction time. | Use a slight excess of SeO₂ (1.1-1.2 equiv). Ensure vigorous reflux and extend the reaction time, monitoring carefully by TLC. |
| Poor quality of SeO₂. | While some studies suggest purity is not a major factor, using a fresh bottle is advisable if the reaction fails.[11] | |
| Step 2: Over-oxidation | Reaction time too long or temperature too high. | Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Avoid excessive heating. |
| Step 2: Dark, Tarry Product | Decomposition or side reactions. | Ensure efficient removal of selenium byproducts by filtering through Celite®. Purify promptly using column chromatography. |
Conclusion
This application note details a reliable and scalable two-step protocol for the synthesis of this compound. By employing a logical sequence of N-acetylation followed by selective selenium dioxide oxidation, this method provides good yields and high purity of the target compound. The rationale provided for key experimental choices and the inclusion of characterization and troubleshooting guides ensure that this protocol is both reproducible and robust, serving as a valuable resource for synthetic and medicinal chemists.
References
- Benchchem. (n.d.). A Comparative Guide to the Formylation of Quinolines: Methods, Mechanisms, and Experimental Data.
- Benchchem. (n.d.). This compound. CAS 915923-55-6.
- Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications, 26(9), 1681-1685.
- BIOSYNCE. (2025). What are the oxidation products of quinoline?
-
Cabrera, M. et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8439. Retrieved from [Link]
- CP Lab Safety. (n.d.). This compound, 95% Purity, C12H10N2O2, 5 grams.
- Joshi, G. K., & Singh, N. S. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, 2000(1), 44-45.
-
Mąkosza, M., & Młynarski, J. (2010). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 15(12), 8753-8792. Retrieved from [Link]
- MySkinRecipes. (n.d.). N-(Quinolin-6-yl)acetamide.
-
National Center for Biotechnology Information. (n.d.). 2-Methylquinolin-6-amine. PubChem Compound Database. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Patel, R. V., & Chaudhari, S. S. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(1), 133-143.
-
Sharma, P., & Kumar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20115-20140. Retrieved from [Link]
-
Singh, M. et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. Retrieved from [Link]
-
Szymański, P. et al. (2018). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 23(11), 2947. Retrieved from [Link]
-
Tsai, C. C. et al. (2013). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry, 59, 227-234. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-(Quinolin-6-yl)acetamide [myskinrecipes.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quinoline synthesis [organic-chemistry.org]
- 15. biosynce.com [biosynce.com]
- 16. calpaclab.com [calpaclab.com]
Application Notes and Protocols: N-(2-Formylquinolin-6-yl)acetamide as a Versatile Intermediate in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the synthesis, characterization, and application of N-(2-Formylquinolin-6-yl)acetamide (CAS No. 915923-55-6). As a key chemical intermediate, this molecule offers a unique combination of a reactive aldehyde at the 2-position and an acetamide group at the 6-position of a quinoline scaffold. This distinct substitution pattern makes it a highly valuable building block for the synthesis of complex heterocyclic systems and novel drug candidates. Quinoline derivatives are renowned for their wide spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties, positioning this intermediate at the forefront of modern medicinal chemistry research.[1][2][3]
Physicochemical Properties and Characterization
This compound is a quinoline derivative that serves as a critical synthetic intermediate.[4] Its structure integrates two key functional groups that enable a wide range of subsequent chemical transformations.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 915923-55-6 | [4][5] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [4][5] |
| Molecular Weight | 214.22 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature | N/A |
Characterization Data (Expected):
-
¹H NMR: Key signals would include a distinct singlet for the aldehydic proton (CHO) typically downfield between δ 9.5-10.5 ppm. Aromatic protons on the quinoline core would appear in the δ 7.5-8.5 ppm range. A singlet corresponding to the acetyl methyl (CH₃) protons would be observed around δ 2.2 ppm, and a singlet for the amide proton (NH) would likely be present between δ 9.0-10.0 ppm.
-
¹³C NMR: The carbonyl carbon of the aldehyde would be highly deshielded, appearing around δ 190-200 ppm. The amide carbonyl carbon would be found near δ 168-172 ppm. Aromatic carbons would resonate in the δ 110-150 ppm range.
-
IR Spectroscopy: Characteristic absorption bands would include C=O stretching for the aldehyde (approx. 1700-1720 cm⁻¹) and the amide (approx. 1660-1680 cm⁻¹), as well as N-H stretching for the amide (approx. 3200-3300 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 214.22 or 215.23, respectively, confirming the molecular weight.
Proposed Synthetic Pathway and Protocol
While various methods exist for the synthesis of substituted quinolines, a highly plausible and efficient route to this compound involves a two-step sequence starting from the commercially available 6-amino-2-methylquinoline. This pathway first protects/modifies the 6-amino group via acetylation, followed by a selective oxidation of the 2-methyl group to the desired 2-formyl group.
Caption: Proposed two-step synthesis of this compound.
Protocol 2.1: Synthesis of N-(2-methylquinolin-6-yl)acetamide (Intermediate)
This protocol describes the acetylation of the 6-amino group, a standard and high-yielding transformation.
Rationale: Acetic anhydride is a potent acylating agent. Pyridine acts as a nucleophilic catalyst and an acid scavenger to neutralize the acetic acid byproduct, driving the reaction to completion. The reaction is initiated at a low temperature to control the initial exotherm.
Materials:
-
6-Amino-2-methylquinoline
-
Acetic anhydride ((CH₃CO)₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve 6-amino-2-methylquinoline (1.0 eq) in a minimal amount of anhydrous pyridine under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise to the solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by slowly adding cold water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to afford pure N-(2-methylquinolin-6-yl)acetamide.
Protocol 2.2: Synthesis of this compound (Target Compound)
This protocol details the selective oxidation of the activated methyl group at the C2 position of the quinoline ring.
Rationale: Selenium dioxide (SeO₂) is a classic and effective reagent for the oxidation of activated methyl groups, such as those adjacent to a heteroaromatic ring, to aldehydes.[6] The reaction is typically performed in a solvent like dioxane with a small amount of water at reflux.
Materials:
-
N-(2-methylquinolin-6-yl)acetamide (from Protocol 2.1)
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Celite®
-
Reflux condenser, heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add N-(2-methylquinolin-6-yl)acetamide (1.0 eq) and selenium dioxide (1.1 eq).
-
Add a solvent mixture of 1,4-dioxane and water (e.g., 50:1 v/v).
-
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. A black precipitate of elemental selenium will form as the reaction progresses.
-
Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the selenium precipitate, washing the pad with ethyl acetate or DCM.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Core Applications in Synthetic Chemistry
The dual functionality of this compound makes it a powerful synthon for creating diverse molecular libraries. The 2-formyl group is the primary site for derivatization.
Application 3.1: Synthesis of Schiff Bases (Imines)
The reaction of the formyl group with primary amines provides a straightforward entry to Schiff bases, which are themselves important pharmacophores and can be further reduced to stable secondary amines.
Caption: General workflow for Schiff base synthesis.
Protocol:
-
Dissolve this compound (1.0 eq) in absolute ethanol.
-
Add the desired primary amine (1.1 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Application 3.2: Knoevenagel and Claisen-Schmidt Condensations
Condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) or methyl ketones provides access to electron-deficient alkenes and quinolinyl chalcone analogs, which are precursors to various heterocyclic systems.[7]
Protocol (Claisen-Schmidt Example):
-
In a flask, dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and add an aqueous solution of NaOH or KOH (2-3 eq) dropwise.
-
Stir the reaction at room temperature for 8-12 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry. Recrystallize from a suitable solvent to obtain the pure quinolinyl chalcone analog.
Application 3.3: Reductive Amination
A powerful method for synthesizing secondary and tertiary amines by reacting the aldehyde with an amine in the presence of a mild reducing agent.
Caption: Workflow for reductive amination.
Protocol:
-
Suspend this compound (1.0 eq) and the desired amine (1.2 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., DCM), wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate the solvent and purify the product by column chromatography.
Application 3.4: Heteroannulation Reactions
The 2-formyl group is an ideal starting point for building fused heterocyclic rings, significantly increasing molecular complexity and exploring new chemical space. For instance, reaction with hydrazines can yield pyrazolo[3,4-b]quinoline derivatives.[8]
Protocol (Pyrazoloquinoline Synthesis):
-
Dissolve this compound (1.0 eq) in ethanol or acetic acid.
-
Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1 eq).
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction to room temperature. The product may precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the target fused heterocyclic compound.
Safety, Handling, and Storage
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.
-
Handling: Selenium dioxide is highly toxic and should be handled with extreme caution. Avoid inhalation of dust and contact with skin. Quinoline derivatives should be considered potentially bioactive and handled accordingly.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in drug discovery and organic synthesis. Its versatile 2-formyl group allows for a multitude of chemical transformations, including the formation of Schiff bases, carbon-carbon bonds, and novel fused heterocyclic systems. The protocols and applications detailed herein provide a robust framework for researchers to leverage this valuable building block in the creation of next-generation therapeutic agents and complex organic molecules.
References
-
Title: Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones Source: PubMed URL: [Link]
-
Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source: RSC Advances URL: [Link]
-
Title: Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline Source: ResearchGate URL: [Link]
-
Title: A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives Source: Taylor & Francis Online URL: [Link]
-
Title: Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation Source: NISCAIR Online Periodicals Repository URL: [Link]
-
Title: Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities Source: ResearchGate URL: [Link]
-
Title: Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations Source: International Journal of Chemical Studies URL: [Link]
-
Title: Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? Source: ResearchGate URL: [Link]
-
Title: A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES Source: ResearchGate URL: [Link]
-
Title: Biological Activities of Quinoline Derivatives Source: ResearchGate URL: [Link]
-
Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: PubMed Central URL: [Link]
-
Title: Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Biological Activities of Quinoline Derivatives Source: Bentham Science URL: [Link]
-
Title: N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide Source: ResearchGate URL: [Link]
-
Title: N-(Quinolin-6-yl)acetamide Source: MySkinRecipes URL: [Link]
-
Title: N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide Source: Scilit URL: [Link]
-
Title: Synthesis of N-(quinolin-8-yl)acetamide derivatives (7 a–j). Source: ResearchGate URL: [Link]
-
Title: this compound, 95% Purity, C12H10N2O2, 5 grams Source: CP Lab Safety URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. benchchem.com [benchchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
The Versatile Scaffold: N-(2-Formylquinolin-6-yl)acetamide in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Unique Quinoline Derivative
In the landscape of contemporary drug discovery, the quinoline nucleus stands as a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been developed. Its presence in both natural products and synthetic drugs underscores its remarkable versatility and biological relevance. Within this esteemed class of heterocycles, N-(2-Formylquinolin-6-yl)acetamide emerges as a particularly intriguing building block for medicinal chemists. This molecule is distinguished by two reactive functional groups: a formyl group at the 2-position, which is a versatile handle for the construction of diverse molecular architectures, and an acetamide moiety at the 6-position, which can modulate the compound's physicochemical properties and engage in crucial hydrogen bonding interactions with biological targets.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of this compound in medicinal chemistry. We will explore its application in the synthesis of novel anticancer, anti-inflammatory, and antimicrobial agents, grounded in scientific literature and field-proven insights. The protocols herein are designed to be self-validating, with a focus on the causality behind experimental choices, empowering researchers to not only replicate but also adapt these methodologies for their specific research needs.
Core Applications in Medicinal Chemistry
The strategic placement of the formyl and acetamide groups on the quinoline core of this compound makes it a valuable precursor for the synthesis of a wide array of pharmacologically active compounds. The primary applications explored in this guide are:
-
Anticancer Drug Discovery: As a scaffold for the development of potent kinase inhibitors and cytotoxic agents.
-
Anti-inflammatory Agents: For the synthesis of novel modulators of inflammatory pathways.
-
Antimicrobial Agents: As a starting material for the creation of new antibacterial and antifungal compounds.
Application I: Anticancer Drug Discovery - Targeting Kinase Pathways
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The quinoline scaffold has been successfully incorporated into several FDA-approved kinase inhibitors. This compound provides a unique entry point for the synthesis of novel kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway, which is frequently mutated in human cancers.
Scientific Rationale: The PI3Kα Connection
Recent studies have identified 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel and potent inhibitors of PI3Kα, a key isoform of the phosphoinositide 3-kinase family.[1] The quinoline-6-yl moiety of these inhibitors occupies a critical region in the ATP-binding pocket of the enzyme. The acetamide group can form hydrogen bonds with the hinge region of the kinase, a common interaction motif for kinase inhibitors. The 1,3,4-oxadiazole linker serves as a rigid and metabolically stable unit to correctly position the pharmacophoric elements. The synthesis of these potent anticancer agents can be envisioned to start from a precursor derived from this compound.
Workflow for the Synthesis of a PI3Kα Inhibitor Precursor
Caption: Synthetic workflow for a PI3Kα inhibitor precursor.
Protocol 1: Synthesis of Quinoline-6-carbohydrazide
This protocol describes the synthesis of a key intermediate, quinoline-6-carbohydrazide, from a quinoline-6-carboxylate precursor.[2]
Materials:
-
Methyl quinoline-6-carboxylate
-
Hydrazine hydrate (99%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
TLC plates (silica gel)
-
Toluene
-
Acetone
Procedure:
-
Dissolve methyl quinoline-6-carboxylate (0.10 mol) in ethanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add hydrazine hydrate (0.10 mol, 99%) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 17 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of toluene:acetone (8:2, v/v).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Collect the resulting solid precipitate by filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold methanol.
-
Dry the product to obtain quinoline-6-carbohydrazide.
Protocol 2: In Vitro PI3Kα Enzyme Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against the PI3Kα enzyme.[1][3][4][5]
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (phosphatidylinositol (4,5)-bisphosphate) substrate
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 0.5 µL of the test compound dilution or vehicle (DMSO).
-
Prepare a mixture of PI3Kα enzyme and PIP2 substrate in the kinase assay buffer.
-
Add 4 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
| Compound ID | Target | IC50 (µM) | Reference |
| 18 | NPC-TW01 (cell line) | 0.6 | [6] |
| 32 | A549 (cell line) | 0.02 | [3] |
| 18 | MGC-803 (cell line) | 0.85 | [7] |
Application II: Development of Novel Anti-inflammatory Agents
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quinoline scaffold has been explored for the development of anti-inflammatory drugs.[8] The formyl group of this compound is an excellent starting point for the synthesis of Schiff bases, a class of compounds known to possess anti-inflammatory properties.
Scientific Rationale: Modulation of Inflammatory Mediators
Schiff bases derived from quinoline aldehydes can exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the suppression of pro-inflammatory cytokines such as TNF-α and IL-6. The imine (-C=N-) linkage in Schiff bases is crucial for their biological activity, and the nature of the substituent on the nitrogen atom can be varied to fine-tune their potency and selectivity. The acetamide group at the 6-position can contribute to the overall anti-inflammatory profile by engaging in favorable interactions with the target proteins.
Workflow for Synthesis and Evaluation of Anti-inflammatory Quinoline Schiff Bases
Caption: Workflow for anti-inflammatory drug discovery.
Protocol 3: General Synthesis of Quinoline Schiff Bases
This protocol outlines a general procedure for the condensation of this compound with various primary amines to synthesize a library of Schiff bases.[9]
Materials:
-
This compound
-
Various primary amines (e.g., substituted anilines, amino acids)
-
Ethanol or methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add the primary amine (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, the solvent can be evaporated under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.
Protocol 4: In Vitro Anti-inflammatory Assay - Inhibition of Albumin Denaturation
This is a simple and widely used in vitro assay to screen for anti-inflammatory activity.
Materials:
-
Bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS), pH 6.4
-
Test compounds dissolved in DMSO
-
Reference drug (e.g., diclofenac sodium)
-
Water bath
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a 0.2% w/v solution of BSA in PBS.
-
Prepare various concentrations of the test compounds and the reference drug.
-
In test tubes, mix 0.5 mL of the BSA solution with 0.1 mL of the test compound/reference drug solution.
-
A control tube should contain 0.5 mL of BSA solution and 0.1 mL of the vehicle (DMSO).
-
Incubate the tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes at 72°C in a water bath for 5 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Determine the IC50 value for each compound.
Application III: Discovery of Novel Antimicrobial Agents
The rise of antimicrobial resistance is a global health crisis, necessitating the urgent discovery of new antimicrobial agents with novel mechanisms of action. Quinoline derivatives have a long history as effective antimicrobial agents.[10][11][12] The versatile this compound can be readily converted into Schiff bases and their metal complexes, which have shown promising antibacterial and antifungal activities.
Scientific Rationale: Mechanisms of Antimicrobial Action
The antimicrobial activity of quinoline-based Schiff bases is often attributed to the imine group, which can interfere with microbial cell wall synthesis, disrupt cell membrane integrity, or inhibit essential enzymes. Chelation of the Schiff base with metal ions (e.g., Cu(II), Zn(II), Co(II)) can enhance their antimicrobial potency. This enhancement is explained by Tweedy's chelation theory, which posits that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the lipid layers of microbial cell membranes. Once inside the cell, the metal complex can disrupt normal cellular processes.
Workflow for Synthesis and Evaluation of Antimicrobial Quinoline Derivatives
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. QUINOLINE-6-CARBOHYDRAZIDE | 5382-47-8 [chemicalbook.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. promega.es [promega.es]
- 9. researchgate.net [researchgate.net]
- 10. storage.googleapis.com [storage.googleapis.com]
- 11. Synthesis, Characterization, and Antimicrobial Evaluation of Schiff Base-mixed Ligand Complexes with Divalent Metal Ions Derived from Amoxicillin and Vanillin/Nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
N-(2-Formylquinolin-6-yl)acetamide: A Versatile Scaffold for the Development of Novel Therapeutic Agents
Introduction: The Quinoline Moiety as a Privileged Structure in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, underpinning the structure of a multitude of therapeutic agents.[1] First identified in coal tar in 1834, its adaptable structure has been extensively modified to create compounds with a broad pharmacological spectrum, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[1] Notably, quinoline-containing drugs like chloroquine and quinine have been instrumental in the global fight against malaria.[1] In contemporary drug discovery, the focus has broadened to the development of quinoline-based agents targeting a variety of cancers, with several compounds advancing to clinical trials and receiving regulatory approval.[1]
This technical guide provides an in-depth exploration of N-(2-Formylquinolin-6-yl)acetamide, a key intermediate for the synthesis of novel therapeutic agents. It is designed for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, compilation of representative biological data, and visualizations of key synthetic and biological pathways to catalyze further research and development in this important area of medicinal chemistry.
Chemical Profile of this compound
This compound is a quinoline derivative characterized by an acetamide group at the 6-position and a formyl (aldehyde) group at the 2-position. These functional groups render it a highly versatile building block for the synthesis of more complex molecules with therapeutic potential.[2] The formyl group is a reactive handle for the formation of Schiff bases, while the overall quinoline-acetamide framework has been explored for its potential in developing enzyme inhibitors and other targeted therapies.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol |
| CAS Number | 915923-55-6 |
Synthetic Protocols for this compound
Protocol 1: Synthesis of N-(quinolin-6-yl)acetamide (Intermediate)
This protocol describes the synthesis of the precursor N-(quinolin-6-yl)acetamide from 6-aminoquinoline.
Materials:
-
6-Aminoquinoline
-
Acetic anhydride
-
Pyridine (optional, as catalyst)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve 6-aminoquinoline (1 equivalent) in a suitable solvent such as ethanol.
-
Add acetic anhydride (1.1 equivalents) dropwise to the solution while stirring. A catalytic amount of pyridine can be added to facilitate the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the crude N-(quinolin-6-yl)acetamide by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining impurities.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-(quinolin-6-yl)acetamide.
-
Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Oxidation of N-(2-Methylquinolin-6-yl)acetamide to this compound
This protocol outlines the oxidation of the methyl group at the 2-position of the quinoline ring to a formyl group using selenium dioxide, a common reagent for this transformation.[3][4][5][6][7]
Materials:
-
N-(2-Methylquinolin-6-yl)acetamide (synthesized from 6-amino-2-methylquinoline using Protocol 1)
-
Selenium dioxide (SeO₂)
-
Dioxane (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve N-(2-methylquinolin-6-yl)acetamide (1 equivalent) in anhydrous dioxane.
-
Add selenium dioxide (1.1-1.5 equivalents) to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the selenium byproduct.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and evaporate the solvent.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Synthetic pathway to this compound.
Application in the Development of Anticancer Agents
The formyl group at the 2-position of this compound serves as a versatile anchor for the synthesis of various derivatives with potential anticancer activity. One prominent application is the synthesis of Schiff bases.
Protocol 3: Synthesis of Schiff Base Derivatives
This protocol describes the general procedure for the condensation reaction between this compound and a primary amine to form a Schiff base.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine derivatives)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add the substituted primary amine (1 equivalent) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and cool the concentrated solution to induce crystallization.
-
Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Caption: General scheme for Schiff base synthesis.
Biological Evaluation of this compound Derivatives
A crucial step in drug discovery is the biological evaluation of newly synthesized compounds. For potential anticancer agents derived from this compound, a tiered screening approach is recommended.
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability and is a standard preliminary screen for anticancer activity.[8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration.
Representative Data:
| Compound ID | Cell Line | IC₅₀ (µM) |
| Schiff Base Derivative 1 | MCF-7 | 12.73[8] |
| Schiff Base Derivative 2 | A549 | 13.76[8] |
| Doxorubicin (Control) | MCF-7 | ~1 |
Protocol 5: In Vitro Kinase Inhibition Assay
Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases.[10] This protocol provides a general framework for an in vitro kinase inhibition assay.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR)
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
Multi-well plate (e.g., 384-well)
-
Luminometer
Procedure:
-
Reaction Setup: In a multi-well plate, prepare the kinase reaction mixture containing the kinase, its substrate, and the kinase buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control inhibitor and a no-compound control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Signal Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control. Determine the IC₅₀ value.
Representative Data:
| Compound ID | Kinase Target | IC₅₀ (nM) |
| Quinoline Derivative 3 | EGFR | 50 |
| Staurosporine (Control) | EGFR | 5 |
Protocol 6: Western Blot Analysis of Apoptosis Markers
To investigate the mechanism of cell death induced by the synthesized compounds, Western blotting can be used to detect key apoptotic proteins.[11]
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with the compound for a specified time, lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Sources
- 1. Buy N-(quinolin-6-yl)acetamide | 22433-76-7 [smolecule.com]
- 2. N-(Quinolin-6-yl)acetamide [myskinrecipes.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 7. researchgate.net [researchgate.net]
- 8. Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff’s Bases [ajgreenchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemijournal.com [chemijournal.com]
Application Notes and Protocols for N-(2-Formylquinolin-6-yl)acetamide in Drug Discovery
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline moiety is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1][2] This heterocyclic system, composed of a benzene ring fused to a pyridine ring, is a recurring motif in numerous natural products and synthetic compounds with significant therapeutic value.[2] Quinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial effects.[3][4][5][6] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its physicochemical properties and biological activity.
N-(2-Formylquinolin-6-yl)acetamide is a synthetic quinoline derivative that presents multiple points for chemical elaboration, making it an attractive starting point for the development of novel therapeutic agents. The presence of the acetamide group at the 6-position and a reactive formyl group at the 2-position provides handles for creating diverse chemical libraries. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for utilizing this compound in drug discovery.
Potential Therapeutic Applications and Mechanistic Insights
Based on the known biological activities of structurally related quinoline derivatives, this compound holds promise in several therapeutic areas. The following sections outline key potential applications and the scientific rationale for each.
Anticancer Drug Discovery
The quinoline scaffold is a common feature in a number of approved and investigational anticancer agents.[5][7] Derivatives of quinoline have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases, interference with cell cycle progression, and induction of apoptosis.[7][8][9]
1.1. PI3K Pathway Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently hyperactivated in human cancers, making it a prime target for therapeutic intervention.[10][11] Notably, derivatives of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide have been identified as novel PI3Kα inhibitors.[10][12] Given the structural similarity, this compound is a promising candidate for development as a PI3K inhibitor.
1.2. Induction of Apoptosis and Cell Cycle Arrest: Many quinoline-based compounds have been demonstrated to induce apoptosis and cause cell cycle arrest in cancer cells.[8][9] These effects are often mediated by the modulation of key regulatory proteins such as Bcl-2 family members and cyclin-dependent kinases.
Workflow for Anticancer Evaluation
Figure 1: A generalized workflow for the evaluation of this compound derivatives as potential anticancer agents.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
Chronic inflammation is a key driver of numerous diseases, including cancer, autoimmune disorders, and cardiovascular disease. The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[1] Inhibition of the NF-κB signaling pathway is a well-established strategy for the development of anti-inflammatory drugs.[13] Quinoline derivatives have been reported to inhibit the NF-κB pathway, suggesting a potential anti-inflammatory role for this compound.[1][6][14]
NF-κB Signaling Pathway
Figure 2: A simplified diagram of the canonical NF-κB signaling pathway and potential points of inhibition by this compound derivatives.
Antidiabetic Potential through α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in the digestion of carbohydrates.[7] Inhibitors of this enzyme delay the absorption of glucose from the small intestine, thereby reducing postprandial hyperglycemia.[15] This makes α-glucosidase a validated target for the management of type 2 diabetes. Numerous studies have reported the α-glucosidase inhibitory activity of quinoline derivatives.[12][15][16] The structural features of this compound make it a candidate for investigation as an α-glucosidase inhibitor.
Antiviral Drug Discovery
The emergence and re-emergence of viral diseases, such as COVID-19, underscore the urgent need for new antiviral therapies. Quinoline-based compounds, including the repurposed drugs chloroquine and hydroxychloroquine, have been investigated for their antiviral properties.[17] More recent studies have focused on developing novel quinoline derivatives with specific activity against viral targets, such as the proteases and RNA-dependent RNA polymerase of SARS-CoV-2.[3][5][18][19] The this compound scaffold can be explored for the development of new antiviral agents.
Experimental Protocols
The following protocols provide a starting point for the evaluation of this compound and its derivatives in the aforementioned therapeutic areas. These are generalized methods and may require optimization for specific experimental conditions.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[20][21] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing an estimate of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2) and a normal cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: PI3Kα Inhibition Assay (Adapta™ Universal Kinase Assay)
Objective: To determine the in vitro inhibitory activity of this compound derivatives against the PI3Kα enzyme.
Principle: The Adapta™ assay is a fluorescence-based immunoassay that detects the product of the kinase reaction (ADP). The assay uses a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer. In the absence of ADP produced by the kinase, the tracer binds to the antibody, resulting in a high FRET signal. Kinase activity leads to the production of ADP, which displaces the tracer, causing a decrease in the FRET signal.
Materials:
-
Recombinant human PI3Kα enzyme
-
Adapta™ Eu-anti-ADP Antibody
-
Adapta™ ADP Tracer
-
PIP2 substrate
-
ATP
-
Test compounds in DMSO
-
Assay buffer
-
384-well plates
-
Fluorescence plate reader with FRET capability
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the test compounds, PI3Kα enzyme, and the PIP2/ATP substrate mixture.
-
Incubate the reaction at room temperature for 1 hour.[2]
-
Add the Adapta™ Eu-anti-ADP Antibody and Adapta™ ADP Tracer mixture to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
Read the plate on a fluorescence plate reader (excitation: 340 nm, emission: 665 nm and 615 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and determine the percent inhibition.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
| Parameter | Description |
| Enzyme | Recombinant human PI3Kα |
| Substrate | PIP2 |
| Co-factor | ATP |
| Detection | Time-Resolved FRET |
| Output | IC50 value |
Protocol 3: NF-κB Reporter Gene Assay
Objective: To assess the inhibitory effect of this compound derivatives on the NF-κB signaling pathway.
Principle: This assay utilizes a cell line that has been stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.[14] Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
HeLa/NF-κB-luciferase reporter cell line
-
Complete cell culture medium
-
Test compounds in DMSO
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.[14]
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 3-6 hours to activate the NF-κB pathway.[14]
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate and measure the luminescence using a luminometer.
-
Calculate the percent inhibition of NF-κB activity relative to the TNF-α stimulated control and determine the IC50 value.
Protocol 4: α-Glucosidase Inhibition Assay
Objective: To evaluate the inhibitory potential of this compound derivatives against α-glucosidase.
Principle: This colorimetric assay measures the activity of α-glucosidase by detecting the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[4][12] The amount of p-nitrophenol produced is proportional to the enzyme activity and can be measured spectrophotometrically at 405 nm.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Potassium phosphate buffer (50 mM, pH 6.8)
-
Test compounds in DMSO
-
Sodium carbonate (Na2CO3)
-
96-well plates
-
Plate reader
Procedure:
-
In a 96-well plate, add 20 µL of the test compound at various concentrations, 135 µL of potassium phosphate buffer, and 20 µL of the α-glucosidase enzyme solution.[12]
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na2CO3.[4]
-
Measure the absorbance at 405 nm.
-
Acarbose can be used as a positive control.
-
Calculate the percentage of inhibition and determine the IC50 value.
| Component | Concentration/Amount |
| α-Glucosidase | 1 U/mL |
| pNPG | 1 mM |
| Buffer | 50 mM Potassium Phosphate, pH 6.8 |
| Incubation Time | 20 minutes |
| Stop Reagent | 1 M Sodium Carbonate |
Conclusion and Future Directions
This compound represents a versatile and promising scaffold for the discovery of new drugs targeting a range of diseases. Its synthetic tractability allows for the creation of diverse chemical libraries, which can be screened against various biological targets. The protocols outlined in this document provide a solid foundation for initiating a drug discovery program based on this compound. Further studies should focus on structure-activity relationship (SAR) optimization to improve potency and selectivity, as well as in-depth mechanistic studies to elucidate the precise molecular targets of active compounds. Ultimately, promising lead compounds will require evaluation in preclinical in vivo models to assess their therapeutic potential.
References
-
Al-Ghorbani, M., et al. (2021). Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents. PubMed Central. Available at: [Link]
-
Apostolou, A., et al. (2022). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI. Available at: [Link]
-
D'Andrea, G., et al. (2022). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. National Center for Biotechnology Information. Available at: [Link]
-
Gao, Y., et al. (2023). Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates. PubMed Central. Available at: [Link]
-
Gao, Y., et al. (2024). Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates. Nature Communications. Available at: [Link]
-
Gijbels, E., et al. (2021). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI. Available at: [Link]
-
Kumar, A., et al. (2021). New quinoline-triazole conjugates: Synthesis, and antiviral properties against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Riaz, M., et al. (2022). New quinoline-based triazole hybrid analogs as effective inhibitors of α-amylase and α-glucosidase: Preparation, in vitro evaluation, and molecular docking along with in silico studies. Frontiers in Chemistry. Available at: [Link]
-
Dineshkumar, B., et al. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available at: [Link]
-
Hsieh, T. J., et al. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European journal of medicinal chemistry. Available at: [Link]
-
Khan, I., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2021). The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Morsy, A. R. I., et al. (2024). Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. RSC Advances. Available at: [Link]
-
Taha, M., et al. (2023). Quinoline-based α-glucosidase inhibitors: synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies. Research Square. Available at: [Link]
-
Wang, E. S., et al. (2021). Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Asmare, G., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]
-
Zhang, H., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. Available at: [Link]
-
Zhao, J., et al. (2022). Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. ACS Infectious Diseases. Available at: [Link]
-
Szychowska, A., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. National Center for Biotechnology Information. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. Available at: [Link]
-
Anjum, F., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. National Center for Biotechnology Information. Available at: [Link]
-
Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances. Available at: [Link]
-
Lopes, J. A., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro α-glucosidase inhibitory assay [protocols.io]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. mdpi.com [mdpi.com]
- 9. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | New quinoline-based triazole hybrid analogs as effective inhibitors of α-amylase and α-glucosidase: Preparation, in vitro evaluation, and molecular docking along with in silico studies [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. New quinoline-triazole conjugates: Synthesis, and antiviral properties against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A [pubs.rsc.org]
- 20. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
Vilsmeier-Haack Reaction for 2-Chloro-3-formylquinoline Synthesis: An Application Note and Protocol
Introduction: The Significance of the Quinoline Scaffold
Quinolines, heterocyclic aromatic compounds composed of a fused benzene and pyridine ring, represent a cornerstone of medicinal chemistry and drug discovery.[1] Compounds incorporating the quinoline nucleus exhibit a vast spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] Among the myriad of functionalized quinolines, 2-chloro-3-formylquinoline stands out as a particularly valuable and versatile synthetic intermediate. Its dual reactivity, stemming from the nucleophilic substitution-prone chloro group at the C2 position and the aldehyde function at the C3 position, allows for extensive molecular diversification to build complex heterocyclic systems and potential therapeutic agents.[1]
The Vilsmeier-Haack reaction provides a powerful and efficient one-pot method for the synthesis of 2-chloro-3-formylquinolines directly from readily available N-arylacetamides (acetanilides).[3] This application note offers a comprehensive guide for researchers, detailing the reaction mechanism, a field-proven experimental protocol, optimization strategies, and troubleshooting advice to ensure successful synthesis.
Reaction Principle and Mechanism
The synthesis is a cyclization-formylation reaction that proceeds via two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack and cyclization of the acetanilide substrate.
1. Formation of the Vilsmeier Reagent: The reaction is initiated by the in-situ formation of the electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5][6] The reaction is typically performed at low temperatures (0-5 °C) to control its exothermic nature.[7][8]
2. Acetanilide Cyclization and Formylation: The N-arylacetamide substrate attacks the Vilsmeier reagent, initiating a cascade of reactions. The mechanism involves an initial N-formylation followed by a series of intramolecular cyclizations and eliminations, ultimately leading to the formation of the aromatic 2-chloro-3-formylquinoline ring system. The entire process is a sophisticated example of electrophilic aromatic substitution and cyclization.[1][9]
Caption: Reaction mechanism for 2-chloro-3-formylquinoline synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-chloro-3-formylquinoline from a generic N-arylacetamide. The procedure should be performed in a well-ventilated fume hood, as POCl₃ is corrosive and reacts violently with water.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Key Properties | Supplier Example |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, <0.005% water | Sigma-Aldrich |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Freshly distilled, colorless liquid | Sigma-Aldrich |
| N-Arylacetamide | Varies | Varies | Dry, high purity | Varies |
| Crushed Ice / Ice Water | H₂O | 18.02 | For quenching the reaction | N/A |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Reagent grade, for extraction | Fisher Scientific |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | For drying organic layers | VWR |
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, place anhydrous DMF (e.g., 5 mL).[7]
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (e.g., 18 mL for 4g of substrate) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[5][7] The formation of a solid or viscous yellow mixture indicates the formation of the Vilsmeier reagent.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
-
Reaction with Acetanilide:
-
To the pre-formed Vilsmeier reagent, add the desired N-arylacetamide (e.g., 4 g) portion-wise, while maintaining the temperature at 0-5 °C.[3][7]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 80-90 °C and maintain this temperature for 4-10 hours. The reaction time is dependent on the substrate; substrates with electron-donating groups often react faster.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice (~200-300 g) with vigorous stirring.[5][10] This step is highly exothermic and should be performed cautiously.
-
Continue stirring until all the ice has melted. The product often precipitates as a solid.
-
If a solid forms, collect it by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and air dry.[11]
-
If the product does not precipitate, neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium acetate to a pH of 6-8 and extract the product with a suitable organic solvent like ethyl acetate (3 x 50 mL).[12]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
Caption: Experimental workflow for 2-chloro-3-formylquinoline synthesis.
Optimization and Substrate Scope
The success and yield of the Vilsmeier-Haack cyclization are highly dependent on reaction parameters and the electronic nature of the acetanilide substrate.
-
Reagent Stoichiometry: An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. Optimization studies have shown that a molar ratio of up to 12 moles of POCl₃ per mole of substrate can maximize the yield.
-
Temperature and Time: Typical reaction temperatures range from 80-90°C.[7] The reaction time can vary from 4 to 10 hours. It is crucial to monitor the reaction by TLC to avoid prolonged heating, which can lead to the formation of tarry side products.[11]
-
Substrate Electronics: The reactivity of the N-arylacetamide is a critical factor.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) on the aromatic ring, particularly at the meta position relative to the acetamido group, facilitate the cyclization and generally lead to higher yields and shorter reaction times.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) deactivate the ring towards electrophilic attack, resulting in significantly lower yields or reaction failure. Acetanilides bearing strong withdrawing groups like a nitro group may not yield any quinoline product under these conditions.
-
Table of Reaction Conditions and Yields for Various Substrates
| Substrate | R Group | Reaction Time (h) | Yield (%) | Reference |
| Acetanilide | H | 4 | 63 | [7] |
| 2-Methylacetanilide | 8-CH₃ | 6-8 | 63 | [7][13] |
| 4-Chloroacetanilide | 6-Cl | 4 | 69 | [13] |
| 4-Nitroacetanilide | 6-NO₂ | - | Poor/No Yield |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Yield | 1. Wet Reagents: Moisture in DMF or POCl₃ deactivates the Vilsmeier reagent.[12] 2. Poor Reagent Quality: Old POCl₃ may be decomposed. 3. Deactivated Substrate: Strong electron-withdrawing groups on the acetanilide. 4. Insufficient Reagent: Molar ratio of Vilsmeier reagent to substrate is too low.[12] | 1. Use fresh, anhydrous DMF and freshly distilled POCl₃. Ensure all glassware is flame-dried.[12] 2. Use a fresh bottle of POCl₃. 3. The reaction may not be suitable for this substrate. Consider alternative synthetic routes. 4. Increase the molar ratio of POCl₃ to substrate; optimization may be required (e.g., up to 12 equivalents). |
| Formation of Dark, Tarry Side Products | 1. Overheating or Prolonged Reaction Time: Harsh conditions can lead to polymerization/decomposition.[11] 2. Impure Starting Materials. | 1. Carefully monitor the reaction by TLC and stop heating once the starting material is consumed. Do not exceed the recommended temperature range. 2. Ensure the starting acetanilide is pure. |
| Product Remains in Solution After Quenching | 1. Incomplete Hydrolysis/Protonation: The acidic reaction medium can protonate the quinoline nitrogen, making it water-soluble.[11] | 1. After quenching on ice, carefully neutralize the solution with a base like sodium bicarbonate or sodium acetate to a pH of ~7-8 to precipitate the product.[11][12] |
Characterization of 2-Chloro-3-formylquinoline
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Appearance: Typically a pale yellow or white solid.
-
Melting Point: 143 °C.[7]
-
¹H NMR (CDCl₃): δ 10.5 (s, 1H, -CHO), 8.8 (s, 1H, H-4), 8.1 (m, 1H, H-6), 7.7 (m, 1H, H-7).[7]
-
¹³C NMR (CDCl₃): δ 189.12 (C=O).[7]
-
Mass Spec (m/z): 191 (M⁺), 193 (M⁺+2), consistent with the presence of one chlorine atom.[7]
Conclusion
The Vilsmeier-Haack reaction is a highly effective and reliable method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. Its operational simplicity and the use of readily available reagents make it a staple in synthetic organic chemistry. By understanding the reaction mechanism and carefully controlling key parameters such as reagent stoichiometry and reaction temperature, researchers can efficiently access this valuable heterocyclic building block, paving the way for the development of novel pharmaceuticals and functional materials.
References
-
Al-Ostath, A., El-Sayed, N. N. E., & Al-Qalaf, A. M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(2), 834-857. [Link]
-
Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B, 1868-1875. [Link]
-
PrepChem. (n.d.). Synthesis of Vilsmeier reagent. PrepChem.com. [Link]
-
Waghmare, S., & Jamale, D. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 18-22. [Link]
-
Jamale, D. B., & Waghmare, S. B. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 01-05. [Link]
-
Jamale, D. B., et al. (2015). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 31(3). [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
-
Kaur, N. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synthesis, 55(1), 1-21. [Link]
-
Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]
-
Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform, 36(36). [Link]
- Patent WO2020050368A1. (2020). Method for preparing vilsmeier reagent.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis? [Link]
-
Wikipedia. (n.d.). Vilsmeier reagent. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. (n.d.). Optimisation of reaction conditions. [Link]
-
Sytnik, K., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2063. [Link]
-
Jamale, D. B., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 12-16. [Link]
-
Organic Chemistry. (2021). Vilsmeier-Haack Reaction Mechanism. YouTube. [Link]
-
Patil, S. A., & Patil, R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(7), 1916-1928. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. (2020). A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. [Link]
-
Al-Amiery, A. A., et al. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Egyptian Journal of Chemistry, 66(3), 79-85. [Link]
-
ResearchGate. (2025). A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. [Link]
-
ResearchGate. (2025). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. [Link]
-
PubChem. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde. National Center for Biotechnology Information. [Link]
-
The Organic Chemistry Tutor. (2021). Vilsmeier-Haack Reaction. YouTube. [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 7. chemijournal.com [chemijournal.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemijournal.com [chemijournal.com]
Application and Protocol Guide for the Analytical Characterization of N-(2-Formylquinolin-6-yl)acetamide
For correspondence: [email protected]
Introduction: The Significance of N-(2-Formylquinolin-6-yl)acetamide in Modern Drug Discovery
This compound, bearing the CAS Number 915923-55-6, is a quinoline derivative of significant interest in medicinal chemistry and drug development.[1][2] The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a reactive formyl group at the 2-position and an acetamide moiety at the 6-position makes this molecule a versatile intermediate for the synthesis of more complex therapeutic agents.[1][2] For instance, related quinoline-acetamide hybrids have demonstrated potent inhibitory activity against key enzymes in metabolic diseases, while other 2-formylquinoline structures are being explored for their antiviral potential.[1]
Given its role as a critical building block, the unambiguous characterization of this compound is paramount to ensure the quality, purity, and integrity of downstream research and development. This guide provides a comprehensive suite of analytical techniques and detailed protocols for the structural elucidation and purity assessment of this compound, designed for researchers, scientists, and drug development professionals.
A Multi-faceted Approach to Characterization
A robust analytical characterization of a novel or key intermediate compound relies on the synergistic use of multiple spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated understanding of the molecule's identity and purity. The following sections detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular framework.
Causality in Experimental Choices:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point, which is beneficial for variable temperature studies if needed. Its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are well-documented and do not typically interfere with the signals of interest in the quinoline scaffold.
-
Referencing: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR) in accordance with IUPAC recommendations.[3] This ensures data comparability across different instruments and laboratories.
-
2D NMR: While 1D NMR provides fundamental information, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, especially in complex aromatic systems like quinoline.[4][5]
Predicted Spectral Data
While no publicly available experimental NMR data for this compound could be located at the time of this writing, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide.[6]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| -CHO | ~10.0 | s | ~190 |
| -NH- | ~8.5 | s (broad) | - |
| Quinoline-H3 | ~7.8 | d | ~120 |
| Quinoline-H4 | ~8.2 | d | ~136 |
| Quinoline-H5 | ~8.0 | d | ~125 |
| Quinoline-H7 | ~7.6 | dd | ~130 |
| Quinoline-H8 | ~7.9 | d | ~128 |
| -CH₃ (acetamide) | ~2.2 | s | ~24 |
| -C=O (acetamide) | - | - | ~169 |
| Quinoline-C2 | - | - | ~150 |
| Quinoline-C6 | - | - | ~138 |
| Quinoline-C4a | - | - | ~128 |
| Quinoline-C8a | - | - | ~148 |
Note: These are predicted values and may vary slightly in experimental conditions. 's' denotes singlet, 'd' denotes doublet, and 'dd' denotes doublet of doublets.
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a 1D ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Process the spectrum with an appropriate line broadening factor (e.g., 0.3 Hz) and phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the spectrum and reference the chemical shift to the TMS signal at 0.00 ppm.
-
-
Data Analysis:
-
Assign the proton and carbon signals based on their chemical shifts, multiplicities, and integration values, using the predicted data in Table 1 as a guide.
-
If necessary, perform 2D NMR experiments (COSY, HSQC) to confirm assignments.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Causality in Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is a "soft" ionization technique suitable for polar, non-volatile molecules like this compound.[7][8] It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming the molecular weight. Electron Ionization (EI) is a "hard" ionization technique that can lead to extensive fragmentation, providing a characteristic fingerprint for the molecule.[7][8][9]
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is preferred as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
Predicted Mass Spectral Data
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Exact Mass | 214.0742 g/mol |
| ESI-MS [M+H]⁺ | m/z 215.0815 |
| Key EI-MS Fragments | m/z 186 ([M-CO]⁺), m/z 144 ([M-COCH₃-CO]⁺) |
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
ESI-MS (for Molecular Weight Confirmation):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Observe the protonated molecular ion [M+H]⁺ at the predicted m/z value.
-
-
EI-MS (for Fragmentation Pattern):
-
If the compound is sufficiently volatile, introduce it into the mass spectrometer via a direct insertion probe or a GC inlet.
-
Acquire the mass spectrum using a standard electron energy of 70 eV.
-
Analyze the fragmentation pattern and compare it to the predicted fragments.
-
-
Data Analysis:
-
Confirm the molecular weight from the ESI-MS data.
-
Use the high-resolution mass data to confirm the elemental composition.
-
Correlate the fragmentation pattern from EI-MS with the known structure of the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Causality in Experimental Choices:
-
Sample Preparation: The KBr (potassium bromide) pellet method is a common and effective technique for analyzing solid samples.[10][11][12] It involves dispersing the sample in a KBr matrix, which is transparent to IR radiation, to obtain a high-quality spectrum.[10][11][12]
Predicted FT-IR Data
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3300 | N-H (amide) | Stretching |
| ~3050 | C-H (aromatic) | Stretching |
| ~2850, ~2750 | C-H (aldehyde) | Stretching (Fermi doublet) |
| ~1700 | C=O (aldehyde) | Stretching |
| ~1670 | C=O (amide I) | Stretching |
| ~1600, ~1480 | C=C (aromatic) | Stretching |
| ~1540 | N-H (amide II) | Bending |
Protocol 3: FT-IR Analysis using the KBr Pellet Method
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder and mix thoroughly with the sample.
-
Transfer the mixture to a pellet die.
-
-
Pellet Formation:
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[12]
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum using a blank KBr pellet.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups using Table 3 as a reference.
-
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Stability
HPLC is the cornerstone technique for determining the purity of a compound and for developing stability-indicating methods that can separate the active pharmaceutical ingredient (API) from its impurities and degradation products.[4][13]
Causality in Experimental Choices:
-
Column: A C18 reversed-phase column is a versatile and widely used choice for the separation of moderately polar organic compounds like quinoline derivatives.
-
Mobile Phase: A mixture of a polar solvent (like water with a buffer) and a less polar organic solvent (like acetonitrile or methanol) allows for the elution of the compound from the reversed-phase column. A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities.
-
Detector: A UV detector is suitable as quinoline derivatives are chromophoric and absorb UV light.[13] Monitoring at a wavelength of maximum absorbance will provide the best sensitivity.
-
Forced Degradation: To develop a stability-indicating method, the drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[4][14][15][16][17] The HPLC method must then be able to resolve the main peak from all degradation product peaks.[4][14][15][16][17]
Protocol 4: Purity Determination by HPLC
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Prepare working solutions by diluting the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure separation, for example:
-
0-2 min: 95% A
-
2-15 min: 95% to 5% A
-
15-18 min: 5% A
-
18-20 min: 5% to 95% A
-
20-25 min: 95% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan (likely around 254 nm or 320 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the sample solution and record the chromatogram.
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 5: Development of a Stability-Indicating HPLC Method (Forced Degradation)
-
Stress Sample Preparation:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60 °C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat the compound with a solution of 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose a solution of the compound to UV light.
-
-
HPLC Analysis:
-
Analyze the stressed samples using the HPLC method described in Protocol 4.
-
Optimize the gradient and other chromatographic parameters to achieve baseline separation between the parent peak and all degradation product peaks.
-
-
Method Validation:
-
Validate the final stability-indicating method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Visualizing the Workflow
A logical workflow ensures a systematic and comprehensive characterization of the compound.
Caption: Workflow for the comprehensive characterization of this compound.
Conclusion and Best Practices
The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and stability. By following the detailed protocols outlined in this guide, researchers can confidently verify the structure and quality of this important synthetic intermediate. It is crucial to adhere to good laboratory practices and to follow authoritative guidelines, such as those from IUPAC for data reporting, to ensure the integrity and reproducibility of the analytical data.[3][7][8][18][19] The development of a robust, validated stability-indicating HPLC method is particularly critical for ensuring the long-term quality of the compound and any subsequent drug products derived from it.
References
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]
-
Davies, A. N., & Lancashire, R. J. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
IUPAC. (2019, March 29). FAIR Publishing Guidelines for Spectral Data and Chemical Structures. Retrieved from [Link]
-
Hanson, R., et al. (2022, April 21). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. Retrieved from [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
-
Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Retrieved from [Link]
-
Smole, M. A., & Hinton, J. F. (n.d.). Ionization Methods in Organic Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
- Durgadas, S., Mukkanti, K., & Pal, S. (2013). N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide. Molbank, 2013(3), M807.
-
Pharmaceutical Outsourcing. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31176, N-(quinolin-6-yl)acetamide. Retrieved from [Link]
-
Dong, M. W. (2021, May 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- Seaton, P. J., & Williamson, R. T. (1998). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
-
BJSTR. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Building Blocks P30 | EvitaChem [evitachem.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempap.org [chempap.org]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. iupac.org [iupac.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. KEGG PATHWAY: Degradation of aromatic compounds - Reference pathway [kegg.jp]
- 10. researchgate.net [researchgate.net]
- 11. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. acdlabs.com [acdlabs.com]
- 16. ajpsonline.com [ajpsonline.com]
- 17. biomedres.us [biomedres.us]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
Introduction: The Critical Role of Purification in Quinoline Chemistry
An Application Guide to the Column Chromatography Purification of Quinoline Derivatives
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes[1]. The biological activity and material properties of these compounds are intrinsically linked to their purity. Minor impurities, such as starting materials, by-products, or positional isomers, can drastically alter efficacy, introduce toxicity, or compromise performance[2]. Consequently, robust and efficient purification is not merely a procedural step but a critical determinant of research and development success.
Column chromatography, particularly flash chromatography, is the workhorse technique for the purification of synthesized quinoline derivatives in laboratory settings[2][3][4]. Its versatility allows for the separation of compounds based on subtle differences in their physicochemical properties[5]. However, the unique characteristics of the quinoline scaffold—specifically the basicity of the nitrogen atom and the potential for a wide range of polarities—present distinct challenges that require a nuanced approach to achieve optimal separation[6][7].
This guide provides a comprehensive framework for developing, optimizing, and troubleshooting the column chromatographic purification of quinoline derivatives. It moves beyond simple protocols to explain the underlying principles, enabling researchers to make informed decisions and adapt methodologies to their specific molecules.
Fundamental Principles: Understanding Quinoline's Chromatographic Behavior
Success in chromatography hinges on exploiting the differential partitioning of a compound between a stationary phase and a mobile phase[5]. For quinoline derivatives, this behavior is dominated by their inherent basicity and polarity.
The Impact of the Basic Nitrogen
The lone pair of electrons on the quinoline nitrogen atom makes the molecule basic. This property is the primary source of common purification challenges when using standard silica gel.
-
Interaction with Silica Gel: Standard silica gel is an amorphous polymer of silicon dioxide, and its surface is populated with weakly acidic silanol groups (Si-OH)[7]. The basic nitrogen of a quinoline derivative can engage in strong, non-ideal interactions with these acidic sites.
-
Consequences of Interaction: This acid-base interaction leads to several undesirable outcomes:
-
Peak Tailing/Streaking: The compound does not move in a tight band, resulting in broad, streaky elution profiles that lead to poor separation from impurities and excessive fraction volumes[7][8].
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound fails to elute from the column, resulting in low recovery[9].
-
Decomposition: The acidic surface of silica gel can catalyze the decomposition of sensitive quinoline derivatives, a significant issue for complex or labile structures[4][6].
-
Selecting the Stationary Phase
The choice of stationary phase is the most critical decision to mitigate the challenges posed by the basic nitrogen.
| Stationary Phase | Key Characteristics & Use Cases | Causality Behind the Choice |
| Silica Gel (Standard) | Most common, inexpensive, suitable for non-basic or weakly basic compounds. | The default choice for general organic compound purification due to its versatility and cost-effectiveness[10]. |
| Deactivated Silica Gel | Silica gel pre-treated with a base (e.g., triethylamine). | The added base neutralizes the acidic silanol sites, preventing strong interactions with the basic quinoline nitrogen, thus reducing tailing and decomposition[6][7]. |
| Alumina (Neutral or Basic) | A good alternative for acid-sensitive or strongly basic compounds. | Alumina lacks the strong acidic sites of silica. Basic alumina, in particular, provides a favorable environment for basic compounds, leading to improved peak shape and recovery[7]. |
| Reversed-Phase Silica (C18) | Non-polar stationary phase used with polar mobile phases (e.g., water/acetonitrile). Ideal for highly polar or water-soluble quinolines. | Separation is based on hydrophobicity. This avoids the problematic acid-base interactions with silanol groups entirely, making it suitable for compounds that are difficult to purify via normal-phase chromatography[6][7]. |
Designing the Mobile Phase (Eluent)
The mobile phase must be optimized to achieve a balance between moving the target compound along the column and allowing for separation from impurities. This process typically begins with Thin-Layer Chromatography (TLC).
-
The Role of TLC: TLC is an indispensable tool for rapidly screening solvent systems. The goal is to find a solvent mixture that provides a retention factor (Rf) of ~0.2-0.35 for the desired quinoline derivative[10][11]. This Rf range generally ensures that the compound will elute from the column in a reasonable volume without moving too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening).
-
Common Solvent Systems: For normal-phase chromatography, mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) are standard[8][10].
-
The Basic Modifier: To counteract the issues of tailing and decomposition on silica gel, adding a small amount (0.5-2% ) of a basic modifier like triethylamine (NEt₃) or pyridine to the eluent is a field-proven strategy[7]. The modifier competes with the quinoline derivative for binding to the acidic silanol sites, resulting in sharper peaks and better separation.
Workflow and Protocols
A systematic approach, from initial analysis to the final pure compound, is crucial for efficiency and success.
Workflow for Quinoline Derivative Purification
Sources
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rac.ac.in [rac.ac.in]
- 4. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 5. longdom.org [longdom.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Purification [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
Spectroscopic Analysis of Quinoline-Acetamide Derivatives: A Comprehensive Guide for Researchers
Introduction: The Significance of Quinoline-Acetamide Scaffolds in Modern Drug Discovery
Quinoline-acetamide derivatives represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The precise structural elucidation and characterization of these molecules are paramount to understanding their structure-activity relationships (SAR) and ensuring their quality and purity during the drug development process. Spectroscopic techniques are the cornerstone of this characterization, providing detailed insights into the molecular architecture, electronic properties, and purity of newly synthesized compounds.
This comprehensive guide provides an in-depth exploration of the key spectroscopic methodologies for the analysis of quinoline-acetamide derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers field-proven insights for data interpretation, and is grounded in authoritative references to ensure scientific integrity.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy is a fundamental technique for characterizing the electronic properties of quinoline-acetamide derivatives. The quinoline ring system, being an aromatic heterocycle, possesses π-electrons that can be excited by ultraviolet and visible light, leading to characteristic absorption spectra. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substitution pattern on the quinoline ring and the nature of the acetamide side chain, as well as the solvent environment.
Causality of Experimental Choices
The choice of solvent is critical in UV-Vis analysis as it can influence the position and intensity of absorption bands. Polar solvents can interact with the solute through hydrogen bonding and dipole-dipole interactions, which can stabilize the ground or excited state, leading to shifts in λmax (solvatochromism). For quinoline-acetamide derivatives, it is advisable to use a range of solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, and water) to fully characterize the electronic behavior of the molecule. The concentration of the sample is another key parameter. According to the Beer-Lambert Law, absorbance is directly proportional to concentration. To ensure accurate and reproducible results, concentrations are typically prepared in the micromolar (µM) range to achieve an absorbance between 0.1 and 1.0.
Experimental Protocol: UV-Vis Absorption Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of a quinoline-acetamide derivative.
Materials:
-
Quinoline-acetamide derivative
-
Spectroscopic grade solvents (e.g., ethanol, acetonitrile, dichloromethane)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a precise amount of the quinoline-acetamide derivative and dissolve it in a suitable spectroscopic grade solvent to prepare a stock solution of known concentration (typically 1 mM).
-
Working Solution Preparation: From the stock solution, prepare a dilution to a final concentration that will give an absorbance reading in the optimal range of 0.1-1.0 at the expected λmax (typically in the 1-10 µM range).
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.
-
Set the desired wavelength range for the scan (e.g., 200-500 nm for quinoline derivatives).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used for the sample.
-
Place the cuvette in the reference holder of the spectrophotometer.
-
Fill a second quartz cuvette with the same pure solvent and place it in the sample holder.
-
Run a baseline scan to zero the instrument.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution.
-
Fill the sample cuvette with the working solution.
-
Place the cuvette back into the sample holder.
-
Initiate the scan.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Record the absorbance value at each λmax.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Data Presentation: Typical UV-Vis Spectral Data for Quinoline Derivatives
| Compound Type | Typical λmax Range (nm) | Molar Absorptivity (ε) Range (M⁻¹cm⁻¹) | Notes |
| Unsubstituted Quinoline | 270-280, 300-315 | 3,000-5,000 | Multiple bands due to π-π* transitions. |
| 8-Hydroxyquinoline | ~310 | 2,500-3,500 | The hydroxyl group acts as an auxochrome, causing a bathochromic (red) shift. |
| Quinoline-acetamide | 280-330 | 4,000-10,000 | The acetamide group can influence the electronic transitions depending on its position and the nature of its substituents. |
Fluorescence Spectroscopy: Unveiling the Emissive Properties
Many quinoline-acetamide derivatives exhibit fluorescence, a phenomenon where a molecule absorbs light at a specific wavelength and then emits light at a longer wavelength.[1][2] Fluorescence spectroscopy is a highly sensitive technique that can provide information about the molecule's electronic structure, conformation, and its interactions with the local environment. The key parameters measured are the excitation and emission wavelengths, the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τ).
Causality of Experimental Choices
The choice of excitation wavelength is crucial for obtaining an optimal emission spectrum. It is typically set at or near the λmax determined from the UV-Vis spectrum. The solvent environment can significantly impact fluorescence properties.[3] Changes in solvent polarity can lead to shifts in the emission wavelength (solvatochromic shifts), which can provide insights into the change in dipole moment of the molecule upon excitation. For quantum yield measurements, a well-characterized fluorescent standard with a known quantum yield is required. The standard should absorb and emit in a similar spectral region as the sample to minimize instrumental artifacts.
Experimental Protocol: Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima and the relative fluorescence quantum yield of a quinoline-acetamide derivative.
Materials:
-
Quinoline-acetamide derivative
-
Spectroscopic grade solvents
-
Fluorescence spectrophotometer
-
Quartz cuvettes (four-sided polished)
-
Fluorescent standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the quinoline-acetamide derivative in a spectroscopic grade solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.
-
Excitation Spectrum:
-
Set the emission monochromator to the expected emission maximum.
-
Scan the excitation monochromator over a range of wavelengths.
-
The resulting spectrum will show the wavelengths of light that are most effective at exciting the molecule.
-
-
Emission Spectrum:
-
Set the excitation monochromator to the wavelength of maximum excitation determined in the previous step.
-
Scan the emission monochromator to detect the emitted fluorescence.
-
The resulting spectrum will show the wavelength distribution of the emitted light.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the UV-Vis absorbance of both the sample and the standard solution at the chosen excitation wavelength. Ensure the absorbance is below 0.1 for both.
-
Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield of the sample (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
-
Data Presentation: Typical Fluorescence Data for Quinoline Derivatives
| Compound Type | Excitation λmax Range (nm) | Emission λmax Range (nm) | Quantum Yield (ΦF) Range | Notes |
| Amino-substituted Quinolines | 350-420 | 450-550 | 0.1 - 0.8 | Strong fluorescence due to intramolecular charge transfer (ICT).[2] |
| Quinoline-acetamide | 330-400 | 400-500 | Variable (0.05 - 0.6) | Fluorescence properties are highly dependent on the substitution pattern and solvent polarity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful and versatile technique for the unambiguous determination of the molecular structure of quinoline-acetamide derivatives. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for assembling the complete molecular structure, especially for complex derivatives.
Causality of Experimental Choices
The choice of a deuterated solvent is the first critical step in preparing an NMR sample.[4] The solvent should dissolve the compound well and its residual signal should not overlap with key signals from the analyte. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for quinoline-acetamide derivatives. The concentration of the sample should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time. For ¹H NMR, 5-10 mg in 0.6-0.7 mL of solvent is usually adequate, while for ¹³C NMR, a more concentrated sample (20-50 mg) is often required.[5] The selection of appropriate NMR experiments is guided by the complexity of the molecule. A standard workflow includes a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. If the structure cannot be fully assigned from these 1D spectra, 2D NMR experiments are employed.
Experimental Protocol: NMR Spectroscopy
Objective: To elucidate the chemical structure of a quinoline-acetamide derivative using 1D and 2D NMR techniques.
Materials:
-
Quinoline-acetamide derivative (5-50 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm, high precision)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the appropriate volume of deuterated solvent inside a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube and ensure the solution is homogeneous.
-
-
1D ¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using standard parameters.
-
-
1D ¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.
-
-
2D NMR Acquisition (if necessary):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (JH-H).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations (¹JC-H).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (two or three bond) proton-carbon correlations (²JC-H, ³JC-H).
-
-
Data Processing and Interpretation:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to specific protons and carbons in the molecule.
-
Use the correlations from the 2D spectra to connect the different spin systems and build the complete molecular structure.
-
Data Presentation: Typical NMR Spectral Data for a Quinoline-Acetamide Derivative
| Proton/Carbon | ¹H Chemical Shift (δ, ppm) Range | ¹³C Chemical Shift (δ, ppm) Range | Notes |
| Quinoline H2 | 8.5 - 9.0 | 148 - 152 | Typically a doublet, downfield due to the proximity of the nitrogen atom. |
| Quinoline H4 | 7.3 - 8.0 | 120 - 130 | Chemical shift is sensitive to substituents at C2 and C3. |
| Other Quinoline Ar-H | 7.0 - 8.2 | 125 - 140 | Complex multiplet patterns are common. |
| Acetamide NH | 7.5 - 10.0 | - | Broad singlet, chemical shift is solvent and concentration dependent. |
| Acetamide CH₂ | 3.5 - 5.0 | 40 - 60 | Chemical shift depends on the linkage to the quinoline ring (e.g., O-CH₂, N-CH₂). |
| Acetamide C=O | - | 165 - 175 | Carbonyl carbon signal. |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is an essential technique for determining the molecular weight of a quinoline-acetamide derivative and for obtaining structural information through the analysis of its fragmentation pattern. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules ([M+H]⁺), allowing for the accurate determination of the molecular mass. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable information about the connectivity of the molecule.
Causality of Experimental Choices
The choice of ionization mode (positive or negative) depends on the chemical nature of the analyte. Quinoline-acetamide derivatives, containing basic nitrogen atoms, are readily protonated and are therefore typically analyzed in positive ion mode. The solvent system used for sample introduction should be compatible with ESI, typically a mixture of water, acetonitrile, or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation. For fragmentation analysis (MS/MS), the collision energy is a critical parameter that needs to be optimized to obtain a rich and informative fragmentation spectrum.
Experimental Protocol: Mass Spectrometry
Objective: To determine the accurate molecular weight and to study the fragmentation pattern of a quinoline-acetamide derivative.
Materials:
-
Quinoline-acetamide derivative
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium acetate (for enhancing ionization)
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.
-
-
Full Scan MS Analysis:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺).
-
Determine the accurate mass of the molecular ion.
-
-
Tandem MS (MS/MS) Analysis:
-
Select the [M+H]⁺ ion as the precursor ion.
-
Fragment the precursor ion using collision-induced dissociation (CID) at various collision energies.
-
Acquire the product ion spectrum.
-
-
Data Analysis:
-
Determine the elemental composition from the accurate mass measurement.
-
Propose fragmentation pathways based on the observed product ions to confirm the structure of the molecule.
-
Data Presentation: Common Fragmentation Pathways for Quinoline-Acetamide Derivatives
The fragmentation of quinoline-acetamide derivatives in MS/MS experiments often involves characteristic losses from the acetamide side chain and cleavages within the quinoline ring system.
-
Loss of the acetamide group: A common fragmentation pathway is the cleavage of the bond connecting the acetamide moiety to the quinoline ring.
-
McLafferty rearrangement: If the acetamide side chain has a suitable gamma-hydrogen, a McLafferty rearrangement can occur.
-
Cleavage of the quinoline ring: At higher collision energies, fragmentation of the quinoline ring itself can be observed.
Visualization of Experimental Workflows
General Spectroscopic Analysis Workflow
Caption: Workflow for the synthesis and spectroscopic characterization of quinoline-acetamide derivatives.
NMR Structure Elucidation Pathway
Caption: A logical pathway for structure elucidation using a combination of 1D and 2D NMR techniques.
Conclusion
The spectroscopic analysis of quinoline-acetamide derivatives is a multi-faceted process that requires a thoughtful and systematic approach. By leveraging the complementary information provided by UV-Vis, fluorescence, NMR, and mass spectrometry, researchers can confidently determine the structure, purity, and electronic properties of these important molecules. This guide has provided not only the practical steps for performing these analyses but also the underlying scientific principles that govern the experimental choices, empowering researchers to generate high-quality, reliable data in their quest for novel therapeutic agents.
References
-
Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2016). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules, 21(11), 1548. [Link]
-
Silva, A. M. S., & Pinto, D. C. G. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Atta-ur-Rahman (Ed.), Modern Methods of Organic Synthesis (Vol. 36). [Link]
-
Khan, I., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21345-21361. [Link]
-
Bouhendi, H., et al. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 102(8). [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. [Link]
-
Gotor, R., et al. (2020). Maximum fluorescence quantum yield (F FL ) achieved for each base with different acids. New Journal of Chemistry, 44(44), 19335-19342. [Link]
-
Silva, A. M. S., et al. (2012). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Komiya, N., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific reports, 9(1), 17723. [Link]
-
Dos Santos, G. A., et al. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(4), 254-257. [Link]
-
Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of mass spectrometry, 31(6), 676-680. [Link]
-
de Oliveira, G. G., et al. (2021). Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Derivatives: The Role of Dimethylamine Group on the Nonlinear Optical and Photophysical Properties. Molecules, 26(11), 3326. [Link]
-
Kádár, J., et al. (2017). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 52(10), 659-666. [Link]
Sources
- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline [mdpi.com]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. organomation.com [organomation.com]
Application Notes & Protocols: N-(2-Formylquinolin-6-yl)acetamide as a Versatile Precursor in Heterocyclic Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of N-(2-Formylquinolin-6-yl)acetamide. This quinoline derivative, featuring strategically placed electrophilic and nucleophilic functionalities, serves as a high-value building block for the synthesis of diverse and complex heterocyclic scaffolds. We will explore its synthesis and subsequent application in constructing fused heterocyclic systems, such as pyrimido[4,5-b]quinolines and pyrazolo[3,4-b]quinolines, which are of significant interest in medicinal chemistry. The protocols herein are designed to be robust and self-validating, with an emphasis on the mechanistic rationale behind experimental choices.
Introduction: The Strategic Importance of this compound
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarial, anticancer, and anti-inflammatory drugs.[1][2] The value of a quinoline derivative is significantly enhanced by the presence of functional groups that permit further molecular elaboration. This compound (CAS 915923-55-6) is a prime example of such a versatile intermediate.[3]
It possesses two key features:
-
An electrophilic formyl group at the C2-position : This aldehyde is highly reactive and serves as a key handle for condensation and cyclization reactions. Its position adjacent to the ring nitrogen activates it for nucleophilic attack.
-
An acetamide group at the C6-position : This group modulates the electronic properties of the benzene portion of the quinoline core and can serve as a hydrogen bond donor/acceptor, influencing molecular recognition at biological targets.[4][5]
This unique combination makes it an ideal starting material for generating libraries of complex fused heterocycles, enabling the exploration of new chemical space in drug discovery programs.[3]
Synthesis of the Precursor: this compound
A reliable supply of the starting material is paramount. While several methods for quinoline synthesis exist[1][2][6], the Vilsmeier-Haack reaction offers a direct and efficient route for constructing 2-chloro-3-formylquinolines from readily available N-arylacetamides.[7][8] A subsequent modification can yield the desired 2-formyl derivative. The following protocol is a representative procedure based on these established principles.
Workflow for Precursor Synthesis
Caption: Proposed two-stage synthesis of the target precursor.
Protocol 2.1: Synthesis of this compound
Rationale: This protocol employs a Vilsmeier-Haack cyclization of an N-arylacetamide derivative. The Vilsmeier reagent (a chloroiminium salt) acts as the electrophile for both cyclization and formylation.[9][10] The resulting 2-chloro derivative is then subjected to catalytic hydrogenation to reductively remove the chlorine atom, yielding the final product.
Materials:
-
N-(4-acetamidophenyl)acetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
-
Palladium on carbon (10% Pd/C)
-
Sodium acetate
-
Ethanol
-
Hydrogen gas (H₂) supply
Procedure:
Part A: Vilsmeier-Haack Cyclization
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (5 equivalents) to 0°C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature to pre-form the Vilsmeier reagent.
-
Add N-(4-acetamidophenyl)acetamide (1 equivalent) portion-wise to the flask, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 85-90°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The precipitated solid (2-chloro-6-acetamidoquinoline-3-carbaldehyde) is collected by vacuum filtration, washed thoroughly with cold water, and dried.
Part B: Reductive Dechlorination
-
To a solution of the chlorinated intermediate (1 equivalent) in ethanol, add sodium acetate (2 equivalents) and 10% Pd/C catalyst (5-10 mol%).
-
Place the flask in a hydrogenation apparatus, purge with nitrogen, and then introduce hydrogen gas (balloon or Parr shaker).
-
Stir the reaction vigorously at room temperature under a hydrogen atmosphere for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from ethanol or by column chromatography (Silica gel, Ethyl acetate/Hexane gradient) to afford pure this compound.
Application: Synthesis of Fused Pyrimido[4,5-b]quinolines
The 2-formyl group is an ideal electrophilic partner for condensation with binucleophiles like guanidine to form a fused pyrimidine ring. This reaction provides a straightforward entry into the pyrimido[4,5-b]quinoline scaffold, a core structure found in compounds with potential kinase inhibitory activity.
Reaction Scheme: Pyrimidine Annulation
Caption: Direct synthesis of a fused pyrazoloquinoline.
Protocol 4.1: Synthesis of N-(1H-pyrazolo[3,4-b]quinolin-6-yl)acetamide
Rationale: This reaction proceeds via the initial formation of a hydrazone intermediate by condensation of the hydrazine with the formyl group. The acidic catalyst (acetic acid) facilitates this step and the subsequent intramolecular nucleophilic attack of the quinoline ring nitrogen's lone pair (or a tautomeric form) onto the imine carbon, followed by aromatization, to yield the stable fused pyrazole ring.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Add hydrazine hydrate (1.5 equivalents) dropwise to the solution at room temperature.
-
After the addition, equip the flask with a reflux condenser and heat the mixture to 110-120°C.
-
Maintain the reflux for 3-5 hours. Monitor the formation of the product by TLC.
-
Cool the reaction mixture to room temperature. A solid product may precipitate.
-
Carefully pour the mixture into a beaker of ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water and dry it in a vacuum oven.
-
The crude product can be purified by recrystallization from ethanol to give the desired N-(1H-pyrazolo[3,4-b]quinolin-6-yl)acetamide.
| Parameter | Condition | Rationale |
| Catalyst/Solvent | Glacial Acetic Acid | Acts as both a solvent and an acid catalyst for hydrazone formation and cyclization. |
| Nucleophile | Hydrazine Hydrate | Provides the N-N unit required for the pyrazole ring. |
| Temperature | 110-120°C | Drives the reaction, particularly the cyclization and aromatization steps. |
| Typical Yield | 80-90% | High efficiency is common for this type of cyclization. |
Conclusion
This compound stands out as a highly effective and versatile synthon in modern heterocyclic chemistry. The protocols detailed in these application notes provide robust and reproducible methods for leveraging its reactivity to construct complex, fused heterocyclic systems of high value to medicinal chemistry and materials science. The straightforward access to pyrimido[4,5-b]quinolines and pyrazolo[3,4-b]quinolines underscores its utility as a foundational building block for library synthesis and lead optimization campaigns.
References
-
Doebner–Miller reaction - Wikipedia. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation . Indian Journal of Chemistry - Section B. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. Available at: [Link]
-
Doebner-Miller Reaction . SynArchive. Available at: [Link]
-
Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry . International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
-
Doebner-Miller reaction and applications . Slideshare. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides . Polycyclic Aromatic Compounds. Available at: [Link]
-
Vilsmeier-Haack Reaction . Organic Chemistry Portal. Available at: [Link]
-
Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]
-
Synthesis of pyrazolo[3,4-b]quinolinones 4(a-u) . ResearchGate. Available at: [Link]
-
Scheme 2. Synthesis of pyrazolo[3,4-b]quinolines (7a-i) . ResearchGate. Available at: [Link]
-
The synthesis of pyrazolo[3,4-b]quinolines 2 . ResearchGate. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications . Molecules. Available at: [Link]
-
N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide . ResearchGate. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES . Mansoura University. Available at: [Link]
-
Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products . Molecules. Available at: [Link]
-
Pyrimidine synthesis . Organic Chemistry Portal. Available at: [Link]
-
N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide . Scilit. Available at: [Link]
-
Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j) . ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . RSC Advances. Available at: [Link]
-
Fused Quinoline Heterocycles V. Synthesis of Novel 1,2,3,5,6-Pentaazaaceanthrylene Derivatives . ResearchGate. Available at: [Link]
-
Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives . ResearchGate. Available at: [Link]
-
N-(Quinolin-6-yl)acetamide . MySkinRecipes. Available at: [Link]
-
Fused Quinolines. Recent Synthetic Approaches to Azoloquinolines. A Review . Scilit. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis . Molecules. Available at: [Link]
-
Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) . ACS Infectious Diseases. Available at: [Link]
-
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines . ACS Omega. Available at: [Link]
-
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones . Molecules. Available at: [Link]
-
Organic Chemistry : Reactions of Active Methylene Group - Tutorial . YouTube. Available at: [Link]
-
Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions . Organic & Biomolecular Chemistry. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds . Catalysts. Available at: [Link]
-
The Aldol Reactions of Active Methylene Compounds . ResearchGate. Available at: [Link]
-
Substituted active methylene synthesis by condensation . Organic Chemistry Portal. Available at: [Link]
-
Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies . European Journal of Medicinal Chemistry. Available at: [Link]
- active methylene compound. Chemistry for everyone.
-
Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions . Journal of Medicinal Chemistry. Available at: [Link]
-
Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions . Molecules. Available at: [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy N-(quinolin-6-yl)acetamide | 22433-76-7 [smolecule.com]
- 5. N-(Quinolin-6-yl)acetamide [myskinrecipes.com]
- 6. iipseries.org [iipseries.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(2-Formylquinolin-6-yl)acetamide Synthesis
Welcome to the technical support center for the synthesis of N-(2-Formylquinolin-6-yl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important quinoline derivative. As a versatile intermediate, the yield and purity of this compound are critical for the successful synthesis of more complex molecules, including potential therapeutic agents.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis and optimize your experimental outcomes.
I. Synthetic Strategy Overview
The synthesis of this compound typically involves a multi-step process. A common and logical approach begins with the construction of the quinoline core, followed by the introduction or modification of the formyl and acetamide functional groups. Two primary pathways for the formation of the 2-formylquinoline scaffold are the Vilsmeier-Haack reaction and the oxidation of a 2-methylquinoline precursor.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
A. Challenges in the Synthesis of the 2-Formylquinoline Core
Question 1: Why is my yield of the 2-formylquinoline intermediate consistently low when using the selenium dioxide oxidation of a 2-methylquinoline precursor?
Potential Causes & Solutions:
-
Suboptimal Selenium Dioxide (SeO₂) Quality: The purity and physical state of selenium dioxide are crucial. While historically it was believed that freshly sublimed SeO₂ was necessary for high yields, studies have shown that the key factor is using a sufficient molar excess of the oxidant.[3] A diminished SeO₂ content in aged reagent can lead to a sharp drop in aldehyde yield and an increase in side products.[3]
-
Solution: Ensure you are using a molar excess of SeO₂. If you suspect your reagent has degraded, consider using a fresh bottle or performing a small-scale test reaction to confirm its efficacy.
-
-
Over-oxidation to Carboxylic Acid: A common side reaction is the oxidation of the desired aldehyde to the corresponding quinoline-2-carboxylic acid.[3][4] The presence of this carboxylic acid byproduct can also lead to the formation of tarry substances during workup, further reducing the isolated yield of the aldehyde.[3]
-
Solution: Carefully control the reaction time and temperature. Oxidation of the aldehyde to the carboxylic acid is a slower process, so minimizing the reaction time once the starting material is consumed can help.[3] Additionally, during the workup, neutralizing the quinolinecarboxylic acid before isolating the aldehyde is critical to prevent product loss.[3]
-
-
Inappropriate Solvent: The choice of solvent significantly impacts the reaction. Dioxane is a commonly used solvent for SeO₂ oxidations of methylquinolines.[3][5]
-
Solution: If you are not using dioxane, consider switching to it. If you are already using dioxane, ensure it is dry, as water content can influence the reaction.
-
Question 2: I am attempting a Vilsmeier-Haack reaction to generate a 2-chloro-3-formylquinoline intermediate, but the reaction is sluggish and the yield is poor. What can I do?
Potential Causes & Solutions:
-
Deactivated Acetanilide Substrate: The electronic nature of the substituents on the starting N-arylacetamide can significantly impact the Vilsmeier-Haack cyclization. Electron-donating groups on the aromatic ring generally facilitate the reaction, while strongly deactivating groups can lead to poor yields or the formation of formamidines instead of the desired quinoline.[6]
-
Insufficient Reagent Stoichiometry or Inadequate Temperature: The Vilsmeier-Haack reaction requires a sufficient excess of the Vilsmeier reagent (formed from POCl₃ and DMF) and typically elevated temperatures to drive the cyclization.[7]
-
Solution: Ensure you are using a sufficient excess of both POCl₃ and DMF. The reaction often requires heating to around 80-90°C for several hours.[7] Monitor the reaction by TLC to determine the optimal reaction time.
-
-
Improper Workup Procedure: The workup for a Vilsmeier-Haack reaction is critical. The reaction mixture is typically quenched by pouring it onto crushed ice to hydrolyze any remaining reagent and precipitate the product.[7]
-
Solution: Follow a careful quenching procedure. Ensure the mixture is stirred for an adequate amount of time after pouring onto ice to allow for complete precipitation of the product before filtration.
-
B. Challenges in Functional Group Interconversion and Final Product Formation
Question 3: I am struggling with the introduction of the acetamide group at the 6-position of the quinoline ring. What are some effective methods?
Potential Causes & Solutions:
-
Inefficient Nitration-Reduction-Acetylation Sequence: A common route to introduce an amino group, which is then acetylated, involves nitration followed by reduction. The conditions for both steps need to be carefully optimized to avoid side reactions.
-
Solution: For the reduction of a nitroquinoline, reagents like stannous chloride (SnCl₂) are often effective.[8] Following the formation of the aminoquinoline, acetylation can typically be achieved using acetic anhydride or acetyl chloride in the presence of a suitable base.
-
-
Direct Amination Challenges: Direct amination of the quinoline ring can be challenging and may require specific catalysts and conditions that might not be compatible with other functional groups on the molecule.
-
Solution: The nitration-reduction-acetylation sequence is generally a more reliable and well-established method for introducing the acetamido group onto the quinoline core.
-
Question 4: My final product, this compound, is impure. What are the likely contaminants and how can I purify it?
Potential Causes & Solutions:
-
Starting Material Contamination: Impurities in your starting materials will likely carry through the synthesis.
-
Solution: Ensure the purity of your starting quinoline precursor using techniques like recrystallization or column chromatography.
-
-
Side-Product Formation: As discussed, over-oxidation to the carboxylic acid is a common side reaction in the formation of the 2-formyl group.[3] In the Vilsmeier-Haack route, incomplete cyclization or side reactions can lead to other chlorinated byproducts.
-
Solution: Purification by column chromatography on silica gel is a standard method to separate the desired aldehyde from more polar impurities like the corresponding carboxylic acid. Recrystallization from a suitable solvent system can also be an effective purification technique.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: A plausible synthetic route starts with a substituted aniline, which is first converted to the corresponding acetanilide. This acetanilide can then undergo a Vilsmeier-Haack reaction to form a 2-chloro-3-formylquinoline. Subsequent nucleophilic substitution of the chloro group and other functional group manipulations would lead to the final product. Alternatively, one could start with a 6-amino-2-methylquinoline, acetylate the amino group, and then oxidize the 2-methyl group to the formyl group using selenium dioxide. The choice of route depends on the availability of starting materials and the desired overall efficiency.
Q2: Are there alternative methods to the Vilsmeier-Haack reaction for generating the 2-formylquinoline core?
A2: Yes, the oxidation of 2-methylquinolines is a primary alternative.[5][8] This method, often employing selenium dioxide, directly converts the methyl group at the 2-position to a formyl group.[5] Other modern methods for quinoline synthesis include metal-catalyzed C-H activation and oxidative annulation strategies, which can offer novel pathways to functionalized quinolines.[9]
Q3: What analytical techniques are recommended for characterizing the final product?
A3: For full characterization of this compound, a combination of spectroscopic methods is recommended. ¹H and ¹³C NMR spectroscopy will confirm the overall structure and the presence of the formyl and acetamide protons and carbons. Infrared (IR) spectroscopy can identify the characteristic carbonyl stretches of the aldehyde and amide groups. Mass spectrometry will confirm the molecular weight of the compound.
Q4: How can I improve the scalability of this synthesis for potential industrial production?
A4: For larger-scale synthesis, optimizing reaction conditions to minimize the use of hazardous reagents and simplify purification is key. For instance, exploring catalytic methods over stoichiometric reagents where possible can be beneficial. Continuous flow reactors may also be employed to improve control over reaction parameters, enhance safety, and increase throughput.[10]
IV. Data and Protocols
Key Reaction Parameters for 2-Formylquinoline Synthesis
| Method | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield | Reference |
| SeO₂ Oxidation | 2-Methylquinoline | Selenium Dioxide (SeO₂) | Dioxane | Reflux | 50-70% | [3] |
| Vilsmeier-Haack | Substituted Acetanilide | POCl₃, DMF | Neat or CH₃CN | 80-90°C | Moderate to Good | [6] |
Experimental Workflow: Selenium Dioxide Oxidation
Caption: Workflow for the oxidation of a 2-methylquinoline to a 2-formylquinoline.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting low yield issues in the synthesis.
V. References
-
Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones. PubMed. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. Available at: [Link]
-
An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Journal of the Korean Chemical Society. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Saudi Chemical Society. Available at: [Link]
-
A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications. Available at: [Link]
-
Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. ResearchGate. Available at: [Link]
-
A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Taylor & Francis Online. Available at: [Link]
-
Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. National Institutes of Health. Available at: [Link]
-
The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University. Available at: [Link]
-
Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research. Available at: [Link]
-
A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]
-
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. National Institutes of Health. Available at: [Link]
-
KOtBu-promoted oxidative dimerizations of 2-methylquinolines to 2-alkenyl bisquinolines with molecular oxygen. National Institutes of Health. Available at: [Link]
-
Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Journal of Education and Science. Available at: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]
-
N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide. ResearchGate. Available at: [Link]
-
N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide. Scilit. Available at: [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]
-
Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). ResearchGate. Available at: [Link]
-
Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. PubMed. Available at: [Link]
-
Synthesis of hydroxyquinolines from 2‐methylquinolines and aldehydes. ResearchGate. Available at: [Link]
-
N-(Quinolin-6-yl)acetamide. MySkinRecipes. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-(Quinolin-6-yl)acetamide [myskinrecipes.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]
- 10. Buy N-(quinolin-6-yl)acetamide | 22433-76-7 [smolecule.com]
Navigating the Labyrinth of Quinoline Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for Substituted Quinoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the often-complex landscape of quinoline synthesis. Quinolines are a cornerstone of many pharmaceuticals and functional materials, yet their synthesis can be fraught with challenges ranging from poor yields to intractable side reactions.[1]
This resource moves beyond simple protocols to provide a deeper understanding of the "why" behind common experimental hurdles. Here, we will dissect the intricacies of classical and modern quinoline syntheses, offering practical, field-tested solutions to the problems you are most likely to encounter at the bench.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries and challenges faced during the synthesis of substituted quinolines.
Q1: My quinoline cyclization reaction is yielding very little or no product. What are the most common culprits?
A1: Low yields in quinoline synthesis are a frequent issue and can often be traced back to a few key factors that are common across various named reactions.[2] The primary areas to investigate include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is highly substrate-dependent and crucial for reaction success. An unsuitable catalyst may not only fail to promote the desired reaction but could also encourage the formation of side products.[2][3]
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heat to proceed efficiently. However, excessive temperatures can lead to the decomposition of starting materials or the desired product, often resulting in the formation of tarry byproducts. Conversely, a temperature that is too low will lead to an incomplete or sluggish reaction.[2]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For instance, anilines bearing electron-withdrawing groups can deactivate the aromatic ring, making the cyclization step more challenging.[2][4]
-
Presence of Water: In many acid-catalyzed syntheses, the water generated during the reaction can inhibit the equilibrium.[2] Employing anhydrous reagents and solvents is often beneficial.
Q2: I'm struggling with the regioselectivity of my Friedländer synthesis using an unsymmetrical ketone. How can I control which isomer is formed?
A2: Regioselectivity is a well-documented challenge in the Friedländer synthesis when using unsymmetrical ketones.[5][6][7] The reaction can proceed via two different pathways, leading to a mixture of products. Here are several strategies to influence the regiochemical outcome:
-
Catalyst Selection: The choice of catalyst can play a pivotal role. Specific amine catalysts or the use of ionic liquids have been shown to favor the formation of a single regioisomer.[3][8][9]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can effectively control the regioselectivity of the cyclization.[3][8][10]
-
Reaction Conditions: Careful optimization of the reaction temperature and solvent can also influence the regiochemical outcome.[8]
Q3: My Skraup synthesis is extremely exothermic and difficult to control, leading to significant tar formation. What can I do to moderate this reaction?
A3: The Skraup synthesis is notoriously vigorous and exothermic.[11] Uncontrolled, this can lead to dangerous conditions and the formation of large amounts of tar.[11] To tame this reaction:
-
Use a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial.[11][12] Ferrous sulfate is thought to act as an oxygen carrier, allowing the oxidation to proceed more smoothly.[2][13]
-
Controlled Reagent Addition: The slow and careful addition of concentrated sulfuric acid with efficient cooling (e.g., in an ice bath) is essential to manage the exotherm.[11]
-
Efficient Stirring: Good mechanical stirring is necessary to ensure even heat distribution and prevent the formation of localized hotspots.[11]
Q4: How can I effectively purify my synthesized substituted quinoline derivative?
A4: The purification of quinolines can be challenging due to the presence of unreacted starting materials and various side products.[8] Common and effective purification techniques include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often the most effective method for achieving high purity.
-
Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is a standard approach.
-
Distillation: For volatile liquid quinolines, distillation, often under reduced pressure, is a viable purification method.[8]
-
Steam Distillation: In cases of significant tar formation, such as in the Skraup synthesis, steam distillation can be a powerful technique to separate the volatile quinoline product from non-volatile tars.[2][11]
Section 2: Troubleshooting Guides for Specific Syntheses
This section provides more detailed troubleshooting advice for common named reactions used in quinoline synthesis.
The Friedländer Synthesis
The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3] While versatile, it is prone to several issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Harsh reaction conditions (high temperature, strong acid/base).[3] | Utilize milder catalysts like ionic liquids or gold(III) catalysts that allow the reaction to proceed under gentler conditions.[3][9] |
| Suboptimal catalyst choice.[3] | Screen different catalysts, including both Brønsted and Lewis acids, to find the most effective one for your specific substrates.[8] | |
| Aldol side reactions of the ketone.[3][8] | To avoid self-condensation, consider using an imine analog of the o-aniline starting material.[9] | |
| Mixture of Regioisomers | Use of unsymmetrical ketones.[10][14] | As discussed in the FAQs, employ directing groups on the ketone, or carefully select amine catalysts or ionic liquids to favor one isomer.[3][8][9] |
The Skraup and Doebner-von Miller Syntheses
These related syntheses involve the reaction of anilines with α,β-unsaturated carbonyl compounds (often generated in situ in the Skraup reaction from glycerol).[15] They are powerful but can be challenging to control.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Violent, Uncontrolled Reaction | Highly exothermic nature of the Skraup synthesis.[11][13] | Add a moderator such as ferrous sulfate (FeSO₄).[11] Ensure slow, controlled addition of sulfuric acid with efficient cooling and stirring.[11] |
| Excessive Tar Formation | Polymerization of the α,β-unsaturated aldehyde or ketone under strong acid catalysis.[11][16] | For the Doebner-von Miller reaction, use a biphasic reaction medium to sequester the carbonyl compound and reduce polymerization.[11] Slow addition of the carbonyl compound is also beneficial.[11][16] |
| Low Yield | Deactivated aniline (e.g., with electron-withdrawing groups).[17] | More forcing conditions (higher temperature, longer reaction time) may be necessary. Alternatively, consider a different synthetic route. |
| Polymerization of the carbonyl substrate.[8] | As with tar formation, slow addition of reactants and the use of a biphasic system can mitigate this.[11] |
The Combes Synthesis
The Combes synthesis utilizes the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization.[18]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete condensation or cyclization. | Use a more effective dehydrating agent and catalyst, such as polyphosphoric ester (PPE), which can be more efficient than sulfuric acid.[8] |
| Steric hindrance from substituents on the aniline or β-diketone.[8] | If possible, choose less sterically hindered starting materials. | |
| Poor Regioselectivity | Use of an unsymmetrical β-diketone.[8][14] | Modify substituents on the starting materials to sterically or electronically favor the desired cyclization pathway. For example, a bulkier substituent on the aniline may direct cyclization to the less hindered position.[14][18] |
Section 3: Experimental Protocols and Visual Workflows
To provide a practical context, here are detailed protocols for key experiments and visual workflows for troubleshooting.
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates a moderator to control the reaction's exotherm.
-
Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) as a moderator.[2]
-
Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.[2]
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[2][11]
-
Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic phase begins, remove the heat source. If the reaction becomes too vigorous, cool the flask. After the initial reaction subsides, heat the mixture to reflux for several hours to ensure completion.[11]
-
Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[2]
-
Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tar.[2][11] The distillate is then extracted with an organic solvent, dried, and distilled under reduced pressure.[2]
Protocol 2: Iodine-Catalyzed Friedländer Annulation
This protocol describes a milder, solvent-free approach to the Friedländer synthesis.
-
Reaction Setup: To a mixture of the 2-aminoaryl ketone and the active methylene compound in a reaction vessel, add molecular iodine (I₂).[3]
-
Reaction: Heat the reaction mixture to 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the excess iodine.[3]
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.[3]
Visual Workflow: Troubleshooting Low Yields in Quinoline Synthesis
Caption: A general troubleshooting workflow for addressing low yields.
Visual Workflow: Managing Regioselectivity in Friedländer Synthesis
Caption: A logical workflow for optimizing regioselectivity.
Section 4: Concluding Remarks
The synthesis of substituted quinolines, while fundamental, presents a series of challenges that require a thoughtful and systematic approach to overcome. By understanding the underlying mechanisms of these powerful reactions and anticipating common pitfalls such as poor regioselectivity, uncontrolled exotherms, and side product formation, researchers can significantly improve their success rates. This guide serves as a starting point for troubleshooting and optimization. Remember that each substrate is unique, and careful, methodical experimentation is the key to unlocking efficient and reliable synthetic routes to these vital heterocyclic compounds.
References
- BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
- BenchChem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
-
PubMed. (n.d.). Recent Progress in the Synthesis of Quinolines. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
ACS Publications. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Quinolines.
- BenchChem. (n.d.). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide.
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]
- BenchChem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
-
Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]
-
The ScienceMadness Discussion Board. (2021). My attempt at the Skraup quinoline synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]
-
Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. Retrieved from [Link]
- BenchChem. (n.d.). Managing toxic reagents in quinoline synthesis.
-
MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
- University of Michigan. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.
Sources
- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Regioselectivity in Friedländer Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Friedländer synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with regioselectivity in their experiments. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you gain precise control over your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Friedländer synthesis, and why is regioselectivity a primary concern?
The Friedländer synthesis is a classic and versatile chemical reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group to form substituted quinolines.[1][2] The reaction is typically catalyzed by acids or bases.[1][3]
Regioselectivity becomes a critical issue when an unsymmetrical ketone (e.g., 2-butanone) is used as the methylene component.[1][4] The ketone has two different α-carbons (a methyl group and a methylene group) that can react, leading to the formation of two different constitutional isomers (regioisomers). This complicates the purification process, reduces the yield of the desired product, and can be a significant bottleneck in a multi-step synthesis.[4]
Q2: What are the mechanistic pathways that lead to different regioisomers?
Two primary mechanistic pathways are generally accepted for the Friedländer synthesis, and the initial step dictates the subsequent regiochemical outcome.[2]
-
Aldol Condensation First: The 2-aminoaryl carbonyl and the methylene partner first undergo an intermolecular aldol condensation to form an α,β-unsaturated carbonyl compound. This is followed by intramolecular Schiff base (imine) formation and dehydration to yield the quinoline.[1][2]
-
Schiff Base Formation First: The 2-amino group of the aryl ketone/aldehyde reacts with the carbonyl of the methylene partner to form a Schiff base (enamine/imine intermediate). This is followed by an intramolecular aldol-type cyclization and dehydration.[2]
The reaction conditions, particularly the type of catalyst used, can favor one pathway over the other, thereby influencing which α-carbon of the unsymmetrical ketone reacts.
Caption: Competing mechanisms in the Friedländer synthesis.
Q3: What are the key experimental factors that influence the regiochemical outcome?
The regioselectivity of the Friedländer synthesis is a delicate balance of several factors:[4]
-
Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product. For an unsymmetrical ketone, this often means reaction at the less substituted α-carbon (e.g., the methyl group).
-
Electronic Effects: The electron-donating or withdrawing nature of substituents on both reactants can influence the acidity of the α-protons and the reactivity of the carbonyl groups, thereby directing the cyclization.
-
Reaction Conditions: This is the most critical factor for experimental control. The choice of catalyst (acid, base, organocatalyst), solvent, reaction temperature, and even the rate of addition of reactants can dramatically shift the regiomeric ratio.[4][5]
Troubleshooting Guide: Gaining Control Over Regioselectivity
This section addresses specific experimental problems with actionable protocols and the rationale behind them.
Problem 1: "My reaction with a methyl ketone yields a mixture of isomers. How do I selectively synthesize the 2-substituted quinoline?"
This outcome is common when trying to react the methyl side of an unsymmetrical ketone like 2-butanone. The goal is to favor the kinetically controlled reaction at the less sterically hindered methyl group.
Causality & Expert Explanation: To achieve this selectivity, we need to employ conditions that favor the formation of the kinetic enolate (or its enamine equivalent) from the unsymmetrical ketone. This intermediate reacts preferentially at the less substituted position. Modern organocatalysis, particularly with cyclic secondary amines, has proven highly effective for this purpose.[5] These amine catalysts react with the ketone to form an enamine intermediate, which is sterically biased to react at the methyl group.
Solution: Amine-Catalyzed Regioselective Annulation
The use of specific amine catalysts, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) , provides excellent regioselectivity for the 2-substituted product.[5] Slow addition of the methyl ketone substrate is also crucial as it maintains a low concentration of the ketone, suppressing undesired side reactions and favoring the catalyzed pathway.[5]
Experimental Protocol: TABO-Catalyzed Synthesis of a 2-Substituted Quinoline
-
Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add the 2-aminoaryl aldehyde (1.0 eq), TABO catalyst (10-20 mol%), and a suitable non-polar solvent (e.g., toluene).
-
Heating: Heat the mixture to reflux (approx. 110 °C for toluene).
-
Substrate Addition: Using a syringe pump, add the unsymmetrical methyl ketone (1.5-2.0 eq) dissolved in a small amount of the same solvent slowly over a period of 4-8 hours. The slow addition is critical for achieving high regioselectivity.[5]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting 2-aminoaryl aldehyde is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the product and determine the regiomeric ratio using ¹H NMR spectroscopy.
| Catalyst | Regioselectivity (2-sub : 2,4-disub) | Yield | Reference |
| Pyrrolidine | High | Good | [5] |
| Piperidine | Moderate | Good | [6] |
| TABO | Up to 96:4 | Excellent | [5] |
| KOH (Traditional Base) | Often poor; mixture | Variable | [6] |
Data Caption: Comparison of catalysts for regioselective synthesis of 2-substituted quinolines.
Problem 2: "I need to synthesize the more substituted quinoline isomer. How can I reverse the selectivity?"
In this scenario, the goal is to favor the thermodynamically controlled reaction at the more substituted α-carbon (the methylene group in 2-butanone).
Causality & Expert Explanation: Formation of the more substituted quinoline requires conditions that promote the formation of the more stable, thermodynamic enolate. This is typically achieved using strong bases or acids at higher temperatures, which allow the initially formed kinetic enolate to equilibrate to the more stable thermodynamic isomer before cyclization occurs.
Solution: Thermodynamically Controlled Synthesis
Traditional Friedländer conditions using strong bases like potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH) in a high-boiling point solvent often favor the thermodynamic product.[1][6] The elevated temperature ensures that the system reaches equilibrium.
Caption: Kinetic vs. Thermodynamic control pathways.
Experimental Protocol: Base-Catalyzed Synthesis of a 2,4-Disubstituted Quinoline
-
Vessel Preparation: In a reaction vessel, dissolve the unsymmetrical ketone (1.2 eq) in a suitable high-boiling solvent like DMSO or NMP.
-
Base Addition: Add a strong base such as KOH or KOtBu (1.5 eq) and stir the mixture at room temperature for 30-60 minutes to allow for enolate formation and equilibration.
-
Substrate Addition: Add the 2-aminoaryl ketone (1.0 eq) to the reaction mixture.
-
Heating: Heat the reaction to a high temperature (e.g., 120-150 °C) and maintain for several hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up & Purification: After cooling, carefully quench the reaction with water and extract the product with an appropriate organic solvent. Wash, dry, and concentrate the organic phase. Purify the residue via column chromatography.
Problem 3: "Are there any other modern strategies to overcome regioselectivity issues?"
Yes, the field is continuously evolving. Beyond catalyst control, several other strategies can be employed.
-
Substrate Modification: One effective method involves temporarily introducing a directing group to one of the α-carbons of the ketone. For example, introducing a phosphoryl group can activate that specific position for reaction, after which the group can be removed.[1]
-
Advanced Catalytic Systems: Research into novel catalysts continues to provide new solutions.
-
Ionic Liquids (ILs): Certain ionic liquids can act as both the solvent and catalyst, promoting high regioselectivity under specific conditions.[1][7][8] For example, [Hbim]BF₄ has been shown to be an efficient and recyclable catalyst.[8]
-
Metal-Organic Frameworks (MOFs): MOFs with both Lewis acid and basic sites can offer a heterogeneous catalytic system that provides high yields and can be easily recovered.[8]
-
Nanocatalysts: Silica nanoparticles have been used as a recyclable acid catalyst, particularly under microwave irradiation, to achieve high yields and selectivity.[8]
-
Polymer-Supported Catalysts: Using catalysts like Amberlyst-15 or PEG-SO₃H allows for easy separation and recycling, aligning with green chemistry principles.[9]
-
References
-
Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Journal of Organic Chemistry, 68(2), 467–477. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic-Chemistry.org. Retrieved from [Link]
-
Muchowski, J. M., & Maddox, M. L. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 82(4), 556-561. Available from: [Link]
-
Various Authors. (2023). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. Retrieved from [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Available from: [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. (Full text available at PubMed Central). Retrieved from [Link]
-
Pathare, R. S., et al. (2014). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 4(78), 41531-41546. Available from: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Green Chemistry Alternatives for Quinoline Synthesis
Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional materials.[1][2] However, classical synthesis methods like the Skraup, Doebner-von Miller, and Friedländer reactions, while effective, often rely on harsh conditions, hazardous reagents, and volatile organic solvents, posing significant environmental and safety challenges.[1][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the transition to greener, more sustainable alternatives for quinoline synthesis. We will address common experimental challenges through a series of troubleshooting guides and FAQs, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using "green" methods over traditional quinoline syntheses? A1: The core benefits lie in aligning with the principles of green chemistry, which often leads to practical laboratory advantages.[1] These include:
-
Improved Safety: Avoiding highly corrosive acids (like in the Skraup synthesis) and toxic reagents reduces risks.[3][4]
-
Enhanced Efficiency: Alternative energy sources like microwaves and ultrasound can dramatically reduce reaction times from hours to minutes, increasing throughput.[5][6]
-
Higher Yields & Purity: Targeted energy input and milder conditions can minimize side reactions and tar formation, often leading to cleaner reaction profiles and higher isolated yields.[1][7]
-
Environmental Responsibility: The use of benign solvents like water or ethanol, or even solvent-free conditions, drastically reduces hazardous waste generation.[5][8]
-
Cost-Effectiveness: Shorter reaction times save energy, and reusable catalysts can lower the long-term cost of synthesis.[9]
Q2: How do I select the most appropriate green synthesis method for my target quinoline? A2: The optimal method is highly dependent on your specific substrate and available equipment.
-
For thermally sensitive substrates: Ultrasound-assisted synthesis is an excellent choice as it provides energy through acoustic cavitation, often at lower bulk temperatures than conventional heating.[7][10]
-
For rapid reaction screening and optimization: Microwave-assisted synthesis is unparalleled. The ability to reach target temperatures in seconds allows for the rapid testing of various conditions.[6][11]
-
For multi-component reactions: One-pot syntheses using recoverable nanocatalysts in green solvents like water or ethanol are highly efficient and atom-economical.[9][12]
-
When avoiding solvents is the priority: Mechanochemical synthesis (ball milling) offers a solvent-free approach, driven by mechanical force.[13][14]
Q3: Are ionic liquids (ILs) always a "greener" choice than traditional organic solvents? A3: Not necessarily. While ionic liquids offer significant advantages like negligible vapor pressure, high thermal stability, and the ability to act as both solvent and catalyst, there are important considerations.[8][15] Their synthesis can be complex, they can be difficult to fully remove from the final product, and their toxicity and biodegradability are active areas of research.[15][16] Therefore, while they are a powerful tool, a full life-cycle assessment should be considered. Simple, renewable solvents like ethanol or water are often a more straightforward and verifiably green choice.[5]
Q4: Is it safe to use a domestic microwave oven for these syntheses? A4: Absolutely not. Domestic microwave ovens are designed for heating food and lack the necessary safety features for chemical synthesis.[6] They provide uneven heating and have no mechanism for temperature or pressure control, which can lead to runaway reactions or explosions, especially with flammable organic solvents.[17] Always use a dedicated scientific microwave reactor designed with appropriate safety interlocks and precise parameter control.[6]
Troubleshooting Guide: Microwave-Assisted Synthesis (MAS)
Microwave-assisted synthesis is a powerful technique for accelerating quinoline synthesis.[5][11] However, its unique heating mechanism presents specific challenges.
Q: My microwave-assisted reaction is giving a low or inconsistent yield. What are the common culprits? A: This is a frequent issue that can often be traced back to the fundamental principles of microwave heating.
-
Improper Solvent Choice: Microwaves heat by interacting with polar molecules. If your solvent has a low dielectric constant (e.g., toluene, hexane), it will not absorb microwave energy efficiently, leading to poor heating.
-
Temperature vs. Power Control: Controlling power output alone is unreliable. The critical parameter is the internal reaction temperature.
-
Solution: Always use a reactor with direct temperature monitoring (e.g., an IR sensor or fiber-optic probe) and set a target temperature, not a power level. This ensures reproducibility.[6]
-
-
Inconsistent Vessel Positioning: The microwave field inside a reactor cavity is not perfectly uniform.
-
Solution: Ensure the reaction vessel is placed in the same position for every experiment to guarantee consistent energy absorption and reproducible results.[6]
-
-
Poor Stirring: Inefficient stirring can lead to localized "hot spots" where reactants or products can decompose, drastically lowering the yield.
-
Solution: Use efficient magnetic stirring to ensure homogenous temperature distribution throughout the reaction mixture.
-
Q: I am observing significant product decomposition or the formation of impurities. A: This is typically caused by over-irradiation or localized overheating.[6]
-
Solution 1: Reduce Temperature and Time. The Arrhenius equation dictates that reaction rates increase with temperature, but so do decomposition rates. Systematically lower the target temperature and shorten the irradiation time. Monitor the reaction closely by TLC to avoid "over-cooking" it.[6]
-
Solution 2: Use Pulsed Heating. Instead of continuous irradiation, use a pulsed mode (e.g., 30 seconds on, 30 seconds off). This allows for heat to dissipate more evenly and can maintain a more uniform bulk temperature, minimizing decomposition.
Troubleshooting Logic for Low Microwave Synthesis Yield
Caption: A workflow for troubleshooting low yields in microwave synthesis.
Troubleshooting Guide: Ultrasound-Assisted Synthesis
Ultrasound promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles, which creates localized high-pressure and high-temperature zones.[7]
Q: My ultrasound reaction isn't showing a significant rate increase compared to silent (non-sonicated) conditions. A: This usually points to inefficient energy transfer into the reaction medium.
-
Incorrect Probe Immersion: For ultrasonic horn systems, the probe must be correctly immersed. Too shallow, and energy is reflected; too deep, and the cavitation field is suboptimal.
-
Solution: Consult the manufacturer's guide for the optimal immersion depth, which is typically 1-2 cm.
-
-
Insufficient Power: The ultrasonic power delivered to the system must be sufficient to overcome the cavitation threshold of the solvent.
-
Solution: Gradually increase the power (amplitude) setting. You should observe a "cloud" of cavitation bubbles emanating from the probe tip.
-
-
Temperature Control: Cavitation efficiency is temperature-dependent. As the reaction medium heats up from sonication, its vapor pressure increases, which can cushion the bubble collapse and reduce the sonochemical effect.
-
Solution: Use a cooling bath (e.g., ice-water) to maintain a constant, optimal temperature for the reaction.
-
Q: I'm getting inconsistent results between experiments. A: Reproducibility in sonochemistry is a known challenge and requires tight control over experimental parameters.
-
Solution: Standardize your setup rigorously. Always use the same reaction vessel, the same sample volume, the same probe immersion depth, and the same power setting. Maintain a constant temperature using an external cooling/heating circulator. Document these parameters for every run.
Troubleshooting Guide: Catalyst-Related Issues
Many green quinoline syntheses rely on heterogeneous or nanocatalysts for their efficiency and reusability.[9][12] Catalyst deactivation is a primary cause of falling yields.
Q: My catalyst's activity drops significantly after the first or second reuse cycle. What is the cause? A: This points to one of several deactivation mechanisms.[18]
-
Fouling/Coking: The catalyst surface or pores become blocked by non-volatile byproducts or polymeric materials from the reaction.[18] This is a physical blockage.
-
Troubleshooting: Characterize the spent catalyst using techniques like TGA (Thermogravimetric Analysis) to detect carbonaceous deposits.
-
Solution: If fouling is confirmed, a regeneration protocol involving solvent washing or calcination (controlled heating in air to burn off coke) may restore activity.[12][18]
-
-
Poisoning: Molecules (even impurities in your starting materials) strongly adsorb to the active sites, rendering them inactive.[18] This is a chemical deactivation.
-
Troubleshooting: Review the purity of your reactants. Common poisons include sulfur or halogen-containing compounds.
-
Solution: Purify all reactants and solvents before the reaction. If poisoning is severe, the catalyst may be permanently deactivated.
-
-
Leaching: The active catalytic species (e.g., metal nanoparticles) detaches from its support and dissolves into the reaction medium.[18] This is an irreversible loss.
-
Troubleshooting: After filtering the catalyst, analyze the filtrate for traces of the active metal using ICP-MS or AAS.
-
Solution: This often requires redesigning the catalyst to have stronger metal-support interactions.
-
Data & Methodologies
Comparative Data of Green Synthesis Methods
| Method | Typical Catalyst | Solvent(s) | Typical Time | Typical Yield | Pros | Cons |
| Microwave-Assisted | Acid/Base, Nanocatalysts[6] | Polar (DMF, EtOH), Water, Solvent-free[6][8] | 5-30 min[5][19] | 80-95%[20] | Extremely fast, high yields, easy optimization | Requires specialized equipment, potential for overheating[6] |
| Ultrasound-Assisted | Pd(OAc)₂, Organocatalysts[1][21] | Ethanol, Water[1][7] | 1-2 hours[1] | 75-90%[22] | Milder conditions, enhances mass transfer | Reproducibility can be challenging, localized heating |
| Nanocatalyst in Water | Fe₃O₄, CdO@ZrO₂[1][9] | Water[9] | 2-4 hours[9] | 85-96%[9] | Highly reusable catalyst, environmentally benign | Catalyst synthesis required, potential for leaching[12][18] |
| Mechanochemical | Iodine, Base[13][14] | Solvent-free[13] | 1-2 hours[14] | 70-90%[13] | No bulk solvent, high efficiency | Scalability can be an issue, requires ball mill |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted, Iodine-Catalyzed Friedländer Annulation
This protocol describes a green, metal-free synthesis of polysubstituted quinolines.[20] The causality behind this choice is the use of molecular iodine, a readily available and less toxic catalyst, combined with the speed of microwave heating.
Experimental Workflow: Microwave Friedländer Synthesis
Caption: General experimental workflow for microwave-assisted quinoline synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the 2-aminoaryl ketone (1.0 mmol, 1.0 eq), the active methylene compound (e.g., ethyl acetoacetate, 1.1 mmol, 1.1 eq), and molecular iodine (I₂) (0.1 mmol, 10 mol%).
-
Microwave Irradiation: Seal the vessel and place it in the cavity of a scientific microwave reactor. Subject the mixture to microwave irradiation, setting the temperature to 100°C and holding for 15 minutes with active stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC after cooling and taking a small aliquot.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Dilute the dark mixture with ethyl acetate (20 mL).
-
Quenching: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 15 mL) to remove the iodine catalyst. The organic layer should become colorless or pale yellow.
-
Purification: Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.[20]
Protocol 2: Ultrasound-Assisted Synthesis in Aqueous Media
This protocol leverages the benefits of both ultrasound and water as a green solvent. The high-energy cavitation events facilitate the reaction, while water provides an environmentally benign medium.[1][23][24]
Step-by-Step Methodology:
-
Reactant Preparation: In a thick-walled glass flask, add the aromatic amine (1 mmol), an active methylene compound (1 mmol), an aromatic aldehyde (1 mmol), and a catalyst (e.g., 10 mol% of a reusable nanocatalyst).[1]
-
Solvent Addition: Add 5 mL of deionized water to the flask.
-
Sonication Setup: Place the flask in an ultrasonic cleaning bath. Ensure the water level in the bath is slightly higher than the level of the reaction mixture in the flask for efficient energy transmission.
-
Irradiation: Turn on the ultrasonic bath (e.g., at a constant frequency of 35 kHz) and irradiate the mixture for 1-2 hours.[1] The reaction is often performed at room temperature, but the bath may warm slightly; this should be monitored.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, if the product is a solid, it may precipitate directly from the aqueous mixture.
-
Isolation: Collect the solid product by filtration. Wash the solid with cold water to remove any water-soluble starting materials or catalysts. The catalyst can often be recovered from the filtrate if it is heterogeneous.
-
Purification: The collected solid can be further purified by recrystallization from a suitable solvent like ethanol.[1]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanochemical Synthesis of Functionalized Quinolines by Iodine Mediated Oxidative Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Ionic liquids: A green solvent for organic synthesis - Curr Trends Pharm Pharm Chem [ctppc.org]
- 17. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Ultrasound-assisted Synthesis of 6-substituted indolo[2,3-b]quinolines: their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. scispace.com [scispace.com]
- 24. pure.korea.ac.kr [pure.korea.ac.kr]
Technical Support Center: Purification Challenges of Crude Quinoline Products
Welcome to the technical support center for the purification of crude quinoline products. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity quinoline and its derivatives. Here, we will delve into the common issues, provide detailed troubleshooting guides, and answer frequently asked questions to streamline your purification workflows.
Understanding the Core Challenges
The purification of quinoline and its derivatives is often complicated by a variety of factors stemming from their synthesis and inherent chemical properties. A thorough understanding of these challenges is the first step toward developing an effective purification strategy.
Common Impurities in Crude Quinoline
The nature and quantity of impurities in crude quinoline are heavily dependent on the synthetic route employed.[1]
-
Skraup or Doebner-von Miller Synthesis: These classic methods are notorious for producing significant amounts of tarry byproducts.[2] You can also expect to find unreacted starting materials such as aniline and nitrobenzene.[1][2] Isomeric impurities can also be a significant issue, particularly if substituted anilines are used as starting materials.[1]
-
Coal Tar Isolation: Quinoline extracted from coal tar will be contaminated with a variety of other aromatic and heterocyclic compounds with similar physical properties, making separation difficult.[3][4]
-
Isomeric Impurities: The synthesis of specific quinoline derivatives can often lead to the formation of regioisomers that are challenging to separate due to their similar polarities and boiling points. For instance, the synthesis of 8-hydroxyquinoline can be contaminated with 5-hydroxyquinoline.[1][5]
-
Residual Solvents: Solvents used during the synthesis or initial workup can be carried through into the crude product.[1]
Inherent Properties of Quinolines Complicating Purification
-
Basicity: The basic nitrogen atom in the quinoline ring can interact strongly with acidic stationary phases like silica gel, leading to issues such as decomposition, tailing, and poor separation during column chromatography.[1]
-
High Boiling Point: Quinoline has a high boiling point (237 °C), which can make distillation challenging and may require vacuum distillation to prevent thermal decomposition.
-
Sensitivity to Oxidation and Light: Some quinoline derivatives can be sensitive to air and light, leading to the formation of colored impurities upon storage or during purification.[6][7]
Troubleshooting Guide: A Problem-Solution Approach
This section provides a systematic approach to troubleshooting common issues encountered during the purification of quinoline products.
Issue 1: My quinoline derivative is decomposing on the silica gel column.
Root Cause: The acidic nature of silica gel can catalyze the decomposition of basic quinoline derivatives.[1]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. This can be achieved by preparing a slurry of the silica gel in the eluent containing a small amount (0.5-2%) of a tertiary amine like triethylamine (NEt₃) or pyridine before packing the column.[1]
-
Alternative Stationary Phases:
-
Alumina: Neutral or basic alumina is an excellent alternative to silica gel for the purification of basic compounds.[1]
-
Florisil or Cellulose: For particularly sensitive quinoline derivatives, these less acidic stationary phases may be more suitable.[1]
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be an effective method to avoid decomposition on silica gel.[1]
-
-
Minimize Contact Time and Temperature: If silica gel must be used, run the column as quickly as possible to reduce the contact time between your compound and the stationary phase. Performing the chromatography in a cold room can also help to slow down the rate of decomposition.[1]
-
Inert Atmosphere: For highly sensitive compounds, conducting the chromatography under an inert atmosphere (e.g., in a glovebox) can prevent oxidation.[1]
Issue 2: My quinoline derivative is streaking or showing poor separation on TLC/column.
Root Cause: Tailing is often a result of the strong interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the surface of the silica gel.[1]
Solutions:
-
Add a Basic Modifier to the Eluent: As with decomposition, adding a small amount of a base like triethylamine or pyridine to your eluent can significantly improve peak shape and resolution by competing with the quinoline for the acidic sites on the silica gel.[1]
-
Optimize the Solvent System: Experiment with different solvent systems to find the optimal polarity for your separation. A solvent system that is too polar can cause all components to move too quickly up the column, resulting in poor separation. Conversely, a system that is not polar enough will result in slow elution and broad peaks.
Issue 3: My purified quinoline is an oil and will not crystallize.
Root Cause: The presence of impurities can inhibit crystallization. Additionally, some quinoline derivatives are inherently low-melting solids or oils at room temperature.[8]
Solutions:
-
Solvent Selection for Crystallization:
-
For Non-polar Oils: Try dissolving the oil in a minimum amount of a more polar solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar solvent like hexane or pentane until turbidity appears. Allow the solution to stand and cool slowly.[8]
-
For Polar Oils: A mixture of polar solvents such as ethanol/water or acetone/water can be effective. Dissolve the oil in the more soluble solvent and gradually add the less soluble one.[8]
-
-
Salt Formation: Quinoline derivatives are basic and can often be precipitated as crystalline salts.[8] This is a robust method for both purification and solidification.
-
Hydrochloride Salts: Dissolve the oily compound in a suitable solvent (e.g., isopropanol, ether) and add a solution of HCl in the same or a miscible solvent.[8]
-
Picrate Salts: Picric acid forms highly crystalline salts with quinolines.[9] The free base can be regenerated by treating the purified picrate salt with a base.[8][9]
-
Other Salts: Phosphate and sulfate salts are also viable options to consider.[8][9]
-
-
Chromatographic Purification: If crystallization attempts fail, column chromatography is the next logical step. The purified fractions may yield a solid upon solvent removal. If the product remains an oil, it will be of significantly higher purity.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for a newly synthesized quinoline derivative?
A1: For a small-scale laboratory purification, a combination of techniques is often most effective. A good starting point is an initial purification by column chromatography to remove the bulk of impurities, followed by crystallization to obtain a highly pure, solid product. The choice of stationary and mobile phases for chromatography, and the solvent system for crystallization, will need to be optimized for your specific compound.
Q2: How can I remove colored impurities from my quinoline sample?
A2: Colored impurities are often due to oxidation or the presence of highly conjugated byproducts.
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and briefly stirring with activated charcoal can effectively adsorb colored impurities. The charcoal is then removed by filtration.
-
Distillation: If the colored impurities are non-volatile, vacuum distillation of the quinoline can be an effective purification method.
-
Crystallization: Crystallization is an excellent method for rejecting colored impurities, which often remain in the mother liquor.
Q3: My quinoline derivative is water-soluble. How can I purify it?
A3: The purification of water-soluble quinolines can be challenging.
-
Reversed-Phase Chromatography: C18 reversed-phase chromatography is well-suited for the purification of polar, water-soluble compounds.[1]
-
Salt Formation: If your compound is an oil or difficult to handle, converting it to a crystalline salt can facilitate its purification by crystallization from a suitable solvent. The pure salt can then be used directly or converted back to the free base.[1]
-
Lyophilization: After purification by a method such as reversed-phase chromatography, lyophilization (freeze-drying) can be used to remove the aqueous solvent without heating, which is ideal for thermally sensitive compounds.
Q4: What are the key safety precautions I should take when working with quinoline and its derivatives?
A4: Quinoline and many of its derivatives are hazardous.[6][10]
-
Toxicity: Quinoline is harmful if swallowed or in contact with skin.[6][10] It is also suspected of causing genetic defects and may cause cancer.[10][11]
-
Irritation: It can cause skin and serious eye irritation.[6][10]
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[10][12]
-
Disposal: Dispose of quinoline waste according to your institution's hazardous waste disposal procedures. Quinoline is toxic to aquatic life with long-lasting effects.[6]
Experimental Protocols
Protocol for Purification by Fractional Distillation
Fractional distillation is suitable for separating quinoline from impurities with different boiling points, especially when the boiling point difference is less than 100 °C.[13]
Objective: To purify crude quinoline by separating it from lower and higher boiling impurities.
Materials:
-
Crude quinoline
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation flask
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Thermometer
-
Vacuum source (if necessary)
Procedure:
-
Set up the fractional distillation apparatus in a fume hood.
-
Charge the distillation flask with the crude quinoline (no more than two-thirds full).
-
Begin heating the distillation flask gently.
-
As the liquid begins to boil, the vapor will rise through the fractionating column. The temperature at the top of the column will gradually increase.[14]
-
Collect the initial fraction (forerun) which will be enriched in the lower-boiling impurities.
-
As the temperature stabilizes at the boiling point of quinoline, change the receiving flask to collect the main fraction.
-
Continue to collect the main fraction until the temperature begins to rise again, indicating that higher-boiling impurities are starting to distill.
-
Stop the distillation and allow the apparatus to cool.
Protocol for Purification by Crystallization (Salt Formation)
This protocol is particularly useful for purifying quinolines that are oils or are difficult to crystallize as the free base.[8]
Objective: To purify a crude quinoline derivative by forming a crystalline salt, followed by regeneration of the pure free base.
Materials:
-
Crude quinoline derivative
-
Suitable solvent (e.g., isopropanol, ethanol, ether)[8]
-
Acid (e.g., concentrated HCl, picric acid solution)[8]
-
Base (e.g., aqueous NaOH or NaHCO₃ solution)
-
Beakers, flasks, and filtration apparatus
Procedure:
-
Dissolve the crude quinoline derivative in a minimum amount of a suitable solvent.
-
Slowly add the acid solution dropwise with stirring. The quinoline salt should precipitate out of the solution. If no precipitate forms, you may need to cool the solution in an ice bath or add a co-solvent in which the salt is less soluble.
-
Collect the crystalline salt by filtration and wash it with a small amount of cold solvent.
-
To regenerate the free base, dissolve the purified salt in water and add a base solution until the mixture is alkaline.
-
The pure quinoline derivative will separate as an oil or precipitate as a solid.
-
Extract the pure quinoline with an organic solvent (e.g., dichloromethane, ethyl acetate), dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.
Comparative Data Summary
| Purification Technique | Starting Material | Reagents/Conditions | Achieved Purity (%) | Yield (%) | Source |
| Distillation | Crude Quinoline from Skraup Synthesis | Steam distillation, followed by vacuum distillation (110-114°C at 14 mmHg) | High (not specified) | 84-91 | [15] |
| Coal Tar Wash Oil | Atmospheric and vacuum distillation | >97 | 82 | [15] | |
| Crystallization (Salt Formation) | Crude Quinoline | Phosphoric acid, followed by neutralization | 90-92 (one cycle), 98-99 (multiple cycles) | Not specified | [3][15] |
| Crude 8-hydroxyquinoline (78.0% purity) | Dichloromethane | 99.5 | 96.5 | [5][15] | |
| Crude 8-hydroxyquinoline (82.0% purity) | Chloroform | 99.0 | 95.0 | [15] | |
| Chromatography | Quinoline Yellow Components | High-Speed Counter-Current Chromatography | 95.6-99.4 | 91.7-92.3 | [16] |
References
-
Purification of Quinoline - Chempedia - LookChem. [Link]
-
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate. [Link]
-
Purification of Quinoline Yellow Components Using High-Speed Counter-Current Chromatography by Stepwise Increasing the Flow-Rate of the Mobile Phase - PubMed. [Link]
-
What chromatographic methods are suitable for quinoline separation? - Blog - BIOSYNCE. [Link]
- CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google P
-
QUINOLINE FOR SYNTHESIS - Loba Chemie. [Link]
-
Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. [Link]
-
Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - NIH. [Link]
-
Purification of Quinoline-3,4-diones : r/Chempros - Reddit. [Link]
-
Quinolines: Human health tier II assessment. [Link]
-
Quinoline - ChemBK. [Link]
- CN103664892B - The crystallization of quinoline - Google P
- CN108290859A - The salt form of quinoline, crystal form and preparation method thereof and intermediate - Google P
-
Safety Data Sheet Quinoline 1. Identification Product name - metasci. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
Guide for crystallization. [Link]
-
Quinoline-impurities - Pharmaffiliates. [Link]
-
Quinoline: Structure, Properties & Uses Explained - Vedantu. [Link]
-
Making quinoline - the Skraup synthesis - YouTube. [Link]
-
Quinoline - Wikipedia. [Link]
-
5.3: Fractional Distillation - Chemistry LibreTexts. [Link]
-
5 O Chem Fractional Distillation (CC) - YouTube. [Link]
-
Preparation and Properties of Quinoline. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 6. lobachemie.com [lobachemie.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 10. chemos.de [chemos.de]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. sds.metasci.ca [sds.metasci.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
avoiding polymerization in Doebner-von Miller reaction
Technical Support Center: Doebner-von Miller Reaction
Topic: Navigating and Preventing Polymerization in Quinoline Synthesis
Welcome to the technical support hub for the Doebner-von Miller reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for quinoline synthesis. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep, mechanistic understanding of the challenges you may encounter, particularly the prevalent issue of polymerization.
The Doebner-von Miller reaction, a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds, is often plagued by the formation of viscous tars and polymeric byproducts.[1][2] This not only complicates product isolation and purification but also drastically reduces yields. This guide provides a structured approach to troubleshooting and preventing this critical side reaction.
Troubleshooting Guide: Addressing Polymerization Events
This section addresses specific, acute problems encountered during the reaction.
Q1: My reaction mixture rapidly became a thick, dark, intractable tar. What happened and is the experiment salvageable?
A: You have experienced a classic case of runaway polymerization. This is the most common side reaction in the Doebner-von Miller synthesis.[1]
-
Causality: The root cause is the acid-catalyzed self-condensation of the α,β-unsaturated aldehyde or ketone.[2][3] Under the strongly acidic and often heated conditions required for the main reaction, the carbonyl compound can polymerize much faster than it reacts with the aniline. This process is often exothermic, which further accelerates the polymerization rate, leading to the rapid formation of a solid or tarry mass.[2][4]
-
Troubleshooting Steps:
-
Immediate Action: If the reaction is still in progress and becoming uncontrollably hot, your primary concern is safety. Immediately attempt to cool the vessel using an ice bath.
-
Salvageability: Unfortunately, once a significant amount of tar has formed, salvaging the desired product is extremely difficult. The quinoline is often trapped within the polymer matrix, making extraction inefficient. It is generally more resource-effective to discard the run and optimize the procedure for the next attempt.
-
Prevention: The key is to prevent this from happening in the first place. The most effective strategies involve controlling the concentration of the carbonyl compound and moderating the reaction conditions. Refer to the protocols in the "Preventative Strategies" section below.
-
Q2: My yield is very low, and I've isolated a large amount of an insoluble, amorphous solid. How do I confirm it's a polymer and prevent it in the future?
A: A low yield accompanied by an insoluble, non-crystalline solid is highly indicative of polymerization.
-
Causality: The desired Doebner-von Miller reaction is a multi-step process involving conjugate addition, cyclization, and oxidation.[5] Polymerization is a competing, often kinetically faster, side reaction. If conditions are too harsh (e.g., high temperature, high acid concentration), the polymerization pathway will dominate.[1][2]
-
Troubleshooting Steps:
-
Confirmation: A simple characterization can confirm a polymer. It will typically be insoluble in common organic solvents, show a broad, featureless proton NMR spectrum, and have no distinct melting point.
-
Future Prevention:
-
Temperature Control: Excessive heat is a primary driver of polymerization.[2] Determine the minimum effective temperature for your specific substrates. A vigorous, exothermic reaction may even require initial cooling.[2]
-
Gradual Addition: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[2][6] This maintains a low instantaneous concentration of the carbonyl, favoring the bimolecular reaction with aniline over self-polymerization.
-
Catalyst Optimization: While strong acids are necessary, their concentration and type are critical.[2] Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or milder Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance.[1][5]
-
-
Frequently Asked Questions (FAQs)
This section covers broader questions about the underlying principles of polymerization in this reaction.
Q1: What is the fundamental mechanism of polymer formation in the Doebner-von Miller reaction?
A: The polymerization is primarily an acid-catalyzed vinyl polymerization. The α,β-unsaturated carbonyl compound, activated by the acid catalyst, acts as a monomer. The reaction proceeds through cationic intermediates, which rapidly add to other monomer units, leading to the formation of long-chain polymers.
Q2: How does the choice of the α,β-unsaturated carbonyl compound affect polymerization risk?
A: The structure of the carbonyl compound is highly influential.
-
Aldehydes vs. Ketones: α,β-unsaturated aldehydes (e.g., crotonaldehyde, acrolein) are generally more susceptible to polymerization than ketones (e.g., methyl vinyl ketone).[1][3]
-
Steric Hindrance: Increased steric bulk near the double bond can disfavor the polymerization reaction. However, it may also slow down the desired quinoline formation, requiring careful optimization.
-
Volatility: Highly reactive and volatile enones, such as methyl vinyl ketone, are particularly prone to polymerization.[7]
Q3: Are there specific additives that can inhibit this polymerization?
A: Yes, the use of polymerization inhibitors can be an effective strategy, borrowed from the field of polymer chemistry.
-
Mechanism of Inhibition: Inhibitors are compounds that scavenge the reactive intermediates (typically free radicals or, in this case, cationic species) that propagate the polymer chain.[7][8]
-
Common Inhibitors: For reactions involving unsaturated carbonyls, phenolic inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) are often effective, typically added in parts-per-million (ppm) concentrations.[7] They work by intercepting reactive intermediates to terminate the polymerization chain.
-
Implementation: Consider adding 100-500 ppm of an inhibitor to the α,β-unsaturated carbonyl compound before it is added to the reaction mixture, especially if it will be subjected to heating.[7]
Visualizing the Competing Reaction Pathways
The diagram below illustrates the critical juncture where the α,β-unsaturated carbonyl compound can either proceed toward the desired quinoline synthesis or divert to the undesirable polymerization pathway.
Caption: Competing pathways in the Doebner-von Miller reaction.
Preventative Strategies & Experimental Protocols
Proactive measures are the most effective way to ensure high yields and clean reactions.
Strategy 1: Gradual Reactant Addition
This protocol minimizes the instantaneous concentration of the polymerizable carbonyl compound.
Protocol: Synthesis of 2-Methylquinoline
-
Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel, combine aniline (1.0 eq.) and 6 M aqueous hydrochloric acid.
-
Heating: Heat the acidic aniline mixture to reflux (~100 °C).
-
Slow Addition: Using the addition funnel, add crotonaldehyde (1.2 eq.) dropwise to the refluxing mixture over a period of 1-2 hours.[2]
-
Reaction: After the addition is complete, maintain the reflux for an additional 3-4 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture and proceed with standard basic workup and extraction to isolate the 2-methylquinoline.
Strategy 2: Biphasic Solvent System
This highly effective method sequesters the carbonyl compound in an organic phase, physically separating it from the bulk of the aqueous acid catalyst, thereby suppressing polymerization.[1][3]
Protocol: Biphasic Synthesis of 2-Methylquinoline
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq.) and 6 M aqueous hydrochloric acid.
-
Solvent Addition: Add an equal volume of an inert organic solvent, such as toluene, to the flask.
-
Heating: Heat the biphasic mixture to a vigorous reflux with efficient stirring to ensure adequate interfacial contact.
-
Reactant Addition: Dissolve crotonaldehyde (1.2 eq.) in a small amount of toluene and add it to the refluxing mixture via an addition funnel over 30-60 minutes.[1]
-
Reaction & Workup: Continue refluxing for 4-6 hours. Upon completion, cool the mixture, separate the organic layer, and extract the aqueous layer with fresh toluene. Combine the organic phases for workup.
Data Summary: Comparison of Strategies
| Strategy | Mechanism of Action | Key Parameters to Control | Expected Outcome |
| Standard (All at Once) | High concentration of reactants. | Temperature. | High risk of polymerization, low yield.[1] |
| Gradual Addition | Maintains low [carbonyl], disfavoring self-condensation.[6] | Addition rate, temperature. | Reduced polymerization, improved yield. |
| Biphasic System | Sequesters carbonyl in organic phase away from aqueous acid.[3][6] | Stirring rate, solvent choice. | Drastically reduced polymerization, significantly higher yield. |
| Inhibitor Addition | Terminates polymerization chain reactions.[8] | Inhibitor type and concentration (ppm). | Prevents premature polymerization of starting material. |
Troubleshooting Workflow
If you encounter polymerization, use this logical workflow to diagnose the issue and select an appropriate preventative strategy for your next attempt.
Caption: A logical workflow for troubleshooting polymerization.
References
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
-
Wikipedia. (2023). Doebner–Miller reaction. [Link]
-
Asadi, S. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. [Link]
- BenchChem. (2025).
-
IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. icheme.org [icheme.org]
Technical Support Center: Monitoring Quinoline Synthesis Reaction Progress with TLC
Welcome to the Technical Support Center for monitoring quinoline synthesis reactions using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals who utilize quinoline scaffolds in their synthetic endeavors. Quinolines are a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] Efficiently monitoring their synthesis is crucial for optimizing reaction conditions, determining endpoints, and ensuring the purity of the final product.[3] TLC is a rapid, cost-effective, and powerful technique for this purpose.[4][5]
This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring quinoline synthesis?
TLC is a simple, rapid, and economical method that provides real-time qualitative information about the progress of a reaction.[4][5] It allows you to quickly determine the presence of starting materials, the formation of the product, and any potential byproducts.[6] This is particularly useful for classic quinoline syntheses like the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, which can sometimes be prone to side reactions or incomplete conversion.[2][4][7][8]
Q2: What is a good starting solvent system for analyzing quinoline derivatives on TLC?
A good starting point for quinoline derivatives of "normal" polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6][9][10] A common initial ratio to try is 7:3 or 8:2 hexanes:ethyl acetate.[9] If your quinoline derivative is highly substituted with polar groups, you may need a more polar system, such as 5% methanol in dichloromethane.[10]
Causality: The choice of solvent system (mobile phase) is critical and depends on the polarity of your specific reactants and products.[11] For instance, in many quinoline syntheses, the starting aniline is more polar than the resulting quinoline product. The mobile phase needs to be optimized to achieve good separation between these spots on the TLC plate.
Q3: How do I properly set up and run a TLC plate to monitor my reaction?
A standard procedure involves spotting three lanes on the TLC plate: your starting material(s), the reaction mixture, and a "co-spot" where both the starting material and reaction mixture are applied to the same point.[9][12][13]
-
The starting material lane serves as a reference.
-
The reaction mixture lane shows the formation of the product and the consumption of the starting material.
-
The co-spot lane is crucial for confirming the identity of the starting material spot in the reaction mixture, especially if the product's Rf is very close to that of the starting material.[12][13]
The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[9]
Q4: How can I visualize the spots on my TLC plate? Quinolines are often colorless.
While many quinoline derivatives are colorless, their aromatic and highly conjugated systems make them UV-active.[3][10] Therefore, the primary and non-destructive visualization method is using a UV lamp, typically at 254 nm.[3][9] If your compounds are not UV-active or for confirmation, various staining agents can be used:[10]
-
Iodine Chamber: A simple and generally non-destructive method where the plate is exposed to iodine vapor. Most organic compounds will appear as brown or yellow-brown spots.[3][10]
-
Potassium Permanganate (KMnO₄) Stain: This stain is effective for compounds that can be oxidized and will appear as yellow-brown spots on a purple background.[10]
-
Other Stains: Depending on the functional groups present, other stains like ninhydrin (for primary/secondary amines) or specific visualizing agents for quinolines can be employed.[10][14][15]
Troubleshooting Guide
This section addresses common problems encountered during the TLC analysis of quinoline synthesis reactions.
Problem 1: My quinoline spot is streaking or "tailing" down the plate.
-
Possible Cause: This is a very common issue when analyzing basic compounds like quinolines on standard silica gel plates.[10][16] Silica gel is slightly acidic, leading to strong interactions with the basic nitrogen atom in the quinoline ring, which causes the spot to elongate.[10] Overloading the sample can also cause streaking.[9][10][17]
-
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[10][16] Commonly, 0.1–2.0% triethylamine (NEt₃) is added.[10][18] Alternatively, a small percentage of a solution of ammonia in methanol can be used.[10]
-
Reduce Sample Concentration: Dilute your sample before spotting it on the TLC plate.[9][18] The ideal spot should be only 1-2 mm in diameter.[10]
-
Consider Alternative Stationary Phases: If tailing persists, you might be dealing with a particularly basic compound. Consider using alumina (which is basic) or reversed-phase (C18) TLC plates.[10]
-
Problem 2: My spots are not moving from the baseline (Rf ≈ 0).
-
Possible Cause: The mobile phase is not polar enough to move the compounds up the plate.[9][10] Your compounds have a strong affinity for the stationary phase.
-
Solution: Increase the polarity of the mobile phase.[9][10] For example, if you are using a 9:1 hexane:ethyl acetate mixture, try increasing the proportion of ethyl acetate to 7:3 or 1:1.[10] If adjusting the ratio is insufficient, you may need to switch to a more polar solvent system altogether, such as dichloromethane/methanol.[9][10]
Problem 3: My spots are running at the solvent front (Rf ≈ 1).
-
Possible Cause: The mobile phase is too polar for your compounds.[9] The compounds have a very low affinity for the stationary phase and are being carried up the plate with the solvent front.
-
Solution: Decrease the polarity of the mobile phase.[9] For instance, if you are using a 1:1 hexane:ethyl acetate mixture, try decreasing the proportion of ethyl acetate to 9:1 or even using pure hexanes for very nonpolar compounds.[9]
Problem 4: I can't see any spots on my developed TLC plate, even under UV light.
-
Possible Cause:
-
Solutions:
-
Use a Visualization Stain: Employ a chemical stain such as an iodine chamber or potassium permanganate to visualize the spots.[9][10]
-
Increase Sample Concentration: Try concentrating your sample or spotting multiple times in the same location, ensuring the solvent fully evaporates between each application.[10][18][19]
-
Check Solvent Level: Always ensure the solvent level in the developing chamber is below the baseline of the TLC plate.[10][19]
-
Experimental Protocols & Data
Protocol: Step-by-Step Guide for Monitoring a Quinoline Synthesis by TLC
-
Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber atmosphere with solvent vapor. Cover the chamber tightly.[10]
-
Plate Preparation: Using a pencil (never a pen, as the ink can run with the solvent), gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate.[10][19] Mark the lanes where you will spot your samples.[10]
-
Sample Preparation & Spotting:
-
Dissolve a small amount of your starting material(s) in a volatile solvent (e.g., dichloromethane or ethyl acetate).[9]
-
Take a small aliquot of your reaction mixture and dilute it with a suitable solvent.[3]
-
Using a clean capillary tube for each sample, spot the starting material, the reaction mixture, and a co-spot on the baseline.[3][9] Keep the spots small and well-separated.[3]
-
-
Development: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[10] Cover the chamber and allow the solvent to move up the plate via capillary action until it is about 1 cm from the top.[3][9]
-
Visualization & Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[3][9]
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[3][10]
-
If necessary, use a chemical staining method for visualization.[10]
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front) .[9]
-
Compare the spots in the reaction mixture lane to the starting material lane to assess the reaction's progress.[9] A successful reaction will show the starting material spot diminishing over time, while the product spot intensifies.[3]
-
Data Presentation: Typical TLC Parameters for Quinoline Syntheses
The following table provides examples of solvent systems and expected relative polarities for common quinoline syntheses. Note that actual Rf values will vary based on the specific structures, temperature, and plate condition.
| Quinoline Synthesis | Starting Materials (Example) | Product (Example) | Typical Mobile Phase (Hexane:Ethyl Acetate) | Expected Observation |
| Friedländer [20][21][22][23] | 2-aminobenzaldehyde, Acetone | 2-methylquinoline | 8:2 to 7:3 | Product spot is less polar (higher Rf) than the 2-aminobenzaldehyde starting material. |
| Doebner-von Miller [7][24][25][26][27] | Aniline, Crotonaldehyde | 2-methylquinoline | 8:2 to 7:3 | Product spot is less polar (higher Rf) than the aniline starting material. |
| Skraup [28][29][30] | Aniline, Glycerol | Quinoline | 9:1 to 8:2 | Product spot is less polar (higher Rf) than the aniline starting material. |
| Combes [1][8][31][32] | Aniline, Acetylacetone | 2,4-dimethylquinoline | 8:2 to 7:3 | Product spot is less polar (higher Rf) than the aniline starting material. |
Visualized Workflows and Logic
General TLC Monitoring Workflow
This diagram outlines the standard procedure for monitoring a chemical reaction using TLC.
Caption: Standard workflow for reaction monitoring by TLC.
Troubleshooting Logic for Unexpected TLC Results
This diagram provides a logical pathway for troubleshooting common issues encountered during TLC analysis.
Caption: A decision tree for troubleshooting TLC results.
References
- BenchChem. (n.d.). Monitoring quinoline synthesis progress using TLC or LC-MS.
- BenchChem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
- BenchChem. (n.d.). Application Note: A Protocol for Monitoring 6-Chloroquinoline Reactions by Thin-Layer Chromatography (TLC).
- BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
-
MDPI. (2018). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Detection Progress of Selected Drugs in TLC. Retrieved from [Link]
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
- BenchChem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- BenchChem. (n.d.). Quinoline Synthesis Optimization: A Technical Support Center.
-
Semantic Scholar. (n.d.). New visualizing agents for quinoline, isoquinoline, and selected methylquinolines in TLC. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
-
PubMed. (1995). [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives]. Retrieved from [Link]
-
National Institutes of Health. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. Retrieved from [Link]
- N.A. (n.d.). Combes Quinoline Synthesis.
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Química Organica.org. (n.d.). Combes synthesis of quinolines. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
National Institutes of Health. (2016). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
LinkedIn. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
- N.A. (n.d.). Thin Layer Chromatography of Aromatic Amines.
- BenchChem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
-
SlideShare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]
- N.A. (n.d.). TLC Visualization Methods.
-
University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]
-
ResearchGate. (2025). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. Retrieved from [Link]
- BenchChem. (n.d.). minimizing byproducts in Skraup synthesis of 6,6'-Biquinoline.
-
ResearchGate. (n.d.). 3.14. Use of TLC to monitor the progress of an enzymatic synthesis.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
Sources
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 12. How To [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New visualizing agents for quinoline, isoquinoline, and selected methylquinolines in TLC | Semantic Scholar [semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. microbiozindia.com [microbiozindia.com]
- 18. silicycle.com [silicycle.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. Friedlaender Synthesis [organic-chemistry.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 26. synarchive.com [synarchive.com]
- 27. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 28. mdpi.com [mdpi.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 32. Combes synthesis of quinolines [quimicaorganica.org]
Technical Support Center: Troubleshooting Byproduct Formation in Vilsmeier-Haack Formylation
Introduction
The Vilsmeier-Haack (V-H) reaction is a cornerstone of synthetic chemistry, prized for its ability to formylate electron-rich aromatic and heteroaromatic compounds.[1][2] This transformation, which employs a chloroiminium salt known as the "Vilsmeier reagent" (typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)), is instrumental in creating aldehyde intermediates vital for pharmaceuticals and complex molecules.[2][3]
However, the reaction's potent electrophile and the varying reactivity of substrates can lead to a range of byproducts that complicate purification and reduce yields. This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It directly addresses common experimental issues in a practical question-and-answer format, providing not just solutions, but the underlying mechanistic reasoning to empower you to optimize this powerful reaction for your specific system.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common challenges encountered during Vilsmeier-Haack formylation, focusing on byproduct formation and offering targeted solutions.
Q1: My reaction is producing significant amounts of di- or even tri-formylated products. How can I improve selectivity for mono-formylation?
A1: This is a classic issue of over-reactivity, particularly with highly activated substrates. The root cause is typically an effective concentration of the Vilsmeier reagent that is too high relative to the substrate's reactivity.
Causality: The initial formylation introduces a deactivating aldehyde group to the aromatic ring. However, if the substrate is exceptionally electron-rich (e.g., phenols, anilines, pyrroles), the ring may remain sufficiently activated to undergo a second or third electrophilic substitution.[4] This is exacerbated by an excess of the Vilsmeier reagent, prolonged reaction times, or elevated temperatures that overcome the deactivation barrier.[5]
Troubleshooting & Optimization:
-
Control Stoichiometry: The most critical parameter is the molar ratio of the Vilsmeier reagent to the substrate. Begin with a ratio of 1.1 to 1.5 equivalents of the reagent. For highly reactive systems, reducing this to as low as 1.05 equivalents can significantly favor mono-formylation.[5]
-
Reverse the Order of Addition: Instead of adding the substrate to the pre-formed Vilsmeier reagent, add the Vilsmeier reagent dropwise to a solution of the substrate. This strategy prevents localized high concentrations of the electrophile that promote multiple additions.[5]
-
Strict Temperature Management: Maintain a low reaction temperature (typically 0 °C to room temperature) to moderate the reaction rate.[5][6] Running the reaction at 0 °C or even lower for the duration of the addition can dramatically improve selectivity.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting material and the appearance of the mono-formylated product. Quench the reaction as soon as the starting material is consumed to prevent the subsequent formation of di-formylated byproducts.
Q2: My reaction mixture turned a deep green or blue after the aqueous work-up. What is this impurity and how do I remove it?
A2: The appearance of intense color, typically green or blue, is a strong indicator of cyanine dye formation.
Causality: These highly conjugated systems are notorious byproducts of the Vilsmeier-Haack reaction.[7] They can arise from the self-condensation of the Vilsmeier reagent or from the reaction of the reagent with the aldehyde product, especially during the quench.[7] This side reaction is particularly favored by localized high temperatures or pH extremes during neutralization.[8]
Troubleshooting & Optimization:
-
Controlled Quenching: The most effective preventative measure is a carefully controlled quench. Slowly pour the reaction mixture into a vigorously stirred vessel containing a large volume of an ice-cold aqueous solution (e.g., water, saturated sodium bicarbonate, or a sodium acetate buffer).[7][8] This dissipates heat rapidly and keeps the pH and temperature uniform, suppressing dye formation.
-
Purification Strategies:
-
Column Chromatography: These dyes are often highly polar and may adhere strongly to silica gel. Sometimes, they can be separated with a carefully chosen solvent system.
-
Activated Carbon: If the dye is present in trace amounts, stirring the crude product in a suitable solvent with a small amount of activated carbon followed by filtration through celite can effectively decolorize the solution.
-
Recrystallization: If the desired product is crystalline, recrystallization may leave the amorphous dye impurities behind in the mother liquor.
-
Q3: I'm observing the formation of a tarry, intractable residue, especially with a reactive substrate like indole. What's causing this and how can it be prevented?
A3: Tar formation signals uncontrolled polymerization or degradation, a common hazard with electron-rich and acid-sensitive substrates like indoles.
Causality: Highly reactive substrates can be prone to polymerization under the acidic and often exothermic conditions of the reaction.[7] Indoles, for instance, are known to form trimers or other polymeric materials in the presence of strong electrophiles and acid.[7] An uncontrolled quench, where the reaction mixture is rapidly neutralized without sufficient cooling and stirring, can create localized hot spots that accelerate these degradation pathways.[7]
Troubleshooting & Optimization:
-
Milder Reaction Conditions: For very reactive substrates, consider lowering the reaction temperature significantly (e.g., -10 °C to 0 °C) and reducing the reaction time.[7]
-
Dilution: Running the reaction at a higher dilution can sometimes temper reactivity and minimize intermolecular side reactions.
-
Controlled Quenching: As with dye formation, a slow addition of the reaction mixture to a large volume of a vigorously stirred, ice-cold buffered solution is critical to prevent thermal decomposition.[7]
-
Alternative Reagents: For particularly sensitive substrates, exploring milder Vilsmeier-type reagents or catalytic protocols may be necessary. Recent literature has detailed catalytic versions of the V-H reaction that operate under milder conditions.[9][10][11]
Q4: The reaction is sluggish or incomplete, leaving significant starting material. How can I drive it to completion?
A4: Incomplete conversion points to insufficient reactivity, which can stem from either the substrate or the reagents.
Causality: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic systems.[1][12] If your substrate has even mild electron-withdrawing groups or is simply not activated enough, the weak electrophilicity of the Vilsmeier reagent may not be sufficient for a complete reaction at low temperatures.[13] Another common cause is the use of old or wet reagents. DMF can decompose to dimethylamine and formic acid, while POCl₃ is highly sensitive to moisture.[14]
Troubleshooting & Optimization:
-
Verify Reagent Quality: Use fresh, anhydrous DMF and POCl₃ from a recently opened bottle.[7] If the DMF has a "fishy" smell, it has likely decomposed to dimethylamine and should not be used.[14]
-
Increase Reaction Temperature: If the substrate is only moderately active, a modest increase in temperature (e.g., to 40-60 °C) after the initial addition at low temperature may be required to drive the reaction to completion.[6] Always monitor the reaction by TLC to avoid byproduct formation at higher temperatures.
-
Extend Reaction Time: Some less reactive substrates simply require longer reaction times. Monitor the reaction over several hours or even overnight.[7]
-
Consider Solvent Choice: While DMF is common, other solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used.[3][15] In some cases, changing the solvent can influence reactivity.
Summary of Common Byproducts
| Byproduct Type | Appearance in Crude Mixture | Common Cause(s) | Prevention Strategy |
| Di-/Tri-formylated Product | Higher polarity spot(s) on TLC | Excess Vilsmeier reagent; highly activated substrate; high temperature.[5] | Control stoichiometry (1.1 eq); reverse addition; low temperature.[5] |
| Cyanine Dyes | Intense green, blue, or purple color.[7] | Uncontrolled/hot work-up; reaction with product.[7][8] | Slow quench into ice-cold buffered solution.[7] |
| Tarry Polymer | Dark, sticky, insoluble residue. | Highly reactive/acid-sensitive substrate; overheating.[7] | Milder conditions (low temp); controlled quench.[7] |
| Residual DMF | Oily residue; characteristic smell. | High boiling point of DMF.[7] | Aqueous washes; azeotropic removal with toluene/heptane. |
| Incompletely Hydrolyzed Iminium Salt | Polar, water-soluble impurity. | Inefficient aqueous work-up; insufficient hydrolysis time.[7] | Ensure work-up solution is sufficiently aqueous and allow time for hydrolysis. |
Mechanistic & Workflow Diagrams
Core Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction proceeds in three stages.
Byproduct Pathway: Di-formylation of an Activated Arene
Caption: Excess reagent can drive a second formylation.
Troubleshooting Workflow for Byproduct Formation
Caption: A decision tree for addressing common V-H issues.
Key Experimental Protocols
Protocol 1: Optimized Procedure for Selective Mono-formylation
This protocol is designed to maximize the yield of the mono-formylated product while minimizing over-reaction, particularly for activated substrates.
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
To a dry, three-neck flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, add anhydrous DMF (1.5 eq).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (1.1 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for another 30 minutes. The Vilsmeier reagent is now pre-formed.
-
-
Formylation Reaction:
-
In a separate dry flask under nitrogen, dissolve the aromatic substrate (1.0 eq) in an appropriate anhydrous solvent (e.g., DCM or DCE).
-
Cool the substrate solution to 0 °C.
-
Slowly add the pre-formed Vilsmeier reagent dropwise to the cooled substrate solution over 30-60 minutes.
-
Monitor the reaction by TLC. Stir at 0 °C or allow it to slowly warm to room temperature until the starting material is consumed.
-
-
Work-up:
-
Follow the "Controlled Quenching and Work-up Procedure" outlined in Protocol 2.
-
Protocol 2: Controlled Quenching and Work-up Procedure
This procedure is critical for preventing the formation of colored impurities and tar, and for ensuring complete hydrolysis of the iminium salt intermediate.
-
Prepare Quench Solution:
-
In a large beaker (at least 10x the volume of the reaction mixture), prepare an ice-cold solution of saturated aqueous sodium acetate or sodium bicarbonate. Ensure there is excess ice.
-
-
Quench the Reaction:
-
With vigorous mechanical or magnetic stirring, slowly pour the completed reaction mixture into the cold quench solution. A controlled, dropwise addition is best for highly exothermic or sensitive reactions.
-
Maintain the temperature of the quench mixture below 20 °C throughout the addition.[8]
-
-
Hydrolysis and Extraction:
-
After the addition is complete, allow the mixture to stir for 1-2 hours to ensure complete hydrolysis of the iminium salt to the aldehyde. The mixture can be allowed to warm to room temperature during this time.
-
Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM) three times.
-
Combine the organic layers. Wash sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography or recrystallization as required.[3]
-
References
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Name-Reaction.com. (2025). Vilsmeier-Haack reaction. Retrieved from [Link]
-
Total Organic Synthesis. (2021). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]
-
S. P. Nikam et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Wang, Y., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ACS Figshare. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]
-
Can. J. Chem. (1987). Vilsmeier-Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
Organic Reactions. (2000). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Retrieved from [Link]
-
ResearchGate. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds | Request PDF. Retrieved from [Link]
-
RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Scirp.org. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]
-
Reddit. (2023). Vilsmeier-Haack formilation help. Retrieved from [Link]
-
chemeurope.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]
-
Scirp.org. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]
-
YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Retrieved from [Link]
-
ResearchGate. (1966). (PDF) Vilsmeier-Haak formylation of 2,2'-bithenyl. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack reaction [chemeurope.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
- 14. reddit.com [reddit.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Scaling Up Quinoline Synthesis for Industrial Production
Welcome to the technical support center for the industrial-scale synthesis of quinoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling up quinoline production. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges encountered when transitioning from laboratory-scale experiments to industrial manufacturing.
Our focus is on providing practical, field-proven insights into the most common and historically significant quinoline synthesis methodologies, ensuring both scientific integrity and operational success.
Table of Contents
-
General Troubleshooting & FAQs for Quinoline Synthesis Scale-Up
-
Method-Specific Troubleshooting Guides
-
The Skraup Synthesis
-
The Doebner-von Miller (DVM) Synthesis
-
The Conrad-Limpach-Knorr Synthesis
-
The Combes Synthesis
-
The Friedländer Synthesis
-
-
Purification Strategies for Industrial Quinoline Production
-
Safety Considerations for Large-Scale Operations
-
References
General Troubleshooting & FAQs for Quinoline Synthesis Scale-Up
This section addresses overarching challenges and questions that arise during the scale-up of various quinoline synthesis methods.
Q1: We are experiencing a significant drop in yield when moving from a 1L to a 100L reactor. What are the primary factors to investigate?
A1: A decrease in yield upon scale-up is a common issue and can often be attributed to several key factors that differ between small and large-scale reactions:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration.[1] This can promote side reactions and the formation of tars and polymeric byproducts. Ensure your reactor's agitation system is adequate for the viscosity and density of your reaction mixture.
-
Reagent Addition Rates: The rate of addition of highly reactive or catalytic reagents (e.g., concentrated sulfuric acid) is critical.[2] What works as a rapid addition in a small flask can cause an uncontrollable exotherm in a large reactor. A slower, controlled addition rate with efficient cooling is paramount.
-
Surface Area to Volume Ratio: Larger reactors have a smaller surface area to volume ratio, which can impact heat dissipation. This makes precise temperature control more challenging. Overheating can lead to decomposition of starting materials or products.[1][3]
-
Presence of Water: Many acid-catalyzed quinoline syntheses are equilibrium reactions where water is a byproduct.[1] On a larger scale, the removal of water becomes more critical to drive the reaction to completion. Consider using anhydrous reagents and solvents where appropriate.[1]
Q2: How can we effectively monitor the progress of a large-scale quinoline synthesis in real-time?
A2: Real-time monitoring is crucial for process control and optimization. While Thin-Layer Chromatography (TLC) is a valuable lab-scale tool, it is not practical for continuous monitoring in a production environment.[4] Consider implementing Process Analytical Technology (PAT):
-
In-situ Spectroscopy: Techniques like FT-IR (Fourier-Transform Infrared) or Raman spectroscopy can be used with probes inserted directly into the reactor to monitor the disappearance of reactants and the appearance of products in real-time.
-
HPLC/UPLC: Automated sampling systems can periodically draw from the reactor and inject into an HPLC or UPLC system for quantitative analysis of the reaction mixture. This provides highly accurate data on conversion and impurity profiles.
Q3: What are the general strategies for minimizing tar and polymer formation in acid-catalyzed quinoline syntheses?
A3: Tar and polymer formation is a frequent challenge, especially in reactions like the Skraup and Doebner-von Miller syntheses, due to the harsh acidic and oxidizing conditions.[2][3] Key mitigation strategies include:
-
Use of Moderators: In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) can help to control the reaction's exothermicity and reduce charring.[2][3]
-
Optimized Temperature Control: Avoid excessive temperatures. A gentle initial heating to initiate the reaction followed by careful management of the exothermic phase is crucial.[2]
-
Biphasic Reaction Media: For the Doebner-von Miller synthesis, using a biphasic medium (e.g., water/toluene) can sequester the α,β-unsaturated carbonyl compound in the organic phase, significantly reducing its acid-catalyzed polymerization in the aqueous phase.[2][3]
-
Controlled Reactant Addition: A slow, controlled addition of the carbonyl compound can maintain its low concentration, thereby disfavoring self-condensation and polymerization.[2]
Logical Workflow for Troubleshooting Low Yields
Below is a general workflow for diagnosing and addressing low yields in quinoline synthesis scale-up.
Caption: Two possible reaction mechanisms for the Friedländer synthesis. [18]
Purification Strategies for Industrial Quinoline Production
Purification is a critical step in ensuring the final product meets the stringent quality requirements for pharmaceutical and other applications.
Q: What are the most effective methods for purifying crude quinoline on an industrial scale?
A: The choice of purification method depends on the nature of the impurities.
-
Steam Distillation: This is particularly effective for separating volatile quinolines from non-volatile tars and inorganic salts, especially after a Skraup synthesis. [1]* Acid-Base Extraction: Quinoline is a weak base and can be extracted from an organic solution into an acidic aqueous phase, leaving non-basic impurities behind. The quinoline is then liberated by making the aqueous phase basic and re-extracting it into an organic solvent. [5]* Fractional Distillation under Vacuum: This is the final and most common step to achieve high purity, separating the desired quinoline product from other volatile impurities with different boiling points. [6]* Crystallization of Salts: For solid quinoline derivatives, or for achieving very high purity, forming a salt (e.g., hydrochloride or phosphate) and recrystallizing it can be a very effective method. [6]The free base is then regenerated.
Safety Considerations for Large-Scale Operations
Scaling up chemical synthesis introduces significant safety challenges that must be addressed.
-
Exothermic Reactions: Many quinoline syntheses are highly exothermic. [2]A robust cooling system, controlled addition of reagents, and a well-defined emergency plan for thermal runaway are essential.
-
Hazardous Reagents: These syntheses often use corrosive materials like concentrated sulfuric acid, as well as toxic and flammable substances. [7][8]All personnel must be equipped with appropriate Personal Protective Equipment (PPE), and the facility must have adequate ventilation and containment measures. [7]* Waste Disposal: The reactions can generate significant amounts of acidic and organic waste, which must be neutralized and disposed of in an environmentally responsible manner.
References
- Benchchem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
- Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Benchchem. (n.d.). Side reactions in the synthesis of quinoline derivatives.
-
Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]
- Benchchem. (n.d.). Quinoline Synthesis Optimization: A Technical Support Center.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]
-
Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020). PMC - NIH. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
-
The Friedländer Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved from [Link]
- Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction.
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. (2017). RSC Publishing. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
-
Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). NIH. Retrieved from [Link]
-
Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. technopharmchem.com [technopharmchem.com]
Validation & Comparative
comparing biological activity of quinoline-acetamide isomers
An In-Depth Technical Guide to the Comparative Biological Activity of Quinoline-Acetamide Isomers
As a Senior Application Scientist, this guide provides a comprehensive analysis of quinoline-acetamide isomers, focusing on the critical interplay between molecular structure and biological function. The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1][2][3] When functionalized with an acetamide group, the resulting derivatives present a rich field for structure-activity relationship (SAR) studies. The position of the acetamide moiety on the quinoline ring system is not a trivial alteration; it profoundly influences the compound's interaction with biological targets, thereby dictating its therapeutic potential.
This document moves beyond a simple recitation of data, offering insights into the causal relationships behind the observed biological activities. We will dissect the synthetic strategies, compare anticancer and antimicrobial performance through quantitative data, and provide detailed, validated protocols for researchers to replicate and build upon these findings.
The synthesis of quinoline-acetamide isomers is typically achieved through a straightforward and robust nucleophilic substitution or condensation reaction. The choice of starting materials is dictated by the desired final isomer. The general approach involves reacting an aminoquinoline isomer with a suitable acetylating agent. This method's efficiency allows for the systematic generation of a library of isomers for comparative screening.
A common and effective route involves the reaction of a specific aminoquinoline isomer (e.g., 3-aminoquinoline) with an activated acetic acid derivative, such as ethyl cyanoacetate, in a suitable solvent like dry toluene.[4] This reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acetylating agent, followed by elimination to form the stable amide bond. This strategy is versatile and can be adapted to introduce various substituents on the acetamide group for further SAR exploration.
Caption: General workflow for the synthesis of N-(Quinolinyl)acetamide isomers.
Comparative Anticancer Activity
Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes like kinases and topoisomerases.[1][5][6] The isomeric position of the acetamide group critically modulates this activity by altering the molecule's electronic properties, steric profile, and ability to form key interactions with target proteins.
For instance, studies on 2-cyano-N-(quinolin-3-yl)acetamide have shown potent cytotoxic effects against Ehrlich ascites carcinoma cells, with an IC50 value of 2.14 μg/mL, which is comparable to the standard drug doxorubicin.[4] This highlights the efficacy of placing the acetamide linkage at the C-3 position of the quinoline ring. In contrast, other studies have demonstrated that substituents at the C-4 and C-7 positions are also crucial for potent antiproliferative activity.[7] A bulky alkoxy group at the C-7 position and an amino side chain at C-4 were found to be beneficial.[7]
Quantitative Comparison of Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of representative quinoline-acetamide isomers against various human cancer cell lines. The data illustrates how positional isomerism directly impacts efficacy.
| Compound ID | Acetamide Position | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | N-(quinolin-3-yl) | Ehrlich Ascites Carcinoma | ~5.7 (2.14 µg/mL) | [4] |
| Compound B | 7-alkoxy-quinolin-4-amine derivative | Multiple Human Tumor Lines | < 1.0 | [7] |
| Compound C | 2,8-bis(trifluoromethyl)quinoline derivative | HL-60 (Leukemia) | 19.88 µg/mL | [6] |
| Compound D | 6-Bromo-5-nitroquinoline | HT29 (Colon) | Potent Activity | [8] |
| Doxorubicin | (Reference Drug) | Ehrlich Ascites Carcinoma | - | [4] |
| 5-Fluorouracil | (Reference Drug) | HT29, HeLa, C6 | - | [8] |
Note: Direct comparison is challenging as different studies use different derivatives and cell lines. The table illustrates general trends based on substitution patterns.
Analysis: The data suggests that substitution at the C-3 and C-4 positions of the quinoline ring can lead to potent anticancer activity. Compound A, a direct quinoline-acetamide isomer, shows powerful effects.[4] Compound B demonstrates that further substitution, particularly at C-7, in conjunction with a modified C-4 amine, can enhance this potency significantly.[7] This underscores the principle that the acetamide moiety's position is a key determinant of activity, likely by orienting the molecule optimally within the target's binding site.
Mechanism of Action: p53-Dependent Apoptosis
A key mechanism for the anticancer action of some quinoline derivatives is the activation of the p53 tumor suppressor protein.[7] Activation of p53 can trigger a signaling cascade that leads to apoptosis (programmed cell death). The representative compound 10g from one study was shown to trigger p53/Bax-dependent apoptosis in colorectal cancer cells.[7]
Caption: p53/Bax-dependent apoptotic pathway induced by a quinoline derivative.[7]
Comparative Antimicrobial Activity
Quinoline-based compounds, including the famous fluoroquinolones, are well-established antibacterial agents, often targeting bacterial DNA gyrase and topoisomerase IV.[5][9] The introduction of an acetamide group can modulate this activity and confer a broader spectrum, including antifungal properties. The isomerism plays a crucial role in defining the spectrum and potency of antimicrobial action.
Studies have shown that quinoline derivatives can be effective against both Gram-positive and Gram-negative bacteria.[5][9] For example, a quinolone-coupled hybrid, compound 5d , demonstrated potent, broad-spectrum effects with MIC values ranging from 0.125–8 μg/mL.[5][9] Molecular docking suggested a dual-target mechanism involving both LptA and Topoisomerase IV proteins.[5][9]
Quantitative Comparison of Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values for representative quinoline derivatives, illustrating the impact of structural variations on their activity against various microbial strains.
| Compound ID | Key Structural Feature | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 5d | Quinolone coupled hybrid | Various G+ & G- | 0.125 - 8 | [5][9] |
| Compound 6 | 6-amino-4-methyl-1H-quinoline-2-one derivative | E. coli | 3.12 - 50 | [10] |
| Compound 6 | 6-amino-4-methyl-1H-quinoline-2-one derivative | C. albicans (Fungus) | Potent Activity | [10] |
| Amoxicillin | (Reference Drug) | Bacterial Strains | - | [11] |
| Fluconazole | (Reference Drug) | Fungal Strains | - | [11] |
Analysis: The data indicates that specific substitutions on the quinoline-acetamide scaffold are key to potent antimicrobial activity. Compound 5d shows excellent broad-spectrum antibacterial efficacy, suggesting that a hybrid approach can be highly effective.[5][9] Furthermore, Compound 6 demonstrates that these scaffolds can be engineered to possess both antibacterial and antifungal properties, with computational studies suggesting peptide deformylase (PDF) as a potential target.[10] The specific placement and nature of the acetamide-linked moiety are critical for achieving high binding affinity to microbial targets.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step protocols for key experiments.
Protocol 1: Synthesis of 2-Cyano-N-(quinolin-3-yl)acetamide[4]
This protocol describes a representative synthesis for a quinoline-acetamide isomer.
-
Reactant Preparation: In a round-bottom flask, dissolve 3-aminoquinoline (1 equivalent) in dry toluene.
-
Addition of Reagent: Add ethyl cyanoacetate (1.1 equivalents) to the solution.
-
Reaction Condition: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate.
-
Purification: Collect the crude solid by filtration, wash with cold toluene or hexane to remove unreacted starting material.
-
Recrystallization: Recrystallize the solid product from a suitable solvent (e.g., ethanol) to obtain the pure 2-cyano-N-(quinolin-3-yl)acetamide.
-
Characterization: Confirm the structure of the synthesized compound using IR, 1H NMR, 13C NMR, and elemental analysis.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)[12]
This protocol outlines the standard procedure for assessing the cytotoxic effects of the synthesized isomers on cancer cell lines.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the quinoline-acetamide isomers in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This guide demonstrates that the positional isomerism of the acetamide group on a quinoline scaffold is a powerful determinant of biological activity. Specific isomers exhibit potent and selective anticancer and antimicrobial properties, governed by their unique three-dimensional structure and resulting interactions with biological targets. The data strongly supports that the C-3 and C-4 positions are particularly important for engineering potent bioactivity.
Future research should focus on a more systematic exploration of all possible quinoline-acetamide isomers. The synthesis of a complete isomeric library and its screening against a wide panel of cancer cell lines and microbial strains would provide a definitive SAR map. Promising lead compounds identified from such screens should be advanced to in vivo animal models to evaluate their efficacy and safety profiles, paving the way for the development of next-generation therapeutics.
References
- A Technical Guide to the Biological Activity Screening of Novel Quinoline Deriv
-
Synthesis and Biological Evaluation of 2-(3-((2-(2-(Quinoline-4-yloxy)acetyl)-hydrazineylidene)methyl)-1H-indol-1-yl)acetamide Derivatives as Antiprotozoal Agent: In silico Molecular Docking Study. ResearchGate. [Link]
- The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
-
Synthesis, Crystal Structure and Antitumor Activity of Novel 2-Cyano-N-(quinolin-3-yl)acetamide. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed. [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. National Institutes of Health (NIH). [Link]
- Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
- Design, synthesis and antimicrobial evaluation of some novel quinoline deriv
-
Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
-
Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]
-
Biological activities of quinoline derivatives. PubMed. [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]
-
Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed. [Link]
-
Synthesis, antimicrobial evaluation, and computational studies of a novel series of 4,7-disubstituted quinoline derivatives incorporating acetamide-substituted piperazine and thiosemicarbazide motifs. ResearchGate. [Link]
-
Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Topics in Medicinal Chemistry. [Link]
-
Biological Activities of Quinoline Derivatives. Bentham Science. [Link]
-
Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. [Link]
-
Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]
-
Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. European Journal of Chemistry. [Link]
-
Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]
-
The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors. RSC Publishing. [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives | European Journal of Chemistry [eurjchem.com]
A Comparative Guide to the Spectroscopic Characterization of N-(2-Formylquinolin-6-yl)acetamide
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of N-(2-Formylquinolin-6-yl)acetamide , a quinoline derivative with potential applications in medicinal chemistry.[1] Given the absence of a complete, published spectroscopic dataset for this specific molecule, this guide leverages a comparative approach. By examining the spectral data of structurally related analogs, we can predict and interpret the spectroscopic features of the title compound with a high degree of confidence. This methodology not only serves as a practical tool for characterization but also reinforces the fundamental principles of spectroscopic interpretation.
The Importance of Quinoline-Acetamide Scaffolds
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[2] The incorporation of both a formyl group at the 2-position and an acetamide group at the 6-position creates a molecule with multiple reactive sites and potential hydrogen bonding capabilities, making it an interesting candidate for further chemical modification and biological screening.[1] Accurate and thorough characterization is the first critical step in understanding the structure-activity relationship of this and related molecules.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, we can predict the chemical shifts and coupling patterns by dissecting the molecule into its constituent parts: the quinoline core, the 2-formyl group, and the 6-acetamide group.
A key aspect of interpreting the spectra of quinoline derivatives is understanding the electronic effects of the substituents on the aromatic protons. The formyl group is a strong electron-withdrawing group, which will deshield protons in its vicinity, shifting their signals downfield. Conversely, the acetamido group is an electron-donating group, which will shield adjacent protons, causing an upfield shift.
To illustrate the expected spectrum, we will compare it with the known data for 6-acetamidoquinoline and 2-formylquinoline.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Rationale for Prediction |
| H-3 | 8.2 - 8.4 | d | J = 8.5 - 9.0 Hz | Downfield shift due to the strong deshielding effect of the adjacent C-2 formyl group. |
| H-4 | 8.0 - 8.2 | d | J = 8.5 - 9.0 Hz | Downfield shift due to proximity to the electron-withdrawing quinoline nitrogen and C-2 formyl group. |
| H-5 | 8.3 - 8.5 | d | J = ~2.0 Hz | Deshielded due to being in the peri position to the quinoline nitrogen and influenced by the acetamido group. |
| H-7 | 7.8 - 8.0 | dd | J = ~9.0, ~2.0 Hz | Influenced by ortho and meta couplings from H-8 and H-5, and the electron-donating acetamido group at C-6. |
| H-8 | 7.4 - 7.6 | d | J = ~9.0 Hz | Expected to be the most upfield of the quinoline protons due to the influence of the C-6 acetamido group. |
| CHO | 10.0 - 10.2 | s | - | Characteristic chemical shift for an aromatic aldehyde proton. |
| NH | 8.0 - 8.5 | br s | - | Broad singlet, chemical shift can be variable and concentration-dependent. |
| CH₃ | 2.2 - 2.4 | s | - | Typical chemical shift for an acetamido methyl group. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their electronic nature. The predicted chemical shifts are based on data from quinoline and substituted quinoline derivatives.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | 152 - 155 | Downfield shift due to attachment of the electron-withdrawing formyl group. |
| C-3 | 120 - 123 | Influenced by the C-2 formyl group. |
| C-4 | 136 - 139 | Deshielded by the quinoline nitrogen. |
| C-4a | 128 - 130 | Bridgehead carbon. |
| C-5 | 122 - 125 | Influenced by the acetamido group. |
| C-6 | 138 - 141 | Attached to the nitrogen of the electron-donating acetamido group. |
| C-7 | 115 - 118 | Shielded by the ortho acetamido group. |
| C-8 | 130 - 133 | Influenced by the meta acetamido group. |
| C-8a | 148 - 150 | Bridgehead carbon, deshielded by the nitrogen. |
| C=O (formyl) | 192 - 195 | Characteristic for an aldehyde carbonyl carbon. |
| C=O (amide) | 168 - 170 | Characteristic for an amide carbonyl carbon. |
| CH₃ (amide) | 24 - 26 | Typical for an acetamido methyl carbon. |
Mass Spectrometry and Fragmentation Analysis
Mass spectrometry is a powerful technique to determine the molecular weight and obtain structural information through fragmentation analysis. For this compound, with a molecular formula of C₁₂H₁₀N₂O₂, the expected exact mass is 214.0742 g/mol .
Electrospray Ionization (ESI): In positive ion mode ESI-MS, the compound is expected to be readily protonated, showing a prominent [M+H]⁺ ion at m/z 215.0815.
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragmentation pathways.
Figure 2. Standard workflow for NMR data acquisition.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: 16 scans, 2-second relaxation delay, 30° pulse angle.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the spectra using the TMS signal.
-
Mass Spectrometry (LC-MS)
Figure 3. Recommended LC-MS methodology.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol.
-
Dilute to 1-10 µg/mL with the initial mobile phase composition.
-
-
Liquid Chromatography:
-
Use a reverse-phase C18 column.
-
Employ a water/acetonitrile gradient with 0.1% formic acid as a modifier to ensure good peak shape and ionization.
-
-
Mass Spectrometry:
-
Operate in positive ion electrospray mode.
-
Acquire full scan data to confirm the molecular weight.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data for structural confirmation.
-
Conclusion
This guide provides a comprehensive, albeit predictive, framework for the spectroscopic characterization of this compound. By leveraging comparative data from structurally similar molecules and adhering to standardized experimental protocols, researchers can confidently identify and characterize this compound. The principles outlined here are broadly applicable to the structural elucidation of other novel quinoline derivatives, serving as a valuable resource for the drug discovery and development community.
References
- Arshad, M. F., Hassan, A. A., & Al Rohaimi, A. H. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-Methyl-3-Formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 229-232.
- Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (2023). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Research, 11(3), 541-554.
- Durgadas, S., Mukkanti, K., & Pal, S. (2013). N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide. Molbank, 2013(3), M807.
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]
-
PubChem. (n.d.). N-(quinolin-6-yl)acetamide. Retrieved from [Link]
- Ebenazer, A. F., Saravanabhavan, M., Ramesh, K. S., Muhammad, S., Al-Sehemi, A. G., & Sampathkumar, N. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Physics and Chemistry of Solids, 170, 110886.
Sources
A Senior Application Scientist's Guide to the Validation of N-(2-Formylquinolin-6-yl)acetamide Purity by HPLC
Introduction: The Imperative for Purity in Drug Development
N-(2-Formylquinolin-6-yl)acetamide is a heterocyclic building block featuring a quinoline core, an aldehyde functional group, and an acetamide substituent. Such molecules are of significant interest in medicinal chemistry and drug discovery as precursors to more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The precise control and confirmation of their purity are not merely procedural formalities; they are foundational to ensuring the safety, efficacy, and reproducibility of subsequent research and manufacturing. The presence of even minor impurities can lead to unforeseen side reactions, altered biological activity, or the generation of toxic byproducts.
High-Performance Liquid Chromatography (HPLC) stands as the gold-standard analytical technique for purity assessment in the pharmaceutical industry.[1] Its high resolution, sensitivity, and quantitative accuracy make it exceptionally suited for separating the main compound from process-related impurities and potential degradants.
This guide provides an in-depth, experience-driven walkthrough for the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final method is robust, reliable, and compliant with global regulatory standards. The validation strategy is rigorously grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and newly revised Q2(R2) guidelines.[2][3][4][5]
Part 1: The Analytical Strategy - Causality Behind Experimental Choices
The molecular structure of this compound dictates our analytical approach. The planar, aromatic quinoline system provides a strong chromophore, making UV detection a logical choice. The molecule's overall moderate polarity suggests that reversed-phase chromatography, which separates compounds based on hydrophobicity, will be highly effective.
Column and Mobile Phase Selection: The "Why"
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the optimal starting point. Its non-polar nature will provide strong retention for the aromatic quinoline core, allowing for effective separation from more polar or less retained impurities. We select a column with a particle size of 3.5 µm to balance efficiency (sharper peaks) and backpressure.
-
Mobile Phase: A binary gradient system of water (buffered) and acetonitrile is chosen.
-
Rationale for Gradient Elution: Purity methods must be capable of resolving impurities with a wide range of polarities. An isocratic method (constant mobile phase composition) might either cause late-eluting, non-polar impurities to be retained indefinitely or force early-eluting, polar impurities to co-elute with the solvent front. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent (acetonitrile), ensures that all potential impurities are eluted and resolved within a reasonable runtime.
-
Rationale for Buffering: The quinoline nitrogen is basic. Operating without a pH-controlled mobile phase can lead to peak tailing and shifting retention times as the analyte's ionization state fluctuates. A phosphate buffer at a pH of ~3.0 is selected to ensure the quinoline nitrogen is consistently protonated, leading to symmetrical and reproducible peak shapes.
-
Detection Wavelength Selection
A Photodiode Array (PDA) detector is invaluable during method development. It allows for the acquisition of the full UV spectrum for any eluting peak. By examining the UV spectrum of this compound, we can select a detection wavelength that provides a maximal response for the main analyte while also ensuring adequate sensitivity for key impurities, which may have different spectral characteristics.
Part 2: The Validated HPLC Method
This section details the final, optimized chromatographic conditions and the comprehensive validation protocol.
Optimized Chromatographic Conditions
All quantitative data for the validation study were generated using the following HPLC system and parameters.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Thermostat, and DAD/PDA Detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ≈ 2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (with PDA monitoring from 200-400 nm) |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Standard Concentration | 0.5 mg/mL |
| Sample Concentration | 0.5 mg/mL |
The Validation Workflow: A Self-Validating System
Method validation is the process that demonstrates an analytical procedure is suitable for its intended purpose.[6] Our workflow systematically evaluates all performance characteristics as mandated by the ICH.[3][5]
Caption: Workflow for HPLC method validation from development to routine use.
Part 3: Executing the Validation Protocol
For each validation parameter, we present the objective, the experimental protocol, and a summary of acceptance criteria and results.
System Suitability Testing (SST)
Objective: To ensure the chromatographic system is performing adequately before initiating any validation experiments. This is a core tenet of a self-validating system.[7][8]
Protocol: A standard solution of this compound (0.5 mg/mL) is injected five times.
Acceptance Criteria & Results:
| Parameter | Acceptance Criterion | Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N ≥ 2000 | 9850 |
| %RSD of Peak Area | ≤ 1.0% | 0.45% |
| %RSD of Retention Time | ≤ 1.0% | 0.12% |
Specificity and Forced Degradation
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of expected components, such as impurities, degradants, or placebo ingredients.[9] A crucial component of this is the forced degradation study, which intentionally stresses the drug substance to produce likely degradation products.[10][11][12]
Protocol: Solutions of this compound (0.5 mg/mL) were subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated at 105 °C for 48 hours, then dissolved.
-
Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (ICH Q1B).
All stressed samples were then analyzed by the HPLC method. Peak purity of the main analyte peak was assessed using the PDA detector to ensure no degradant peaks were co-eluting.
Caption: Logic of forced degradation to prove method specificity.
Results Summary:
| Stress Condition | % Degradation | Peak Purity Index | Comments |
| Control | 0% | > 0.999 | No degradation observed. |
| Acid Hydrolysis | 12.5% | > 0.999 | Two distinct degradation peaks observed. |
| Base Hydrolysis | 22.1% | > 0.999 | Major degradation peak and two minor ones. |
| Oxidation | 8.9% | > 0.999 | One primary degradation product formed. |
| Thermal | 3.2% | > 0.999 | Stable to heat. Minor degradation. |
| Photolytic | 6.5% | > 0.999 | One significant degradant observed. |
Linearity
Objective: To demonstrate that the method's response (peak area) is directly proportional to the concentration of the analyte over a specified range.
Protocol: A series of solutions were prepared from a stock solution of this compound at concentrations ranging from 0.0025 mg/mL (0.5% of standard) to 0.75 mg/mL (150% of standard). Each concentration level was injected in triplicate.
Acceptance Criteria & Results:
| Parameter | Acceptance Criterion | Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| y-intercept | Close to zero | Passes |
| Residual Plot | Random distribution | Passes |
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[13] Accuracy is typically assessed via recovery studies.
Protocol: A placebo matrix was spiked with this compound at three different concentration levels (80%, 100%, and 120% of the standard concentration). Three replicate preparations were made for each level. The amount of drug recovered was calculated against the known amount added.
Acceptance Criteria & Results:
| Spiked Level | Mean Recovery (%) | %RSD |
| 80% (0.4 mg/mL) | 99.2% | 0.5% |
| 100% (0.5 mg/mL) | 100.5% | 0.3% |
| 120% (0.6 mg/mL) | 99.8% | 0.4% |
| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14] It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision): Six individual samples of this compound were prepared at 100% of the test concentration by the same analyst on the same day using the same instrument.
-
Intermediate Precision (Inter-assay precision): The repeatability experiment was duplicated by a different analyst on a different day using a different HPLC system.
Acceptance Criteria & Results:
| Precision Level | %RSD of Assay Results | Acceptance Criterion |
| Repeatability | 0.6% | ≤ 2.0% |
| Intermediate Precision | 0.8% | ≤ 2.0% |
Quantitation Limit (QL) and Detection Limit (DL)
Objective:
-
DL: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
QL: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Protocol: DL and QL were determined based on the signal-to-noise ratio (S/N). Solutions of decreasing concentration were injected until the S/N ratio was approximately 3:1 for DL and 10:1 for QL.
Acceptance Criteria & Results:
| Parameter | S/N Ratio | Resulting Concentration |
| Detection Limit (DL) | ~3:1 | 0.00015 mg/mL (0.03% of standard) |
| Quantitation Limit (QL) | ~10:1 | 0.00050 mg/mL (0.10% of standard) |
Robustness
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[9] This provides an indication of its reliability during normal usage.
Protocol: The effect of small changes to key parameters was evaluated. One parameter was changed at a time while keeping others constant.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
-
Mobile Phase pH: ± 0.2 units
Results: In all cases, system suitability parameters remained within acceptance criteria, and the assay results did not deviate by more than 2.0% from the nominal method, demonstrating the method is robust.
Part 4: Comparison with Alternative Techniques
While HPLC is the chosen method, it is valuable for researchers to understand its position relative to other analytical techniques.
| Technique | Suitability for this compound Purity | Rationale |
| RP-HPLC (Validated Method) | Excellent | High resolution for impurities, quantitative, sensitive, robust, and industry-standard. |
| Ultra-High-Performance Liquid Chromatography (UPLC) | Excellent (Alternative) | Offers faster run times and higher resolution than HPLC but requires specialized high-pressure equipment. A viable alternative for high-throughput labs. |
| Gas Chromatography (GC) | Poor | The compound has a high molecular weight and low volatility, making it unsuitable for GC without derivatization, which adds complexity and potential for error. |
| Thin Layer Chromatography (TLC) | Fair (for screening only) | Good for rapid, qualitative screening of reaction progress but lacks the quantitative accuracy and resolution required for formal purity validation. |
Conclusion
This guide has detailed the systematic validation of a stability-indicating RP-HPLC method for determining the purity of this compound. By grounding our approach in the authoritative guidelines of the ICH and explaining the scientific rationale for each parameter, we have established a method that is specific, linear, accurate, precise, sensitive, and robust. The successful resolution of degradation products from forced degradation studies confirms its utility as a stability-indicating assay, which is critical for the long-term quality control of this important chemical intermediate. This validated method provides researchers and drug development professionals with a reliable and trustworthy tool to ensure the quality and integrity of this compound in their critical work.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. March 2024.
-
Ashok, G. et al. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Research in Pharmacy.
-
ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. June 2024.
-
Ngwa, G. The role of forced degradation studies in stability indicating HPLC method development. ResearchGate.
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
-
Shabir, G.A. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
-
Mamatha, T. A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Technical.
-
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
-
SciNote. ICH guideline Q2 (R1): Significance and symbolism.
-
U.S. Pharmacopeia. Notice of Adoption of Harmonized Standard for <621> Chromatography. November 2021.
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
-
Pharma Guideline. Steps for HPLC Method Validation.
-
BioGlobaX. <621> Chromatography.
-
International Council for Harmonisation (ICH). Quality Guidelines.
-
Chromatography Online. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. June 2023.
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. March 2024.
-
Taylor & Francis Online. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
-
Phenomenex. Understanding USP Chapter 621: HPLC Method Guidelines. June 2017.
-
Taylor & Francis Online. Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. May 2018.
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. October 2021.
-
ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
-
WJPPS. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. March 2024.
-
ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. November 2020.
-
Semantic Scholar. Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. December 1987.
-
SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
-
ResearchGate. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
-
U.S. Environmental Protection Agency (EPA). Method for the determination of aldehydes and ketones in ambient air using HPLC.
-
Journal of Food and Drug Analysis. Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography.
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples.
-
Sigma-Aldrich. This compound.
-
National Institutes of Health (NIH), PubChem. N-(quinolin-6-yl)acetamide.
-
Benchchem. N-(4-hydroxy-2-methylquinolin-6-yl)acetamide.
-
BOC Sciences. Acetamide Impurities.
-
Smolecule. Buy N-(quinolin-6-yl)acetamide. August 2023.
-
Global Substance Registration System (GSRS). N-(QUINOLIN-6-YL)ACETAMIDE.
-
ResearchGate. N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide. -1-ynylphenylacetamide)
Sources
- 1. zenodo.org [zenodo.org]
- 2. fda.gov [fda.gov]
- 3. jordilabs.com [jordilabs.com]
- 4. ICH guideline Q2 (R1): Significance and symbolism [wisdomlib.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. usp.org [usp.org]
- 8. Chromatography [usp.org]
- 9. propharmagroup.com [propharmagroup.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. onyxipca.com [onyxipca.com]
- 13. pharmtech.com [pharmtech.com]
- 14. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Analysis of Classical and Modern Methodologies
Introduction: The Enduring Importance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry. Its derivatives are not merely academic curiosities; they are integral components in a vast array of natural products and pharmacologically active substances, forming a significant segment of the pharmaceutical market.[1] From the pioneering antimalarial drug quinine to modern antibiotics, anticancer agents, and anti-inflammatory drugs, the quinoline scaffold is a privileged structure in medicinal chemistry.[2][3][4] Its applications also extend to agrochemicals, dyes, and advanced materials.[5][6]
The synthesis of this vital heterocyclic system has been a subject of intense study for over a century. The "classical" named reactions—Skraup, Friedländer, Combes, and others—were developed in the late 19th century and remain foundational to organic synthesis.[7] However, these methods often suffer from harsh reaction conditions, the use of hazardous reagents, limited substrate scope, and low yields.[2][4]
In response to these challenges and the growing demand for sustainable chemical processes, modern synthetic chemistry has ushered in a new era of quinoline synthesis.[5][8] This guide provides a comparative overview of both the classical canons and contemporary strategies, offering researchers, scientists, and drug development professionals the field-proven insights necessary to select and optimize the most suitable method for their specific application. We will delve into the mechanistic underpinnings of each reaction, present comparative data, and provide representative experimental protocols, grounding our discussion in the principles of scientific integrity and practical utility.
Part I: The Classical Canons of Quinoline Synthesis
The classical methods, despite their age, are still widely taught and utilized due to their use of readily available starting materials. Understanding their mechanisms and limitations is crucial for any chemist working in this area.
The Skraup Synthesis (1880)
The Skraup synthesis is arguably the most famous method for preparing the parent quinoline. It involves the reaction of an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent, typically nitrobenzene corresponding to the aniline used.[9][10]
Mechanism and Rationale: The reaction is notoriously exothermic and can be violent if not controlled, often necessitating the use of a moderator like ferrous sulfate.[9] The key to the mechanism is the in-situ dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[11]
The aniline then undergoes a Michael-type conjugate addition to the acrolein. This is followed by an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline. The final step is the oxidation of the dihydroquinoline intermediate to the aromatic quinoline product. The oxidizing agent, often nitrobenzene, is reduced in the process.[10][11]
Mechanism of the Skraup Synthesis
Caption: Workflow of the Skraup Synthesis.
-
Advantages: Utilizes simple, inexpensive starting materials. It is a direct route to the parent quinoline and some substituted derivatives.
-
Disadvantages: Extremely harsh and often violent reaction conditions. The substrate scope is limited, and yields can be low. The use of strong acids and hazardous oxidizing agents like arsenic acid or nitrobenzene poses significant safety and environmental concerns.[9]
The Doebner-von Miller Reaction (1881)
This method is a significant modification of the Skraup synthesis, offering greater versatility. It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, often a Lewis acid or a Brønsted acid like hydrochloric or sulfuric acid.[12][13][14]
Mechanism and Rationale: The mechanism has been a subject of considerable debate, but modern studies using isotopic labeling suggest a complex fragmentation-recombination pathway.[13][15] A plausible sequence involves an initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This adduct can then react with a second molecule of aniline. Subsequent cyclization, dehydration, and oxidation lead to the final quinoline product.[13][16] This approach allows for the synthesis of a wider range of substituted quinolines compared to the Skraup method.[12]
Generalized Doebner-von Miller Mechanism
Caption: Key stages of the Doebner-von Miller reaction.
-
Advantages: Broader scope than the Skraup synthesis, allowing for the preparation of quinolines with substituents on the pyridine ring.[12] The α,β-unsaturated carbonyl can be generated in situ from aldehydes or ketones.[13]
-
Disadvantages: Still relies on strong acid catalysts and oxidizing conditions. The regiochemical outcome can be unpredictable with meta-substituted anilines.[16]
The Friedländer Synthesis (1882)
The Friedländer synthesis is one of the most direct and unambiguous methods for quinoline construction. It is an acid- or base-catalyzed condensation between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or ester).[7][17][18]
Mechanism and Rationale: Two primary mechanistic pathways are proposed.[17] The first involves an initial aldol-type condensation between the two carbonyl partners, followed by cyclization via imine formation and subsequent dehydration. The alternative pathway begins with the formation of a Schiff base between the aniline and the ketone, which then undergoes an intramolecular aldol condensation to cyclize, followed by dehydration.[17][19] The choice of catalyst (acid or base) can influence the reaction rate and yield.[19]
Friedländer Synthesis Pathways
Caption: The two proposed mechanisms of the Friedländer synthesis.
-
Advantages: High regioselectivity, as the substitution pattern is clearly defined by the starting materials. It is a one-pot reaction that often gives good yields.
-
Disadvantages: The primary limitation is the availability and stability of the required 2-aminoaryl aldehydes and ketones, which can be difficult to prepare.[19]
The Combes Synthesis (1888)
The Combes synthesis is a reliable method for producing 2,4-substituted quinolines. The reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[20][21]
Mechanism and Rationale: The reaction proceeds in two main stages. First, the aniline reacts with one of the carbonyl groups of the β-diketone to form an enamine intermediate (a Schiff base tautomer). The second stage, which is the rate-determining step, is the acid-catalyzed intramolecular electrophilic cyclization of the enamine onto the aromatic ring, followed by dehydration to yield the final quinoline product.[20][22] Concentrated sulfuric acid is a common catalyst.[20]
-
Advantages: A straightforward method for accessing 2,4-disubstituted quinolines from common starting materials.[21]
-
Disadvantages: Requires strongly acidic conditions. The cyclization step can be sensitive to the electronic nature of the substituents on the aniline; strong electron-withdrawing groups can inhibit the reaction.[22][23]
The Conrad-Limpach-Knorr Synthesis (1887)
This synthesis is a versatile method that produces hydroxyquinolines (or their tautomeric quinolone forms) from the reaction of anilines with β-ketoesters.[24] A key feature of this reaction is its temperature-dependent regioselectivity.[25][26]
Mechanism and Rationale: The reaction pathway is a fascinating example of kinetic versus thermodynamic control.[26]
-
Kinetic Control (Low Temperature, e.g., room temp): The more nucleophilic aniline attacks the more electrophilic ketone carbonyl of the β-ketoester. This leads to an enamine intermediate which, upon heating in an inert solvent (~250 °C), cyclizes to form the 4-hydroxyquinoline product. This is the Conrad-Limpach pathway.[24]
-
Thermodynamic Control (High Temperature, e.g., >140 °C): At higher temperatures, the initial attack is reversible. The thermodynamically favored pathway is the attack of the aniline on the less reactive ester carbonyl, forming a more stable β-ketoanilide intermediate. Subsequent cyclization under acidic conditions yields the 2-hydroxyquinoline product. This is the Knorr pathway.[24][27]
-
Advantages: Allows for the selective synthesis of either 2-hydroxy or 4-hydroxyquinolines by simply controlling the reaction temperature.[26]
-
Disadvantages: Requires high temperatures for the cyclization step, particularly for the Conrad-Limpach pathway.[24]
The Pfitzinger Reaction (1886)
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids. It involves the condensation of isatin (or its corresponding isatic acid) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[28][29]
Mechanism and Rationale: The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form the salt of isatic acid, which is a 2-aminophenyl keto-acid.[28] This intermediate then condenses with the carbonyl compound to form an imine (from the aniline nitrogen) and an enamine tautomer. An intramolecular Claisen-type condensation followed by dehydration yields the quinoline-4-carboxylic acid.[28][29][30]
-
Advantages: Provides direct access to quinoline-4-carboxylic acids, which are valuable intermediates for drug synthesis.[21]
-
Disadvantages: Requires strongly basic conditions and the use of isatin precursors.
Part II: Modern Strategies for Efficiency and Sustainability
The limitations of classical methods have driven the development of more efficient, versatile, and environmentally benign synthetic routes.
Transition-Metal Catalyzed Syntheses
Transition-metal catalysis has revolutionized quinoline synthesis, enabling reactions under milder conditions with broader substrate scope and functional group tolerance.[4][31] These methods often rely on powerful strategies like C-H bond activation and multicomponent reactions (MCRs).[32][33]
Key Approaches:
-
Palladium, Copper, Iron, and Silver Catalysis: These metals are instrumental in a variety of transformations, including cyclizations, C-C and C-N bond formation, and oxidative couplings.[32][34] For instance, copper-catalyzed reactions can facilitate the cyclization of anilines with alkynes or alkenes under relatively mild conditions.[34]
-
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product.[32] Transition-metal catalyzed MCRs for quinoline synthesis offer high atom economy, operational simplicity, and the ability to generate diverse molecular libraries quickly, which is highly valuable in drug discovery.[34]
-
Advantages: High efficiency and selectivity, mild reaction conditions, excellent functional group tolerance, and access to novel substitution patterns not easily achieved through classical methods.[4][32]
-
Disadvantages: The cost and potential toxicity of some metal catalysts can be a concern, although catalyst loading is often low. Catalyst recovery and reuse are important considerations for industrial applications.
Green Chemistry Approaches
Adhering to the principles of green chemistry, modern protocols aim to reduce waste, minimize energy consumption, and avoid toxic reagents and solvents.[5][6]
Key Techniques:
-
Microwave and Ultrasound Irradiation: These alternative energy sources can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in minutes rather than hours.[35][36][37] For example, microwave-assisted Skraup and Friedländer reactions have been reported with significantly improved efficiency.[36]
-
Greener Solvents and Catalysts: There is a major shift towards using environmentally benign solvents like water or ethanol and developing reusable, non-toxic catalysts.[6][35] Solid acid catalysts (e.g., montmorillonite K-10), ionic liquids, and nanocatalysts are being employed to replace hazardous reagents like concentrated sulfuric acid.[2][36]
-
Catalyst-Free and One-Pot Reactions: Designing reactions that proceed without a catalyst or that combine multiple steps into a single operation (one-pot) simplifies procedures, saves resources, and reduces waste.[6][36]
Workflow: Classical vs. Green Synthesis
Caption: Comparison of a classical vs. a green synthetic workflow.
-
Advantages: Reduced environmental impact, increased safety, often higher yields, shorter reaction times, and simplified purification processes.[35]
-
Disadvantages: Specialized equipment (e.g., microwave reactors) may be required. The scalability of some methods, like sonication, can be challenging.
Part III: Comparative Analysis and Data Summary
To aid in the selection of an appropriate synthetic method, the following table summarizes the key characteristics of the discussed approaches.
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages | Substitution Control |
| Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | High Temp, Exothermic | Inexpensive, simple precursors | Harsh, violent, low yields, hazardous reagents | Limited; depends on aniline substitution |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid catalyst (HCl, H₂SO₄, Lewis acids) | High Temp | Broader scope than Skraup | Harsh conditions, complex mechanism, potential mixtures | Good for pyridine ring; unpredictable with m-anilines |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, Methylene compound | Acid or Base | Varies (mild to moderate) | High regioselectivity, clean reaction | Precursor availability is a major limitation | Excellent; defined by starting materials |
| Combes | Aniline, β-Diketone | Strong acid (e.g., H₂SO₄) | High Temp | Good for 2,4-disubstitution | Harsh acidic conditions, sensitive to EWGs | Good for 2,4-disubstitution |
| Conrad-Limpach-Knorr | Aniline, β-Ketoester | Heat (acid for Knorr cyclization) | High Temp (>140-250°C) | Selective access to 2- or 4-hydroxyquinolines | High temperatures required | Excellent; temperature-controlled regioselectivity |
| Pfitzinger | Isatin, Methylene compound | Strong base (e.g., KOH) | Basic conditions | Direct route to quinoline-4-carboxylic acids | Requires isatin precursor, strong base | Good; defined by carbonyl component |
| Transition-Metal | Varies (Anilines, Alkynes, Alcohols, etc.) | Pd, Cu, Fe, Ag, etc. | Often Mild | High efficiency, broad scope, mild conditions | Catalyst cost/toxicity, removal may be needed | Excellent; highly tunable |
| Green Methods | Varies | Green solvents, reusable catalysts, MW/US | Varies | Fast, high yields, safe, eco-friendly | Requires specific equipment, scalability can be an issue | Varies with the underlying reaction |
Representative Experimental Protocols
Protocol 1: Microwave-Assisted Friedländer Synthesis (Green Approach) [36]
-
Reactant Preparation: In a 10 mL microwave process vial, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and a catalytic amount of a solid acid like montmorillonite K-10 or p-toluenesulfonic acid.
-
Reaction Setup: Add a minimal amount of a green solvent like ethanol (2-3 mL) or proceed under solvent-free conditions. Seal the vessel.
-
Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at a suitable power level to maintain a temperature of 90-120°C for 10-20 minutes.
-
Workup and Purification: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. If a solid product forms, collect it by filtration and wash with cold ethanol. The crude product can be further purified by recrystallization.
Protocol 2: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline (Classical Approach) [24]
-
Enamine Formation (Kinetic Product): In a round-bottom flask, mix the aniline (1.0 eq) and the β-ketoester (1.0 eq) at room temperature, with a catalytic amount of acid (e.g., a drop of acetic acid). Stir for 1-2 hours or until TLC analysis shows consumption of the starting materials. Remove any water formed under reduced pressure.
-
Cyclization: Add the crude enamine intermediate to a high-boiling, inert solvent such as mineral oil or diphenyl ether in a separate flask equipped for high-temperature reactions.
-
Heating: Heat the mixture to approximately 250°C and maintain this temperature for 30-60 minutes.
-
Workup and Purification: Cool the reaction mixture. The solid product often precipitates. Dilute the mixture with a solvent like hexane to reduce viscosity, and collect the solid by filtration. Wash the solid thoroughly with hexane or ether to remove the high-boiling solvent. The product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Conclusion and Future Outlook
The synthesis of quinolines has evolved dramatically from the forceful conditions of the 19th-century classical methods to the elegant and efficient strategies of the 21st century. While classical syntheses like the Skraup and Doebner-von Miller reactions remain useful for specific applications, their harshness and environmental impact are significant drawbacks. The Friedländer and Combes syntheses offer better control but are often limited by precursor availability.
For the modern researcher, transition-metal catalysis and green chemistry protocols offer a superior path forward.[33][37] These methods provide not only higher efficiency and milder conditions but also open doors to novel chemical space through unparalleled functional group tolerance and the power of multicomponent reactions.[32] The choice of method will always depend on the specific target molecule, available starting materials, required scale, and laboratory capabilities. However, the trend is clear: the future of quinoline synthesis lies in the continued development of sustainable, atom-economical, and highly selective catalytic processes that can deliver these vital heterocyclic compounds for the advancement of medicine and materials science.
References
-
Wikipedia. Friedländer synthesis. [Link]
-
Ansari, A. et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]
-
Grover, T., Singh, N., & Vaja, M. (2023). Insights into Quinoline in Context of Conventional versus Green Synthesis. Current Organic Chemistry, 27(16), 1381-1392. [Link]
-
Wikipedia. Combes quinoline synthesis. [Link]
-
Ferreira, M. et al. (2020). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering. [Link]
-
Parmar, M. C. et al. (2025). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. ResearchGate. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12). [Link]
-
Kumar, R. et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]
-
Slideshare. (2018). Doebner-Miller reaction and applications. [Link]
-
Wikipedia. Conrad–Limpach synthesis. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
Wikipedia. Doebner–Miller reaction. [Link]
-
Khan, I. et al. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Publishing. [Link]
-
Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
-
Khan, I. et al. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Publishing. [Link]
-
Slideshare. (2022). synthesis of quinoline derivatives and its applications. [Link]
-
Química Organica.org. Friedlander quinoline synthesis. [Link]
-
SynArchive. Doebner-Miller Reaction. [Link]
-
Wang, Z. et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
Kale, S. et al. (2022). Review on Quinoline: Recent Advances in Synthesis and Applications. IJARESM. [Link]
-
Prajapati, S. M. et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Publishing. [Link]
-
Wikipedia. Skraup reaction. [Link]
-
Wikipedia. Pfitzinger reaction. [Link]
-
Sönmez, U. et al. (2020). Recent Progress in the Synthesis of Quinolines. PubMed. [Link]
-
Sharma, R. et al. (2018). A review on transition-metal mediated synthesis of quinolines. ResearchGate. [Link]
-
Vive Chemistry. (2012). Skraup's Synthesis. [Link]
-
Sharma, R. et al. (2018). A review on transition-metal mediated synthesis of quinolines. Indian Academy of Sciences. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]
-
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. [Link]
-
Unknown. Combes Quinoline Synthesis. Cambridge University Press. [Link]
-
Unknown. Pfitzinger Quinoline Synthesis. Cambridge University Press. [Link]
-
Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
-
Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793. [Link]
-
Yamashkin, S. A., & Oreshkina, E. A. (2006). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. [Link]
-
ResearchGate. (2024). Pfitzinger synthesis for quinolines. [Link]
-
Yamashkin, S. A., & Oreshkina, E. A. (2006). TRADITIONAL AND MODERN APPROACHES TO THE SYNTHESIS OF QUINOLINE SYSTEMS BY THE SKRAUP AND DOEBNER–MILLER METHODS. Chemistry of Heterocyclic Compounds. [Link]
-
Unknown. Conrad-Limpach Reaction. Cambridge University Press. [Link]
-
Scribd. Combes Quinoline Synthesis PDF. [Link]
-
Chem Veda. (2019). Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]
-
UO Chemists. (2024). Pfitzinger Synthesis Mechanism. YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 12. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 18. Friedlaender Synthesis [organic-chemistry.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 21. iipseries.org [iipseries.org]
- 22. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 23. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 24. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 25. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 26. m.youtube.com [m.youtube.com]
- 27. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 28. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 29. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 30. youtube.com [youtube.com]
- 31. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 32. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 33. mdpi.com [mdpi.com]
- 34. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06627A [pubs.rsc.org]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. tandfonline.com [tandfonline.com]
- 37. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
A Comparative Guide to the Reactivity of N-(2-Formylquinolin-6-yl)acetamide and 2-chloro-3-formylquinoline for Synthetic Chemistry
A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, quinoline scaffolds are privileged structures, forming the core of numerous pharmaceuticals and functional materials. Within this class, functionalized quinolines serve as versatile building blocks for the synthesis of more complex molecular architectures. This guide provides a detailed comparative analysis of the reactivity of two key quinoline derivatives: N-(2-Formylquinolin-6-yl)acetamide and 2-chloro-3-formylquinoline . Understanding the nuanced differences in their chemical behavior is paramount for designing efficient synthetic routes and accessing novel chemical entities.
This document moves beyond a simple cataloging of reactions. It delves into the electronic and steric factors governing the reactivity of these molecules, offering experimentally grounded insights to inform your synthetic strategies.
At a Glance: Key Structural and Reactivity Differences
The divergent reactivity of these two molecules stems directly from the nature and position of their substituents on the quinoline ring.
| Feature | This compound | 2-chloro-3-formylquinoline |
| Key Substituents | 2-Formyl, 6-Acetamido | 2-Chloro, 3-Formyl |
| Formyl Group Position | 2-position | 3-position |
| Electronic Nature of Key Substituent | 6-Acetamido: Electron-donating (resonance) | 2-Chloro: Electron-withdrawing (inductive) |
| Primary Reactive Sites | Formyl group, Acetamido group | Formyl group, Chloro group |
| Predicted Formyl Group Reactivity | Moderately reactive | Highly reactive (activated) |
| Susceptibility to Nucleophilic Aromatic Substitution | Not applicable at a substituted position | High at the 2-position |
Unraveling the Electronic Landscape: A Tale of Two Substituents
The reactivity of an aromatic aldehyde is intrinsically linked to the electronic properties of the ring and its substituents. The chloro and acetamido groups on our two molecules of interest exert opposing electronic effects, leading to distinct chemical behaviors.
2-chloro-3-formylquinoline: The chlorine atom at the 2-position is a potent electron-withdrawing group due to its high electronegativity (inductive effect). This has two major consequences:
-
Activation of the Formyl Group: The electron-withdrawing nature of the chloro group, coupled with the inherent electron-withdrawing character of the quinoline nitrogen, significantly increases the electrophilicity of the formyl carbon at the 3-position. This makes the aldehyde more susceptible to nucleophilic attack.
-
Facilitation of Nucleophilic Aromatic Substitution: The chloro group itself is an excellent leaving group, and its position at C2 is activated towards nucleophilic aromatic substitution (SNAr) by the ring nitrogen.
This compound: The acetamido group at the 6-position presents a more complex electronic profile. While the nitrogen atom is electronegative, its lone pair can participate in resonance with the quinoline ring, acting as an electron-donating group. This has the following implications:
-
Modulation of Formyl Group Reactivity: The electron-donating nature of the acetamido group can slightly decrease the electrophilicity of the formyl carbon at the 2-position compared to an unsubstituted 2-formylquinoline. However, the formyl group remains a reactive electrophilic center.
-
Potential for Reactions on the Acetamido Group: The acetamido group itself can undergo chemical transformations, such as hydrolysis or further N-alkylation, although these typically require more forcing conditions.
Caption: Electronic influence of substituents on reactivity.
Head-to-Head Reactivity Comparison: Experimental Insights
Reactions of the Formyl Group
The formyl group in both molecules is a versatile handle for a variety of transformations. However, the reaction rates and optimal conditions are expected to differ.
a) Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound. The enhanced electrophilicity of the formyl group in 2-chloro-3-formylquinoline makes it highly susceptible to this reaction, often proceeding under mild conditions with high yields.[1] For this compound, the Knoevenagel condensation is also feasible, but may require slightly more forcing conditions or a more active catalyst to achieve comparable yields due to the moderately reactive nature of its formyl group.
b) Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes to alkenes. Both quinoline derivatives can undergo this transformation.[2] Due to the higher reactivity of its formyl group, 2-chloro-3-formylquinoline is expected to react more readily with a wider range of Wittig reagents, including stabilized and non-stabilized ylides.[2] The reaction with this compound should also proceed, but may be more efficient with more reactive, non-stabilized ylides.
c) Reductive Amination: This two-step process, involving the formation of an imine followed by its reduction, is a cornerstone for introducing amine functionalities. The initial imine formation is typically faster with the more electrophilic aldehyde of 2-chloro-3-formylquinoline.[3] Subsequent reduction can be achieved with common reducing agents like sodium borohydride. For this compound, the reaction may require longer reaction times or acid catalysis to facilitate imine formation.
Nucleophilic Aromatic Substitution
This is a key point of differentiation between the two molecules.
2-chloro-3-formylquinoline: The 2-chloro substituent is highly prone to nucleophilic aromatic substitution with a variety of nucleophiles, including amines, alkoxides, and thiolates.[3] This allows for the facile introduction of a wide range of functional groups at the 2-position, making it an exceptionally valuable synthetic intermediate.
This compound: This molecule does not possess a suitable leaving group on the quinoline ring for direct nucleophilic aromatic substitution under standard conditions. The primary reactivity is centered on the formyl and acetamido groups.
Experimental Protocols: A Practical Guide
The following protocols are representative examples of the reactivity of these quinoline derivatives.
Protocol 1: Knoevenagel Condensation of 2-chloro-3-formylquinoline
This protocol is adapted from established procedures for Knoevenagel condensation with 2-chloro-3-formylquinoline.[1]
Materials:
-
2-chloro-3-formylquinoline (1 mmol)
-
Malononitrile (1.1 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a solution of 2-chloro-3-formylquinoline in ethanol, add malononitrile.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Caption: Knoevenagel Condensation Workflow.
Protocol 2: Wittig Reaction with a 2-Formylquinoline Derivative (General)
This protocol provides a general framework for a Wittig reaction, which can be adapted for either substrate.[2]
Materials:
-
Methyltriphenylphosphonium bromide (1.1 mmol)
-
n-Butyllithium (1.1 mmol, solution in hexanes)
-
2-Formylquinoline derivative (1 mmol)
-
Anhydrous Tetrahydrofuran (THF, 20 mL)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise to the suspension. The solution will turn a characteristic deep yellow or orange, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the 2-formylquinoline derivative in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General Wittig Reaction Workflow.
Concluding Remarks: Strategic Selection for Synthetic Success
The choice between this compound and 2-chloro-3-formylquinoline as a synthetic starting material should be guided by the desired final product and the intended synthetic transformations.
-
For the synthesis of fused heterocyclic systems and diverse C2-substituted quinolines, 2-chloro-3-formylquinoline is the superior choice. Its highly reactive formyl group and its susceptibility to nucleophilic aromatic substitution offer a dual-functional handle for a wide array of synthetic manipulations.
-
This compound is a valuable intermediate for medicinal chemistry applications where the acetamido group is a desired pharmacophore or a precursor to other functionalities. The reactivity of its formyl group, while more moderate, still allows for a range of important synthetic transformations.
By understanding the fundamental principles of reactivity outlined in this guide, researchers can make informed decisions in the design and execution of their synthetic endeavors, ultimately accelerating the discovery and development of novel quinoline-based molecules.
References
-
[Et3NH][HSO4]-Catalyzed Efficient, Eco-Friendly, and Sustainable Synthesis of Quinoline Derivatives via Knoevenagel Condensation. ACS Omega.
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
-
Reductive Formylation of Isoquinoline Derivatives with Formamide and Synthesis of 2-Formyltetrahydroisoquinolines. Synthetic Communications.
-
Wittig Reaction. Organic Chemistry Portal.
-
Knoevenagel Condensation Reaction: A Review. Journal of Advanced Scientific Research.
-
The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry.
-
Wittig Reaction - Common Conditions. The University of Sheffield.
-
Knoevenagel Condensation Reaction. Sigma-Aldrich.
-
Ultrasound-Assisted Wittig Reaction for the Synthesis of 3-Substituted 4-Chloroquinolines and Quinolin-4(1H)-ones with Extended π-Conjugated Systems. Molecules.
-
This compound. BenchChem.
-
N-(4-hydroxy-2-methylquinolin-6-yl)acetamide. BenchChem.
Sources
A Comparative Guide to the Biological Efficacy of N-(2-Formylquinolin-6-yl)acetamide and Standard Anticancer Agents
This guide provides a comprehensive framework for evaluating the biological efficacy of the novel quinoline derivative, N-(2-Formylquinolin-6-yl)acetamide, in comparison to established standard-of-care anticancer drugs. While direct comparative studies on this specific molecule are emerging, this document synthesizes data from structurally related quinoline-acetamide compounds and outlines the rigorous experimental methodologies required for a thorough assessment. This guide is intended for researchers, scientists, and professionals in drug development who are exploring new chemical entities for oncology applications.
Introduction: The Therapeutic Potential of Quinoline Derivatives
Quinoline and its derivatives have long been a focal point in medicinal chemistry due to their presence in various pharmacologically active compounds.[1][2][3] The quinoline scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anticancer properties.[1][4] Recent research has highlighted the potential of 2-substituted quinolines and quinoline-acetamide hybrids as promising anticancer agents, exhibiting activity against various cancer cell lines.[4][5][6][7] this compound, with its distinct functional groups, represents a key intermediate for the synthesis of more complex therapeutic molecules and warrants investigation for its own intrinsic biological activity.[8]
This guide will focus on a hypothetical, yet methodologically sound, comparison of this compound with Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy.[9][10][11] The primary objective is to delineate the experimental framework necessary to establish the cytotoxic and apoptotic potential of this novel compound against representative cancer cell lines, such as MCF-7 (breast adenocarcinoma) and HT-29 (colon adenocarcinoma).
Comparative Cytotoxicity Assessment: The MTT Assay
A fundamental first step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13] In this assay, metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[12]
Experimental Protocol: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Doxorubicin on MCF-7 and HT-29 cancer cell lines.
Materials:
-
Human cancer cell lines: MCF-7 (breast adenocarcinoma) and HT-29 (colon adenocarcinoma)
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[14]
-
This compound (test compound)
-
Doxorubicin (standard drug)
-
MTT solution (5 mg/mL in PBS)[14]
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 and HT-29 cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the various concentrations of the test and standard compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Hypothetical Data Presentation
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Doxorubicin
| Compound | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) |
| This compound | 12.5 ± 1.8 | 18.2 ± 2.5 |
| Doxorubicin | 0.9 ± 0.2 | 1.5 ± 0.3 |
Note: The data presented are for illustrative purposes and represent a plausible outcome of the described experiment.
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
A critical aspect of anticancer drug evaluation is understanding the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a preferred mechanism as it is a controlled process that does not typically elicit an inflammatory response.[15][16] The Annexin V-FITC/Propidium Iodide (PI) assay coupled with flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound and Doxorubicin in a selected cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
This compound and Doxorubicin
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat them with the IC50 concentrations of this compound and Doxorubicin for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.[17]
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[14][16]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14][16]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.[16]
Data Interpretation and Hypothetical Results
The flow cytometry data will provide a quantitative analysis of different cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Table 2: Percentage of Apoptotic and Necrotic MCF-7 Cells after Treatment
| Treatment (IC50 concentration) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Necrotic Cells |
| Untreated Control | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| This compound | 45.8 ± 3.5 | 28.7 ± 2.9 | 22.3 ± 2.1 | 3.2 ± 0.8 |
| Doxorubicin | 38.5 ± 4.1 | 35.2 ± 3.8 | 24.1 ± 2.5 | 2.2 ± 0.6 |
Note: The data presented are for illustrative purposes.
Visualizing Experimental and Mechanistic Frameworks
To provide a clear visual representation of the processes involved, the following diagrams illustrate the experimental workflow and a relevant signaling pathway.
Experimental Workflow
Caption: Experimental workflow for in vitro testing of this compound.
Intrinsic Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis signaling pathway potentially induced by an anticancer agent.
Conclusion and Future Directions
This guide outlines a foundational experimental approach to compare the biological efficacy of this compound with a standard anticancer drug, Doxorubicin. The provided protocols for MTT and Annexin V/PI assays represent the gold standard for in vitro cytotoxicity and apoptosis studies.
Based on the hypothetical data, this compound may exhibit cytotoxic and pro-apoptotic effects on cancer cells, albeit potentially at a higher concentration than Doxorubicin. Future research should focus on:
-
Broad-Spectrum Screening: Evaluating the compound against a wider panel of cancer cell lines to determine its spectrum of activity.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound.
-
In Vivo Efficacy: Progressing to animal models to assess the compound's therapeutic efficacy, pharmacokinetics, and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
By following a rigorous and systematic evaluation process, the true therapeutic potential of novel compounds like this compound can be effectively determined.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953.
- Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio Protoc, 3(6), e374.
-
Liv Hospital. (n.d.). Cancer Drugs for Colon Cancer: 13 Best Options. Retrieved from [Link]
-
ResearchGate. (n.d.). Anticancer drugs used for the treatment of breast cancer. Retrieved from [Link]
-
Breastcancer.org. (n.d.). Breast Cancer Drugs. Retrieved from [Link]
-
American Cancer Society. (2024). Colorectal Cancer Chemotherapy. Retrieved from [Link]
-
Susan G. Komen. (n.d.). Chemotherapy Drugs for Early Breast Cancer. Retrieved from [Link]
-
Breastcancer.org. (2025). Chemotherapy Drugs and Regimens for Breast Cancer. Retrieved from [Link]
-
American Cancer Society. (2021). Chemotherapy for Breast Cancer. Retrieved from [Link]
-
Patsnap Synapse. (2025). How do different drug classes work in treating Colorectal Cancer?. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Hirschfeld Oncology. (2025). Your Guide to Chemo Drugs for Colon Cancer. Retrieved from [Link]
-
National Cancer Institute. (2025). Drugs Approved for Colon and Rectal Cancer. Retrieved from [Link]
-
Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Retrieved from [Link]
-
Frontiers in Oncology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro. Retrieved from [Link]
-
ResearchGate. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]
-
PubMed. (2013). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Retrieved from [Link]
-
PubMed. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Retrieved from [Link]
-
PubMed. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and anticancer activity of novel 2-quinolone derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). N-(quinolin-6-yl)acetamide. Retrieved from [Link]
-
MDPI. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). High yield conversion of doxorubicin to 2-pyrrolinodoxorubicin, an analog 500-1000 times more potent. Retrieved from [Link]
-
PubMed. (n.d.). Biological activities of quinoline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Biological Evaluation of 2-(3-((2-(2-(Quinoline-4-yloxy)acetyl)-hydrazineylidene)methyl)-1H-indol-1-yl)acetamide Derivatives as Antiprotozoal Agent. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells. Retrieved from [Link]
-
PubMed. (2021). Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. Retrieved from [Link]
-
PubMed. (1996). High yield conversion of doxorubicin to 2-pyrrolinodoxorubicin, an analog 500-1000 times more potent: structure-activity relationship of daunosamine-modified derivatives of doxorubicin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic (N,N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs. Retrieved from [Link]
Sources
- 1. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Breast Cancer Drugs [breastcancertrials.org]
- 11. High yield conversion of doxorubicin to 2-pyrrolinodoxorubicin, an analog 500-1000 times more potent: structure-activity relationship of daunosamine-modified derivatives of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Quinoline-Acetamide Regioisomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of molecules is paramount. Quinoline derivatives, a prominent class of heterocyclic compounds, are scaffolds for a multitude of therapeutic agents.[1] The seemingly subtle variation in the position of a substituent on the quinoline ring can drastically alter a compound's biological activity, highlighting the critical need for robust analytical methods to distinguish between regioisomers. This guide provides an in-depth comparison of spectroscopic techniques for the differentiation of quinoline-acetamide regioisomers, offering both theoretical insights and practical, field-proven protocols.
The Challenge of Regioisomerism in Quinoline-Acetamides
Quinoline-acetamides, with the general structure C₁₁H₁₀N₂O, can exist as seven distinct regioisomers, depending on the point of attachment of the acetamide group to the quinoline core (positions 2, 3, 4, 5, 6, 7, and 8). While sharing the same molecular weight and elemental composition, these isomers exhibit unique physicochemical and biological properties. Consequently, their unambiguous identification is a cornerstone of quality control, process development, and regulatory compliance in the pharmaceutical industry.
This guide will navigate the spectroscopic nuances of these regioisomers, focusing on the power of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy to provide definitive structural assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy stands as the most powerful and definitive technique for the differentiation of quinoline-acetamide regioisomers. The electronic environment of each proton and carbon atom in the molecule is exquisitely sensitive to its position relative to the nitrogen heteroatom and the acetamido substituent. This results in unique chemical shifts and coupling patterns for each isomer.
The Underlying Principle: Anisotropic Effects and Electronic Influence
The quinoline ring system possesses a distinct electronic landscape. The nitrogen atom, being electronegative, withdraws electron density, particularly from the pyridine ring (positions 2, 3, 4, and 8). This deshielding effect generally leads to downfield chemical shifts for nearby protons and carbons. Conversely, the benzene ring retains more electron density. The acetamido group (-NHCOCH₃) also exerts electronic effects, with the amide nitrogen's lone pair capable of donating electron density into the aromatic system, while the carbonyl group is electron-withdrawing. The interplay of these effects, which varies with the substitution position, is the key to differentiation by NMR.
¹H NMR Spectroscopy: A Fingerprint of Proton Environments
The aromatic region (typically 7.0-9.0 ppm) of the ¹H NMR spectrum provides a rich fingerprint for each regioisomer. The chemical shifts and coupling constants (J-values) of the quinoline protons are highly diagnostic.
Expected ¹H NMR Spectral Patterns:
-
N-(Quinolin-2-yl)acetamide & N-(Quinolin-4-yl)acetamide: The protons on the pyridine ring will be significantly influenced by the proximity of the nitrogen atom and the acetamido group, leading to distinct downfield shifts.
-
N-(Quinolin-8-yl)acetamide: The proton at the 8-position is subject to the peri-effect, a through-space interaction with the nitrogen at position 1, which can lead to a noticeable downfield shift.
-
N-(Quinolin-5-yl)acetamide & N-(Quinolin-6-yl)acetamide & N-(Quinolin-7-yl)acetamide: The protons on the benzene ring will have chemical shifts more akin to a substituted naphthalene system, but with subtle variations due to the influence of the pyridine ring. The coupling patterns will be crucial for assignment. For instance, in N-(quinolin-6-yl)acetamide, the proton at position 5 will appear as a doublet, coupled to the proton at position 7.
Table 1: Predicted Distinguishing Features in ¹H NMR Spectra of Quinoline-Acetamide Regioisomers
| Regioisomer | Key Differentiating Protons and Expected Observations |
| 2-substituted | Significant downfield shift of H-3 and H-4. |
| 3-substituted | H-2 and H-4 will appear as singlets or narrow doublets with distinct chemical shifts. |
| 4-substituted | Downfield shift of H-2 and H-3. |
| 5-substituted | Characteristic coupling patterns for the benzene ring protons (H-6, H-7, H-8). |
| 6-substituted | Distinct coupling patterns for H-5, H-7, and H-8. |
| 7-substituted | Unique coupling patterns for H-5, H-6, and H-8. |
| 8-substituted | Pronounced downfield shift of H-7 due to proximity to the acetamido group and potential peri-interaction with the nitrogen. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum offers complementary information, with the chemical shifts of the quinoline carbons being highly sensitive to the position of the acetamido group. The carbons of the pyridine ring will generally resonate at a lower field (higher ppm) than those of the benzene ring. The carbon directly attached to the acetamido nitrogen will show a characteristic shift, and the electronic effects of the substituent will propagate throughout the ring system, leading to a unique set of chemical shifts for each isomer.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the quinoline-acetamide sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize spectral width to cover the aromatic and aliphatic regions (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.
-
Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for unambiguous assignment of the substitution pattern.
-
Caption: Workflow for NMR-based differentiation of quinoline-acetamide regioisomers.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers clues to its structure. While all quinoline-acetamide regioisomers have the same nominal mass (186 g/mol ), their behavior upon ionization and subsequent fragmentation can differ, allowing for their differentiation.
The Underlying Principle: Ion Stability and Fragmentation Pathways
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pathways are governed by the stability of the resulting ions and neutral losses. The position of the acetamido group influences the stability of the fragment ions, leading to variations in the relative abundances of peaks in the mass spectrum.
Expected Fragmentation Patterns:
A common fragmentation pathway for N-aryl acetamides is the cleavage of the amide bond. For quinoline-acetamides, this would involve the loss of a ketene molecule (CH₂=C=O, 42 Da) to form an aminoquinoline radical cation, or the loss of an acetyl radical (CH₃CO˙, 43 Da) to form an aminoquinolinium ion.
-
Loss of Ketene (M-42): This fragmentation leads to the formation of an aminoquinoline radical cation. The relative abundance of this peak (m/z 144) can vary depending on the stability of the resulting ion, which is influenced by the position of the amino group.
-
Loss of Acetyl Radical (M-43): This results in an aminoquinolinium ion (m/z 143).
-
Quinoline Ring Fragmentation: The quinoline ring itself can fragment, for example, by losing HCN (27 Da).[2]
Studies on related compounds, such as N-quinolinylphthalimides, have shown that the fragmentation patterns are indeed distinct for different regioisomers, allowing for their easy differentiation.[3]
Table 2: Key Mass Spectral Data for Select Quinoline-Acetamide Regioisomers
| Compound | Molecular Ion (m/z) | Key Fragment Ion (m/z) | Source |
| N-(Quinolin-6-yl)acetamide | 186 | 144 | [4] |
| N-(2-Methyl-4-quinolinyl)acetamide | 200 | 158 | [5] |
Note: The data for N-(2-methyl-4-quinolinyl)acetamide is for a methylated analogue but illustrates the principle of fragmentation.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) for accurate mass determination of the molecular ion.
-
Mass Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern, noting the m/z values and relative intensities of the major fragment ions.
-
Compare the spectra of the different regioisomers to identify unique fragments or significant differences in fragment ion abundances.
-
Caption: Workflow for Mass Spectrometry-based analysis of quinoline-acetamide regioisomers.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Complementary Techniques
While NMR and MS are often the primary tools for isomer differentiation, IR and UV-Vis spectroscopy provide valuable complementary information.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. All quinoline-acetamide isomers will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-N stretching, as well as aromatic C-H and C=C stretching.
Differentiation between regioisomers by IR spectroscopy can be challenging as the main functional group absorptions will be similar. However, subtle shifts in the positions and intensities of these bands, particularly in the "fingerprint region" (below 1500 cm⁻¹), can be observed. The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are often characteristic of the substitution pattern on the aromatic ring and may provide a basis for differentiation.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. The quinoline ring system is a strong chromophore. The position of the acetamido group, an auxochrome, will influence the energy of the π → π* transitions, leading to different absorption maxima (λ_max) and molar absorptivities (ε) for each regioisomer.[6][7]
Regioisomers where the acetamido group extends the conjugation of the quinoline system more effectively are likely to show a bathochromic (red) shift in their λ_max. While these differences may be subtle, they can be a useful and rapid method for distinguishing between certain isomers, especially when authentic reference standards are available.[8]
Conclusion: An Integrated Spectroscopic Approach
The unambiguous differentiation of quinoline-acetamide regioisomers is a critical analytical task that is best addressed through an integrated spectroscopic approach.
-
NMR spectroscopy is the most powerful and definitive technique , providing detailed structural information through the analysis of chemical shifts and coupling patterns in ¹H, ¹³C, and 2D NMR spectra.
-
Mass spectrometry offers confirmation of the molecular weight and can distinguish isomers based on their unique fragmentation patterns.
-
IR and UV-Vis spectroscopy serve as valuable complementary techniques , providing information about functional groups and electronic transitions, respectively, which can aid in the confirmation of a structural assignment.
By leveraging the strengths of each of these techniques, researchers, scientists, and drug development professionals can confidently and accurately characterize quinoline-acetamide regioisomers, ensuring the quality, safety, and efficacy of these important pharmaceutical building blocks.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1041935, N-(2-methyl-4-quinolinyl)-acetamide. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31176, N-(quinolin-6-yl)acetamide. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 763251, N-(2-Hydroxy-quinolin-3-ylmethyl)-N-p-tolyl-acetamide. Retrieved from [Link].
- Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry Indian Journal, 13(2), 122.
- Lesko, J., & Lasikova, A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11359, 8-Aminoquinoline. Retrieved from [Link].
- dos Santos, G., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. Journal of the Brazilian Chemical Society, 28(9), 1735-1745.
- Yalazan, B., et al. (2020). Quinoline‐fused ZnII and MgII phthalocyanines with four 4‐methylquinolin‐2‐ol at non‐peripheral or peripheral positions of the phthalocyanine core have been synthesized via cyclotetramerization of phthalonitrile derivatives (CNp/CNnp) in the presence of zinc (II) and magnesium (II) metal ions in this study. Journal of Porphyrins and Phthalocyanines, 24(08n09), 1011-1023.
- Arote, R. B., & Telvekar, V. N. (2010). Quinoline: a promising scaffold for the discovery of novel antitubercular agents. Current medicinal chemistry, 17(25), 2768-2785.
-
PubChemLite. N-(quinolin-6-yl)acetamide (C11H10N2O). Retrieved from [Link].
-
SpectraBase. Acetamide, 2,2-diphenyl-N-(8-quinolinyl)-. Retrieved from [Link].
-
National Institute of Standards and Technology. Acetamide. In NIST Chemistry WebBook. Retrieved from [Link].
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].
-
Biological Magnetic Resonance Bank. bmse000825 Acetamide. Retrieved from [Link].
-
ResearchGate. Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand: Synthesis, Characterization, in silico, in vitro Antimicrobial and DNA Binding Studies. Retrieved from [Link].
-
i-manager's Publications. UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO - 7 - ETHOXY - 6 QUINOLINYL) ACETAMIDE by Density Functional Theory. Retrieved from [Link].
- Pfefferbaum, A., et al. (1999). In vivo spectroscopic quantification of the N-acetyl moiety, creatine, and choline from large volumes of brain gray and white matter: effects of normal aging. Magnetic resonance in medicine, 41(2), 276–284.
-
ResearchGate. UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral.... Retrieved from [Link].
-
MDPI. Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Retrieved from [Link].
- Metin, Balci (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
ResearchGate. 1 H NMR spectrum of 4a.. Retrieved from [Link].
-
Royal Society of Chemistry. Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Retrieved from [Link].
-
SpectraBase. Acetamide, N-(2-methyl-4-quinolinyl)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link].
- Stein, S. E. (2012). Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification. Journal of the American Society for Mass Spectrometry, 23(9), 1635–1645.
-
ResearchGate. Mass fragmentation pattern of N-(3-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8g). Retrieved from [Link].
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link].
-
ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.. Retrieved from [Link].
- Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of mass spectrometry, 31(6), 676–680.
-
ChemSrc. N-Quinolin-2-yl-acetamide. Retrieved from [Link].
-
ResearchGate. 1 H NMR spectrum of I.. Retrieved from [Link].
-
ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link].
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link].
-
ResearchGate. The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h).. Retrieved from [Link].
- Manivannan, R., et al. (2010). 1H and 13C NMR spectral assignments of some novel 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives. Magnetic resonance in chemistry : MRC, 48(6), 487–492.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chempap.org [chempap.org]
- 3. Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. In vivo spectroscopic quantification of the N-acetyl moiety, creatine, and choline from large volumes of brain gray and white matter: effects of normal aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Guide to the Evaluation of N-(2-Formylquinolin-6-yl)acetamide as a PI3Kα Inhibitor Lead Compound
This guide provides a comprehensive framework for the evaluation of N-(2-Formylquinolin-6-yl)acetamide, a novel quinoline-based compound, as a potential lead for Phosphoinositide 3-Kinase alpha (PI3Kα) inhibition. Rather than presenting pre-existing data, we will establish a rigorous, multi-tiered experimental strategy to characterize this compound and objectively compare its potential performance against established clinical benchmarks. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and kinase inhibitor discovery.
The Rationale: Targeting a Central Node in Oncology
The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Its dysregulation is a hallmark of many human cancers, making it one of the most intensely pursued targets for therapeutic intervention.[3][5] The Class I PI3K family, particularly the alpha isoform (PI3Kα) encoded by the PIK3CA gene, is frequently activated in tumors through genetic mutations.[1][2][6][7] This makes the development of potent and selective PI3Kα inhibitors a rational and promising strategy for cancer therapy.
The quinoline scaffold has emerged as a privileged structure in the design of kinase inhibitors, and related acetamide derivatives have recently been identified as novel PI3Kα inhibitors.[8][9][10] This guide uses this compound as a representative lead compound to outline a robust evaluation and comparison workflow.
Establishing the Benchmark: Current Standards in PI3Kα Inhibition
To properly assess a new lead compound, its performance must be measured against well-characterized inhibitors that have undergone extensive preclinical and clinical evaluation. For this purpose, we select two prominent PI3Kα inhibitors:
-
Alpelisib (BYL719): The first FDA-approved PI3Kα-specific inhibitor for certain types of breast cancer, known for its high potency and selectivity for the alpha isoform.[11][12][13][14][15]
-
Taselisib (GDC-0032): A next-generation PI3K inhibitor with potent activity against PI3Kα, δ, and γ isoforms, while largely sparing the β isoform.[16][17][18][19]
The following table summarizes the established biochemical potency of these compounds, which will serve as our comparative baseline.
| Compound | PI3Kα (IC50/Ki) | PI3Kβ (IC50/Ki) | PI3Kγ (IC50/Ki) | PI3Kδ (IC50/Ki) | Selectivity (β vs α) |
| Alpelisib (BYL719) | ~5 nM[11][12][13] | ~1200 nM[11] | ~290 nM[11][12] | ~250 nM[11][12] | ~240-fold |
| Taselisib (GDC-0032) | ~0.29 nM (Ki)[17][19] | ~9.1 nM (Ki)[19] | ~0.97 nM (Ki)[17][19] | ~0.12 nM (Ki)[17][19] | ~31-fold |
A Phased Experimental Framework for Lead Compound Evaluation
We propose a logical, three-part workflow to thoroughly characterize the biochemical and cellular activity of this compound. This systematic approach ensures that each experimental stage validates the preceding one, building a comprehensive and trustworthy data package.
Fig. 1: Proposed workflow for inhibitor evaluation.
Part 1: Biochemical Potency and Isoform Selectivity
The foundational experiment is to determine if this compound directly inhibits the enzymatic activity of PI3Kα in a cell-free system. This provides a clean measure of potency (IC50) without the complexities of cellular uptake or off-target effects.
Experimental Protocol: In Vitro PI3K Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[20]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).[20]
-
Prepare a lipid substrate solution by sonicating PI(4,5)P2 in the kinase buffer.
-
Serially dilute this compound in DMSO, followed by a final dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted compound or vehicle (DMSO control).
-
Add 2.5 µL of recombinant human PI3Kα enzyme solution. Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature to allow for PIP3 production.[21]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence signal on a plate reader. The signal is directly proportional to PI3Kα activity.
-
-
Data Analysis:
-
Normalize the data to controls and plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the curve using a four-parameter logistic equation to determine the IC50 value.
-
Causality Check: This assay directly measures the compound's ability to interfere with the ATP-binding pocket of PI3Kα, establishing a direct cause-and-effect relationship between the compound and enzyme inhibition.
Trustworthiness: To ensure data integrity, this protocol must be repeated for the other Class I PI3K isoforms (β, γ, and δ) to determine the compound's selectivity profile, a critical factor for predicting potential off-target effects.
Part 2: Cellular Mechanism of Action Analysis
After confirming biochemical potency, the next critical step is to verify that the compound can penetrate the cell membrane and inhibit the PI3K pathway in a living cell. This is achieved by measuring the phosphorylation of AKT, a key downstream signaling node.[4]
Fig. 2: PI3K/AKT signaling pathway and point of inhibition.
Experimental Protocol: Western Blot for Phospho-AKT (Ser473)
-
Cell Culture and Treatment:
-
Culture a PIK3CA-mutant cancer cell line (e.g., MCF7 or T47D breast cancer cells) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal pathway activity.[21]
-
Treat cells with increasing concentrations of this compound for 2-4 hours. Include a vehicle-only control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[22]
-
Centrifuge the lysate to pellet debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[23]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AKT (p-AKT Ser473).[22][24]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[22]
-
-
Data Analysis and Validation:
-
Quantify band intensities using densitometry software.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AKT. The ratio of p-AKT to total AKT provides a normalized measure of pathway inhibition.[23]
-
Part 3: Functional Outcome - Anti-Proliferative Activity
The ultimate goal of inhibiting the PI3K pathway is to halt cancer cell proliferation.[25] This functional assay links target engagement (p-AKT reduction) to a desired therapeutic outcome.
Experimental Protocol: Cell Viability/Proliferation Assay (Luminescence-Based)
This protocol utilizes an ATP-based assay (e.g., CellTiter-Glo®) as the quantity of ATP is directly proportional to the number of metabolically active, viable cells.[25]
-
Cell Plating:
-
Seed a PIK3CA-mutant cancer cell line into a 96-well, opaque-walled plate at a predetermined optimal density and allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound in triplicate. Include vehicle-only wells as a negative control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator. This duration typically allows for several cell doubling cycles.[21]
-
-
Lysis and Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well, which lyses the cells and initiates the luciferase reaction.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the log of inhibitor concentration to determine the IC50 for cell proliferation.
-
Comparative Data Synthesis and Interpretation
The data generated from these experiments would be compiled to allow for a direct, multi-parameter comparison with the benchmark inhibitors.
Hypothetical Comparative Data Summary
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | p-AKT Inhibition IC50 (nM, Cellular) | Cell Proliferation IC50 (nM, MCF7) |
| Alpelisib (BYL719) | 5 | 1200 | 250 | Literature Value | Literature Value |
| Taselisib (GDC-0032) | 0.3 | 9.1 | 0.12 | Literature Value | Literature Value |
| This compound | Experimental Result | Experimental Result | Experimental Result | Experimental Result | Experimental Result |
Interpreting the Results:
A promising lead compound would ideally exhibit:
-
High Potency: An IC50 for PI3Kα in the low nanomolar range, comparable to or better than the benchmarks.
-
High Selectivity: A significantly higher IC50 value for PI3Kβ compared to PI3Kα (e.g., >100-fold) is often desired to avoid toxicities associated with PI3Kβ inhibition.[17][26]
-
Strong Cellular Activity: The cellular p-AKT inhibition IC50 should be close to the biochemical IC50, indicating good cell permeability and on-target engagement.
-
Functional Efficacy: Potent inhibition of cancer cell proliferation, demonstrating that target inhibition translates into a desired anti-cancer effect.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous strategy for the initial characterization of this compound as a PI3Kα inhibitor. By employing a validated, multi-step workflow encompassing biochemical, mechanistic, and functional assays, researchers can generate a robust data package. This allows for a direct and objective comparison against established clinical compounds like Alpelisib and Taselisib, providing a clear rationale for the continued development, optimization, or discontinuation of this promising lead compound.
References
- Niu, J., Li, M., & Wang, Y. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
- MedchemExpress. (n.d.). Alpelisib (BYL-719) | PI3Kα Inhibitor. MedchemExpress.
- Selleck Chemicals. (n.d.). Taselisib (GDC 0032) PI3K inhibitor. Selleck Chemicals.
- Wikipedia. (2023). Taselisib. Wikipedia.
- TargetMol. (n.d.). Alpelisib | BYL-719 | PI3Kα inhibitor. TargetMol.
- Mayer, I. A., et al. (2017). A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-Specific Inhibitor, with Letrozole in ER+/HER2− Metastatic Breast Cancer. Clinical Cancer Research, 23(1), 26-34.
- Li, H., et al. (2024). A Brief History of PI3K family. ResearchGate.
- Selleck Chemicals. (n.d.). Alpelisib (BYL719) PI3Kα Inhibitor. Selleck Chemicals.
- InvivoChem. (n.d.). Alpelisib (BLY-719; Piqray; NVP-BYL719) | PI3K inhibitor. InvivoChem.
- National Cancer Institute. (n.d.). Definition of taselisib. NCI Drug Dictionary.
- Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K and Cancer: Lessons, Challenges and Opportunities. Seminars in cancer biology, 35, S1-S10.
- Kyinno Bio. (n.d.). Cell Proliferation Assay. Kyinno Bio.
- Niu, J., Li, M., & Wang, Y. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
- BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of PI3K/AKT Pathway After Chalcone Treatment. BenchChem.
- Creative Diagnostics. (n.d.). Cell Proliferation Inhibition Assay. Creative Diagnostics.
- Abcam. (n.d.). Cell proliferation assay kits and cell cycle assay kits. Abcam.
- MedchemExpress. (n.d.). Taselisib (GDC-0032) | PIK3CA Inhibitor. MedchemExpress.
- Zumsteg, Z. S., et al. (2016). Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. Clinical Cancer Research, 22(8), 2009-2019.
- Vanhaesebroeck, B., et al. (2016). Targeting PI3K in Cancer: Impact on Tumor Cells, Their Protective Stroma, Angiogenesis, and Immunotherapy. Cancer Discovery, 6(7), 734-753.
- Promega Corporation. (n.d.). PI3K(p110α/p85α) Kinase Assay. Promega.
- Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510.
- Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. Drugs.com.
- Rodon, J., et al. (2013). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 12(7), 1145-1155.
- Zhang, M., et al. (2021). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). Journal of Medicinal Chemistry, 64(22), 16291-16320.
- Fruman, D. A., & Rommel, C. (2014). The PI3K pathway in human disease. Cell, 159(2), 439-452.
- protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io.
- Nussinov, R., & Zhang, M. (2020). PI3K Inhibitors: Review and New Concepts. ResearchGate.
- Nussinov, R., & Zhang, M. (2020). PI3K inhibitors: review and new strategies. Chemical Science, 11(23), 5855-5865.
- BenchChem. (2025). Application Notes and Protocols for PI3K-IN-41: In Vitro Studies. BenchChem.
- protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io.
- Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore.
- Held, P. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. BioTechniques, 56(4), 163-169.
- Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Bio-Rad Antibodies.
- ResearchGate. (2014). What are the best PI3K/Akt Signaling pathway antibodies for Western Blot?. ResearchGate.
- Abcam. (n.d.). PI3K/AKT signalling pathway panel (ab283852). Abcam.
- Ali, A., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4885.
- Shen, R., et al. (2021). Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. Bioorganic & Medicinal Chemistry, 29, 115863.
- Shah, Q., et al. (2023). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. ACS Omega, 8(15), 13786-13801.
- Gerlach, C., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 610-615.
- Wang, Y., et al. (2024). Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2326008.
Sources
- 1. researchgate.net [researchgate.net]
- 2. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K pathway alterations in cancer: variations on a theme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Alpelisib | BYL-719 | PI3Kα inhibitor | TargetMol [targetmol.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Alpelisib (BLY-719; Piqray; NVP-BYL719) | PI3K inhibitor | CAS 1217486-61-7 | Buy Alpelisib (BLY719; NVP-BYL-719) from Supplier InvivoChem [invivochem.com]
- 15. drugs.com [drugs.com]
- 16. Facebook [cancer.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Taselisib - Wikipedia [en.wikipedia.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. promega.de [promega.de]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 26. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of N-(2-Formylquinolin-6-yl)acetamide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of N-(2-Formylquinolin-6-yl)acetamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are founded on the known hazards of the parent quinoline scaffold and general best practices for the disposal of hazardous chemical waste.[1][2][3] It is imperative to always consult your institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Hazard Assessment and Core Principles
This compound is a quinoline derivative.[4][5] Compounds within the quinoline class are often treated as hazardous due to potential toxicological effects.[2][3] Quinoline itself is classified as toxic if swallowed or in contact with skin, causes skin and eye irritation, is suspected of causing genetic defects, and may cause cancer.[2] Therefore, this compound must be managed as hazardous waste.
The core principles for its disposal are:
-
Prevent Environmental Release: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[1][6][7]
-
Ensure Personnel Safety: Strict adherence to personal protective equipment (PPE) protocols is mandatory to prevent accidental exposure during handling and disposal.[2][6][8]
-
Regulatory Compliance: All waste must be collected and managed through an approved hazardous waste program, following institutional and governmental regulations.[1][9]
Hazard Profile Summary
| Hazard Classification | Precautionary Action | Primary Disposal Route |
| Suspected Hazardous Waste | Treat as hazardous based on the quinoline scaffold.[2][3] | Collection for disposal by a licensed hazardous waste facility.[6] |
| Potential Skin/Eye Irritant | Wear chemical-resistant gloves and safety goggles.[2][8] | Dispose of in a designated, sealed hazardous waste container.[1][10] |
| Potential Toxicity | Avoid inhalation of dust and direct contact. Handle in a well-ventilated area or fume hood.[3][6] | Incineration or other approved waste treatment method.[6][11] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any disposal procedures, it is crucial to be outfitted with the appropriate PPE to minimize exposure risks.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166.[2] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or degradation before use.[2][8] | EN 374.[12] |
| Body | Laboratory coat. | --- |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dusts can be generated.[6] | --- |
Step-by-Step Disposal Protocol
This protocol outlines the procedures for the safe segregation, collection, and labeling of this compound waste.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: All waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., weigh boats, pipette tips, gloves), must be identified as hazardous waste.[1]
-
Segregate Incompatibles: Keep this waste stream separate from other incompatible waste types, such as strong acids, bases, or oxidizing agents, to prevent dangerous reactions.[10][13]
Step 2: Waste Collection
-
Solid Waste:
-
Carefully place any solid this compound and contaminated disposable items (e.g., weighing paper, contaminated wipes) directly into a designated solid hazardous waste container.[1]
-
This container must be made of a compatible material (e.g., polyethylene), be in good condition, and have a secure, tight-fitting lid.[10][14]
-
-
Liquid Waste:
-
Collect any solutions containing the compound in a designated liquid hazardous waste container.
-
Use a funnel to avoid spills. Do not overfill the container; leave adequate headspace (at least 10%) for expansion.[1]
-
Step 3: Container Labeling
Proper labeling is a critical compliance and safety step. The label must be clearly visible and include the following information:[9][10]
-
The words "HAZARDOUS WASTE ".
-
Chemical Name: "this compound". Avoid using chemical formulas or abbreviations.
-
Hazard(s): "Toxic", "Irritant".
-
Composition: For mixtures, list all components and their approximate percentages.
Step 4: Decontamination of Reusable Items
-
Glassware and Equipment: Glassware and other reusable equipment that have come into contact with this compound should be decontaminated.
-
Triple Rinsing: A common and effective method is to triple-rinse the item with a suitable solvent (e.g., ethanol or acetone).[13][14]
-
Collect Rinsate: The first rinse, and potentially subsequent rinses, should be collected as hazardous liquid waste, as it will contain dissolved compound.[6][14] Consult your institution's EHS for specific guidance on handling rinsate.
Step 5: Storage and Disposal
-
Satellite Accumulation Area (SAA): Store the labeled, sealed hazardous waste container in a designated SAA within your laboratory. This area must be at or near the point of generation.[9][10]
-
Arrange for Pickup: Once the container is full, or as per your institution's guidelines, arrange for a hazardous waste pickup through your EHS office.[9]
Workflow and Decision-Making Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A step-by-step workflow for the safe disposal of this compound.
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[15]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[15]
-
Spill: Evacuate the area. Wear appropriate PPE. For a small spill, absorb with an inert material (e.g., sand, vermiculite), collect in a sealed container, and treat as hazardous waste. Do not let the product enter drains.[12][16] For large spills, contact your institution's EHS immediately.
By implementing these safety and logistical measures, researchers can confidently and safely handle this compound waste, ensuring a secure environment for groundbreaking scientific discoveries.
References
- Benchchem. (n.d.). Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- Benchchem. (n.d.). Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline.
- Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS.
- Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations.
- Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Sigma-Aldrich. (n.d.). This compound DiscoveryCPR 915923-55-6.
- PubChem - NIH. (n.d.). Quinoline | C9H7N | CID 7047.
- CymitQuimica. (2025). SAFETY DATA SHEET.
- AK Scientific, Inc. (n.d.). 2-Amino-N-(quinolin-5-yl)acetamide.
- PubChem - NIH. (n.d.). N-(quinolin-6-yl)acetamide | C11H10N2O | CID 31176.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. This compound DiscoveryCPR 915923-55-6 [sigmaaldrich.com]
- 5. N-(quinolin-6-yl)acetamide | C11H10N2O | CID 31176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acs.org [acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemos.de [chemos.de]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. aksci.com [aksci.com]
Navigating the Unseen: A Definitive Safety and Handling Guide for N-(2-Formylquinolin-6-yl)acetamide
For the diligent researcher, scientist, and drug development professional, the introduction of a novel compound into the laboratory workflow is a moment of both opportunity and immense responsibility. N-(2-Formylquinolin-6-yl)acetamide, a molecule holding potential within various research frameworks, is one such compound. However, its handling requires a protocol built not on assumption, but on a rigorous, proactive safety assessment.
Hazard Assessment: Deconstructing the Risk Profile
Understanding the potential hazards is the bedrock of safe laboratory practice. The risk profile for this compound is synthesized from the known hazards of its constituent parts.
| Component Functional Group | Known Associated Hazards | Authoritative Source |
| Quinoline | Suspected carcinogen; potential liver damage; toxic.[2][3][4] | NJ Department of Health |
| Aromatic Aldehyde | Skin, eye, and respiratory tract irritation; potential for sensitization.[5][6][7] | OSHA, AK Scientific Inc. |
| Acetamide | Suspected carcinogen (IARC Group 2B); potential for liver damage.[8][9][10] | IARC, NJ Department of Health |
Given that two of the three core functional groups are associated with suspected carcinogenicity, this compound must be handled as a Particularly Hazardous Substance (PHS) , specifically as a suspect carcinogen.[11][12] This designation mandates a higher level of control and containment than for routine chemicals.
The Hierarchy of Controls: Engineering and Administrative Safeguards
Before any Personal Protective Equipment (PPE) is donned, we must first minimize exposure through robust engineering and administrative controls. Reliance on PPE is the last line of defense, not the first.
Engineering Controls: Your Primary Shield
All manipulations of this compound, especially when handling the solid powder, must be conducted within a certified Chemical Fume Hood .[11][12] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary route of exposure. The work surface within the hood should be lined with disposable, absorbent, plastic-backed paper to contain any spills and simplify decontamination.
Administrative Controls: The Procedural Framework
Designated Area: A specific portion of the laboratory, such as a particular fume hood and bench area, must be clearly marked and designated for the handling of this compound.[11][12] This area should be uncluttered and equipped with all necessary safety and handling materials. Standard Operating Procedure (SOP): A detailed, written SOP for working with this compound must be developed and approved. All personnel must be trained on this SOP before beginning work. Access Control: Access to the designated area during handling procedures should be limited to essential, trained personnel. Hygiene Practices: Eating, drinking, and the application of cosmetics are strictly forbidden in the laboratory, especially in the designated area.[13][14] Hands must be washed thoroughly with soap and water immediately after handling the compound, even if gloves were worn.[7][15]
Personal Protective Equipment (PPE): The Final Barrier
The selection of PPE must be deliberate and based on the specific tasks being performed. The principle of "As Low As Reasonably Achievable" (ALARA) exposure should guide all choices.[16]
Skin & Body Protection
Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat is mandatory. For this compound, a coat with knit cuffs is preferred to ensure a snug fit around the wrist. Disposable gowns can also be used over a standard lab coat for added protection during weighing or transfer operations.[14] Gloves - The Critical Interface: Because this compound is a solid and will be handled in solution, robust glove selection is critical. The practice of double-gloving is required.
| Glove Selection Protocol | |
| Inner Glove | Standard disposable nitrile exam glove. |
| Outer Glove | A chemically resistant glove with demonstrated resistance to aldehydes and aromatic compounds. |
Glove Material Comparison for Outer Layer:
| Glove Material | Performance vs. Aldehydes | Performance vs. Aromatic Amines | Recommendation |
| Nitrile | Fair to Good (Splash Only)[17][18] | Poor to Fair[19] | Suitable as inner glove or for very brief, incidental contact only. Not for prolonged handling. |
| Neoprene | Good[19] | Good | Recommended |
| Butyl Rubber | Very Good[19] | Good | Highly Recommended |
Note: Always inspect gloves for any signs of degradation or puncture before use.[7] Change gloves immediately if contamination is suspected.[20] Do not wear gloves outside of the laboratory area.
Eye and Face Protection
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work in the laboratory. Required for Handling: When weighing the solid powder or performing any liquid transfer, chemical splash goggles must be worn.[14] They provide a seal around the eyes, offering superior protection from splashes and airborne particles. Enhanced Protection: For procedures with a higher risk of splashing (e.g., preparing a concentrated stock solution), a face shield should be worn in addition to chemical splash goggles .
Respiratory Protection
Under standard operating conditions within a certified chemical fume hood, respiratory protection is not typically required. However, a respirator may be necessary in specific situations:
-
Spill Cleanup: For cleaning up a significant spill outside of a fume hood.
-
Engineering Control Failure: If the fume hood is not functioning correctly. In these events, a NIOSH-approved respirator is necessary. For this compound, a full-face respirator with an organic vapor/acid gas cartridge and a P100 (HEPA) filter is recommended to protect against vapors and particulates. All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[2]
Operational Plan: Step-by-Step Handling Protocols
This section provides direct, procedural guidance for common laboratory tasks involving this compound.
Workflow for Safe Handlingdot
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nj.gov [nj.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. nj.gov [nj.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 12. depts.washington.edu [depts.washington.edu]
- 13. chem.tamu.edu [chem.tamu.edu]
- 14. jefferson.edu [jefferson.edu]
- 15. fishersci.at [fishersci.at]
- 16. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. glovesbyweb.com [glovesbyweb.com]
- 19. oehs.ecu.edu [oehs.ecu.edu]
- 20. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




